molecular formula C18H20N2O B3052486 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine CAS No. 418781-81-4

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Cat. No.: B3052486
CAS No.: 418781-81-4
M. Wt: 280.4 g/mol
InChI Key: HJCSKFSDXDPIKM-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-methoxybenzyl)ethanamine is an indole ethylamine derivative of significant interest in medicinal chemistry and biochemical research. This compound features an indole moiety, a common structural feature in many biologically active molecules, linked via an ethylamine chain to a 2-methoxybenzyl group . Indole ethylamine derivatives are recognized as a promising class of compounds for regulating lipid metabolism . Specifically, novel analogs within this structural class have been designed and synthesized as potential dual-target agonists for Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are key targets in the therapy for nonalcoholic fatty liver disease (NAFLD) . Research indicates that such compounds can effectively activate PPARα and CPT1a, leading to a significant reduction in intracellular triglyceride accumulation in hepatocytes by upregulating the expression of hormones involved in fat breakdown, such as hormone-sensitive triglyceride lipase (HSL) and adipose triglyceride lipase (ATGL) . Furthermore, the structural motif of this compound makes it a valuable building block or intermediate in the synthesis of more complex molecules for pharmaceutical development and biological research . It is often investigated for its potential as a ligand for various receptors and may have applications in the development of new drugs targeting neurological and psychiatric disorders . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17/h2-9,13,19-20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSKFSDXDPIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365786
Record name 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418781-81-4
Record name 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyltryptamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of N-Benzyltryptamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

The N-benzyltryptamine (NBnT) scaffold represents a critical divergence in the medicinal chemistry of serotonergic ligands. While structurally analogous to the "super-potent" N-benzylphenethylamines (the NBOMe series), NBnT derivatives exhibit a distinct pharmacological profile characterized by a dissociation between binding affinity and intrinsic efficacy .

This guide analyzes the structural determinants that govern the interaction of NBnTs with the 5-HT


 and 5-HT

receptors. Unlike their phenethylamine counterparts, which often act as full, potent agonists at 5-HT

, many NBnT derivatives display high affinity (low nanomolar

) but behave as partial agonists or functional antagonists. This unique profile makes them valuable probes for studying receptor conformational states and biased signaling pathways relevant to neuropsychiatric therapeutics.

Chemical Scaffold & Nomenclature

The core pharmacophore consists of an indole ring connected to an amine via an ethyl chain (tryptamine), with a substituted benzyl group attached to the amine nitrogen.

Core Numbering System
  • Indole Ring: Positions 1–7 (Standard IUPAC). Critical substitution occurs at C5 .

  • Linker:

    
     and 
    
    
    
    carbons of the ethylamine chain.
  • N-Benzyl Ring: Positions 2'–6' (Prime notation used to distinguish from the indole).

SAR Map Visualization The following diagram outlines the primary sites of modification and their impact on pharmacological activity.

SAR_Map Core N-Benzyltryptamine Scaffold Indole Indole 5-Position (R1) Core->Indole Modulates 5-HT2 affinity (5-OMe > 5-H) Benzyl_Ortho Benzyl 2'-Position (R2) Core->Benzyl_Ortho CRITICAL for Affinity (2'-OMe/OH interaction) Benzyl_Meta Benzyl 3'/4'-Position (R3) Core->Benzyl_Meta Steric Bulk/Halogens (Modulates Selectivity) Linker Ethylamine Linker Core->Linker Conformational Flexibility 5-HT2A Affinity 5-HT2A Affinity Indole->5-HT2A Affinity High Affinity Binding\n(Hydrophobic Pocket) High Affinity Binding (Hydrophobic Pocket) Benzyl_Ortho->High Affinity Binding\n(Hydrophobic Pocket)

Figure 1: Structural modification zones of the N-benzyltryptamine scaffold.

Synthetic Methodology: Reductive Amination

The most robust protocol for synthesizing NBnT derivatives is the indirect reductive amination of a tryptamine precursor with a substituted benzaldehyde. This method avoids the over-alkylation often seen with direct alkyl halides.

Protocol: Synthesis of 5-MeO-NBnT Derivatives

Objective: Synthesis of N-(2-methoxybenzyl)-5-methoxytryptamine.

Reagents:

  • 5-Methoxytryptamine (free base)

  • 2-Methoxybenzaldehyde[1]

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB)
    

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 5-methoxytryptamine (1.0 equiv) in anhydrous MeOH (0.1 M concentration).

    • Add 2-methoxybenzaldehyde (1.0–1.1 equiv).

    • Critical Step: Add activated molecular sieves (3Å or 4Å) to scavenge water and drive the equilibrium toward the imine (Schiff base).

    • Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       (1.5–2.0 equiv) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow the reaction to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with

      
       or saturated 
      
      
      
      .[2]
    • Evaporate volatile solvent (MeOH).

    • Extract aqueous residue with Dichloromethane (DCM) (3x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5) + 1%

      
       (to prevent tailing of the amine).
      
    • Isolate the product as a free base or convert to hydrochloride salt for stability.

Synthesis_Workflow Start Start: 5-Methoxytryptamine + Benzaldehyde Imine Intermediate: Imine Formation (MeOH, Sieves, 4h) Start->Imine Reduction Reduction: Add NaBH4 (0°C -> RT, 12h) Imine->Reduction Workup Workup: Quench, Extract (DCM), Dry (MgSO4) Reduction->Workup Purification Purification: Flash Chromatography (DCM:MeOH:NH4OH) Workup->Purification

Figure 2: Step-by-step reductive amination workflow for NBnT synthesis.

SAR Deep Dive

The N-Benzyl Moiety (The "NBOMe" Effect)

The substitution pattern on the benzyl ring is the primary driver of binding affinity.[3]

  • 2'-Position (Ortho): Substituents here (OMe, OH, Cl) interact with a specific hydrophobic pocket in the 5-HT

    
     receptor.
    
    • 2'-OMe: Dramatically increases affinity (similar to the NBOMe phenethylamines).

    • 2'-OH: Often results in high affinity due to potential intramolecular hydrogen bonding with the protonated amine, locking the conformation.

  • Meta (3') & Para (4') Positions:

    • 3'-Substitution: Halogens (I, Br) or lipophilic groups often enhance affinity.

    • 4'-Substitution: Generally less tolerated than in the phenethylamine series. Large groups here can decrease affinity due to steric clashes in the receptor's orthosteric site.

The Indole Core
  • 5-Methoxy (5-MeO): The addition of a methoxy group at the indole 5-position (analogous to the 2,5-dimethoxy pattern in phenethylamines) consistently increases affinity for 5-HT

    
     receptors compared to the unsubstituted tryptamine.
    
  • N1-Indole: Methylation of the indole nitrogen generally reduces affinity and efficacy, indicating the importance of the indole NH as a hydrogen bond donor.

Affinity vs. Efficacy Divergence

This is the most critical technical insight.

  • Phenethylamines (25I-NBOMe): High Affinity (

    
     < 1 nM) + High Efficacy (Full Agonist).
    
  • Tryptamines (5-MeO-NBnT): High Affinity (

    
     < 10 nM) + Low/Partial Efficacy .
    

Many NBnTs act as functional antagonists or weak partial agonists at 5-HT


 while maintaining full agonism at 5-HT

. This suggests they stabilize a different receptor conformation than the hallucinogenic phenethylamines.

Pharmacology & Data Analysis

Binding Affinity (Ki) vs. Functional Potency (EC50)

The table below summarizes representative data comparing the reference phenethylamine (25I-NBOMe) with N-benzyltryptamine analogues. Note the discrepancy between the tight binding (Low


) and the weaker functional response (Lower 

) for the tryptamines.

Table 1: Comparative Pharmacology at Human 5-HT


 Receptors 
Compound IDCore ScaffoldN-Benzyl Substituent5-HT

Binding (

, nM)
5-HT

Function (

, nM)
Efficacy (

, %)
25I-NBOMe Phenethylamine2-OMe0.040.2~90% (Full)
5-MeO-NBnT TryptamineH55.0>1000< 20%
5-MeO-2'-OMe-NBnT Tryptamine2-OMe1.9 20.445% (Partial)
5-MeO-2'-OH-NBnT Tryptamine2-OH5.345.030% (Partial)
NBnT (Unsubstituted) TryptamineH237.0N/AAntagonist

Data synthesized from Hansen et al. (2014) and Toro-Sazo et al. (2019).

Signaling Pathway Visualization

NBnTs primarily modulate the


 pathway. The diagram below illustrates the signal transduction cascade measured in calcium flux assays.

Signaling_Pathway Ligand NBnT Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 3: Gq/11 signaling cascade utilized in functional calcium mobilization assays.

References

  • Hansen, M., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.[4][5][6][7][8][9][10] ACS Chemical Neuroscience. Link

  • Toro-Sazo, M., et al. (2019).[4] 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines.[4][6][7][9][10] PLOS ONE. Link

  • Nichols, D. E. (2016). Psychedelics.[11][12] Pharmacological Reviews. Link

  • BenchChem. (2025).[2][3][11] Comparative Analysis of N-Benzyl Tryptamine and Phenethylamine Analogues at 5-HT2A Receptors.[4][5][6][7][8][9][10][11]Link

Sources

Introduction: The Physicochemical Blueprint of Indole-3-Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Molecular Weight and Lipophilicity of Indole-3-Ethanamine Derivatives: A Physicochemical Compass for Drug Discovery

The indole-3-ethanamine scaffold, the structural core of the essential amino acid tryptophan and the neurotransmitter serotonin, is a privileged motif in medicinal chemistry. Its derivatives encompass a wide range of biologically active molecules, from endogenous signaling compounds to potent therapeutics and research tools. The journey of any such molecule from a laboratory vial to a biological target is fundamentally governed by its physicochemical properties. Among these, molecular weight (MW) and lipophilicity stand out as two of the most critical parameters influencing pharmacokinetics and pharmacodynamics.[1][2]

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes, including the intestinal wall for absorption and the formidable blood-brain barrier (BBB) for central nervous system (CNS) activity.[][4][5] Molecular weight, a measure of molecular size, also impacts diffusion, transport, and overall "drug-likeness."[4][6] This guide provides researchers, scientists, and drug development professionals with a technical overview of these crucial properties for indole-3-ethanamine derivatives. It details methodologies for their determination, presents data for key analogues, and explores the structure-property relationships that are essential for rational drug design.

Theoretical Foundations: Understanding Molecular Weight and Lipophilicity

Molecular Weight (MW)

Molecular weight is the mass of one mole of a substance. In drug discovery, it serves as a primary descriptor of molecular size. While not a standalone predictor of success, it is a core component of widely accepted guidelines for oral bioavailability, such as Lipinski's Rule of Five, which suggests an optimal MW of ≤500 Da.[2] Larger molecules may face challenges with passive diffusion across membranes and can have more complex metabolic profiles.[6]

Lipophilicity: The Partition and Distribution Coefficients

Lipophilicity is quantitatively expressed by the partition coefficient (P) or its base-10 logarithm (Log P). It represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7][8]

Log P = log10 ([Compound]octanol / [Compound]water)

A positive Log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

For ionizable compounds like the indole-3-ethanamine derivatives (which are basic), the distribution coefficient (D) or its logarithm (Log D) is often more physiologically relevant.[8] Log D accounts for all species (ionized and neutral) at a specific pH, such as the physiological pH of 7.4.[8] The relationship between these properties dictates a molecule's behavior in the body, influencing absorption, distribution, metabolism, and excretion (ADME).[2][9]

Methodologies for Lipophilicity Determination

A multi-pronged approach, combining experimental and computational methods, provides the most robust assessment of a compound's lipophilicity.

Experimental Determination

Protocol 1: The Shake-Flask Method (Gold Standard)

This classic procedure provides a direct measurement of the Log P value and is considered the benchmark method.[7]

Causality and Insights: The direct measurement of the compound in both phases makes this method highly accurate for Log P values in the -2 to 4 range.[7] However, it is labor-intensive, requires a significant amount of pure compound, and can be complicated by factors like emulsion formation or compound degradation.[7]

Step-by-Step Methodology:

  • Preparation: Prepare solutions of n-octanol pre-saturated with water and water pre-saturated with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Accurately weigh a small amount of the indole-3-ethanamine derivative and dissolve it in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to a flask or vial containing the initial solution.

  • Equilibration: Seal the container and shake it gently at a constant temperature until equilibrium is reached (this can take several hours). Centrifugation is then used to ensure a clean separation of the two phases.

  • Quantification: Carefully separate the two phases. Measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Determine Log P as the base-10 logarithm of P.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the most common indirect method, leveraging the relationship between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[7][10]

Causality and Insights: RP-HPLC is fast, automated, requires only a small amount of substance, and is tolerant of impurities.[10] The method relies on a calibrated correlation. A set of standard compounds with known Log P values is run to create a calibration curve that relates the retention factor (k) or its logarithm (log k) to Log P.

Step-by-Step Methodology:

  • System Setup: Use a reversed-phase column (e.g., C8 or C18) and a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare and inject a series of standard compounds with well-documented Log P values spanning the expected range of the test compound.

  • Sample Analysis: Dissolve the indole-3-ethanamine derivative in a suitable solvent and inject it into the HPLC system.

  • Data Acquisition: Record the retention time (tR) for each standard and the test compound. Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

  • Calculation of Retention Factor (k): For each compound, calculate k using the formula: k = (tR - t0) / t0.[7]

  • Correlation and Determination: Plot the known Log P values of the standards against their calculated log k values. Perform a linear regression to generate a calibration equation. Use this equation and the log k value of the test compound to determine its experimental Log P.

Computational Prediction (in silico)

Computational methods offer rapid, cost-effective estimations of Log P, which are invaluable for virtual screening of large compound libraries.[11] These methods are broadly categorized into atom-based and fragment-based approaches.[12][13]

  • Atom-based methods: Calculate Log P by summing the contributions of individual atoms.

  • Fragment-based methods: Sum the contributions of predefined molecular fragments.

Numerous software packages and online platforms are available, each employing different algorithms.[14]

  • ALOGPS: An associative neural network-based model.[11][13]

  • XLOGP3: An atom-based method with corrective factors.[14]

  • ChemAxon's Calculator: Utilizes a proprietary implementation of fragment-based and atom-based contributions.[15]

Trustworthiness and Limitations: While incredibly useful, computational predictions are not a substitute for experimental determination.[16] Their accuracy can vary significantly depending on the algorithm used and the structural similarity of the test compound to the model's training set.[13] Benchmarking studies show that prediction errors can range from 0.5 to over 1.0 Log P units.[13][16] Therefore, in silico values should be used for initial assessment and prioritization, with experimental validation for lead candidates.

Data for Representative Indole-3-Ethanamine Derivatives

The following table summarizes the molecular weight and calculated LogP (cLogP) values for several key indole-3-ethanamine derivatives. These values provide a quantitative basis for understanding their physicochemical profiles.

Compound NameCommon AbbreviationR GroupsMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)
Tryptamine-HC₁₀H₁₂N₂160.221.7
N,N-DimethyltryptamineDMTN(CH₃)₂C₁₂H₁₆N₂188.272.1
5-Methoxy-N,N-dimethyltryptamine5-MeO-DMT5-OCH₃, N(CH₃)₂C₁₃H₁₈N₂O218.29[17]2.2
5-Ethyl-1H-indole-3-ethanamine5-Et-Tryptamine5-CH₂CH₃C₁₂H₁₆N₂188.27[18]2.3[18]
N,N,7-Trimethyl-1H-indole-3-ethanamine7-Me-DMT7-CH₃, N(CH₃)₂C₁₃H₁₈N₂202.30[19]2.6

Note: cLogP values are sourced from PubChem and other databases and should be considered estimates.

Structure-Property Relationships (SPR) and Visualization

The chemical structure of an indole-3-ethanamine derivative directly dictates its molecular weight and lipophilicity. Understanding these relationships is fundamental to medicinal chemistry.[20][21][22]

  • Alkylation of the Amine: Adding alkyl groups (e.g., methyl, ethyl) to the terminal nitrogen of the ethylamine side chain, as in the transition from Tryptamine to DMT, increases both molecular weight and lipophilicity. This can enhance membrane permeability but may also increase metabolic susceptibility and non-specific binding.

  • Substitution on the Indole Ring:

    • Adding lipophilic groups like alkyl (e.g., 7-Me-DMT) or halogen substituents increases both MW and LogP.

    • Adding hydrophilic groups like a hydroxyl (-OH) or methoxy (-OCH₃) group increases MW but can decrease lipophilicity or have a modest effect due to the added polarity. The methoxy group in 5-MeO-DMT, for instance, slightly increases LogP compared to DMT, an effect balanced by polarity and increased size.

  • Side Chain Modification: Altering the length of the ethylamine side chain can also modulate lipophilicity. For example, indole-3-propionic acid, with its carboxyl group, is significantly more hydrophilic and has been studied for its effects on the BBB.[5][23]

Diagrams for Conceptual Understanding

The following diagrams visualize key workflows and relationships discussed in this guide.

G cluster_0 Lipophilicity Determination Workflow cluster_1 Experimental Methods start New Indole-3-ethanamine Derivative Synthesized decision1 Need for High-Throughput Screening? start->decision1 comp_method Computational Prediction (e.g., ALOGPS, XLOGP3) - Fast, cost-effective - Provides cLogP estimate decision1->comp_method Yes exp_validation Experimental Validation Required? decision1->exp_validation No comp_method->exp_validation hplc RP-HPLC Method - Fast, automated - Small sample size exp_validation->hplc Yes (Speed Needed) shake_flask Shake-Flask Method - 'Gold Standard' - Direct measurement exp_validation->shake_flask Yes (High Accuracy Needed) final_data Final Validated LogP / LogD Value exp_validation->final_data No (Estimate Sufficient) hplc->final_data shake_flask->final_data

Caption: Workflow for determining the lipophilicity of a novel compound.

G cluster_core Core Scaffold: Indole-3-Ethanamine cluster_mods Structural Modifications cluster_props Physicochemical Properties cluster_bio Biological Implications core Indole Ring + Ethanamine Side Chain mod_amine N-Alkylation (e.g., -CH3, -C2H5) core->mod_amine mod_ring Ring Substitution (e.g., 5-OCH3, 7-CH3) core->mod_ring mw Molecular Weight (MW) mod_amine->mw Increases lipo Lipophilicity (LogP) mod_amine->lipo Increases mod_ring->mw Increases mod_ring->lipo Increases / Modulates bbb Blood-Brain Barrier Permeability mw->bbb Impacts Diffusion lipo->bbb Strongly Influences adme ADME Profile (Absorption, Metabolism, etc.) lipo->adme Strongly Influences binding Receptor / Target Binding Affinity lipo->binding Influences

Caption: Relationship between structure, properties, and biological outcomes.

Conclusion and Future Directions

The molecular weight and lipophilicity of indole-3-ethanamine derivatives are foundational parameters that shape their entire pharmacological profile. A judicious balance is required; sufficient lipophilicity is needed to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][] As this guide has detailed, a combination of robust experimental methods and rapid computational screening allows for the efficient characterization of these properties. By understanding and strategically manipulating the structure of the indole-3-ethanamine scaffold, drug discovery professionals can fine-tune these critical physicochemical parameters, paving the way for the development of safer and more effective therapeutics.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. (2025, February 17). Available from: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchGate. (2025, August 6). Available from: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Available from: [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). Available from: [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). Available from: [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (2018, January 11). Available from: [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (n.d.). Available from: [Link]

  • Full article: Experimental Lipophilicity for Beyond Rule of 5 Compounds - Taylor & Francis. (2019, March 14). Available from: [Link]

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma. (2017, October 20). Available from: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022, October 13). Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Available from: [Link]

  • Lipophilicity, molecular weight, and drug action: reexamination of parabolic and bilinear models - PubMed. (n.d.). Available from: [Link]

  • Molecular lipophilicity in protein modeling and drug design - PubMed. (n.d.). Available from: [Link]

  • Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed. (2025, August 15). Available from: [Link]

  • The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC. (n.d.). Available from: [Link]

  • In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish - PubMed. (2012, August 16). Available from: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. (2024, June 3). Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - MDPI. (2023, December 19). Available from: [Link]

  • Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed. (2017, December 15). Available from: [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024, June 13). Available from: [Link]

  • 1H-Indole-3-ethanamine, 5-ethyl- | C12H16N2 | CID 188006 - PubChem. (n.d.). Available from: [Link]

  • Enhanced permeability of blood-brain barrier and targeting function of | IJN - Dove Medical Press. (2018, March 28). Available from: [Link]

  • 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl- - the NIST WebBook. (n.d.). Available from: [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024, June 13). Available from: [Link]

  • Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed. (2022, October 5). Available from: [Link]

  • Indole-3-propionic Acid Attenuates HI-Related Blood–Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - ResearchGate. (2022, September). Available from: [Link]

Sources

The N-Benzyl Moiety in Indole Alkaloids: A Journey from Natural Scaffolds to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents one of nature's most privileged scaffolds, forming the core of a vast and diverse family of alkaloids with profound physiological effects. The strategic functionalization of the indole nitrogen has emerged as a powerful approach in medicinal chemistry to modulate the biological activity of these fascinating molecules. Among these modifications, N-benzylation has proven to be particularly impactful, leading to the discovery and development of compounds with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive exploration of N-benzyl functionalized indole alkaloids, from their historical context and natural origins to modern synthetic strategies and their ever-expanding pharmacological landscape. We will delve into the critical role of the N-benzyl group in shaping the structure-activity relationships of these compounds and explore their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this exciting class of compounds.

Introduction: The Indole Alkaloid Framework and the Significance of N-Functionalization

Indole alkaloids are a large and structurally diverse class of secondary metabolites that have played a pivotal role in medicine and pharmacology for centuries.[1] Their biosynthetic precursor is the amino acid tryptophan, and they are found in a wide range of organisms, from plants and fungi to marine invertebrates.[1][2] The indole ring system, with its unique electronic properties, provides a versatile template for chemical modifications that can profoundly influence biological activity.[3]

The nitrogen atom of the indole ring is a key site for functionalization. While many naturally occurring indole alkaloids are unsubstituted at the N1 position, the introduction of substituents at this position has been a highly successful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The N-benzyl group, in particular, has garnered significant attention due to its ability to engage in crucial hydrophobic and π-π stacking interactions within the binding pockets of biological targets.[4] This often leads to a significant enhancement of biological activity compared to their N-unsubstituted counterparts.[5]

Historical Perspective and Natural Occurrence

While the history of indole alkaloids dates back to the isolation of strychnine in 1818, the specific discovery of naturally occurring N-benzyl functionalized indole alkaloids is a more recent development, primarily emerging from the exploration of marine biodiversity.[1]

Early Discoveries and Natural Sources

While a comprehensive historical timeline is still being pieced together, evidence suggests that N-benzyl functionalized indole alkaloids are not widespread in terrestrial plants but have been isolated from marine-derived fungi.[6][7] These organisms, thriving in unique and competitive environments, are a rich source of novel secondary metabolites with diverse chemical structures and biological activities.[6] For instance, certain species of marine fungi have been found to produce indole alkaloids with N-benzyl or related N-aromatic substitutions, highlighting the marine environment as a key reservoir for these unique natural products.[8]

The biosynthesis of the N-benzyl moiety in these alkaloids is an area of active investigation. While the core indole structure is derived from tryptophan, the origin of the benzyl group is likely linked to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine.[2] In the closely related benzylisoquinoline alkaloids, the benzyl group is derived from tyrosine.[4][9][10][11] It is plausible that a similar biosynthetic logic is employed for N-benzyl indole alkaloids, involving the enzymatic condensation of an indole precursor with a benzyl donor.

Synthetic Strategies for N-Benzylation of Indoles

The synthetic introduction of a benzyl group onto the indole nitrogen is a fundamental transformation in the preparation of these alkaloids and their analogs. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems.

Classical N-Benzylation Methods

The traditional approach to N-benzylation of indoles involves the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or chloride).[12]

Common bases used in this method include:

  • Sodium hydride (NaH)

  • Potassium hydroxide (KOH)

  • Potassium carbonate (K₂CO₃)

While effective, these methods can sometimes suffer from poor regioselectivity, with competing C3-benzylation being a common side reaction.[12][13]

Modern Catalytic Approaches

To overcome the limitations of classical methods, several catalytic systems have been developed for the N-benzylation of indoles. These methods offer milder reaction conditions, improved selectivity, and broader functional group tolerance.

Key catalytic systems include:

  • Copper-catalyzed N-benzylation: Copper(I) salts have been shown to effectively catalyze the N-benzylation of indoles with benzyl halides.[14]

  • Palladium-catalyzed N-benzylation: Palladium complexes can also be employed for this transformation, often with high efficiency.

  • Iodine-catalyzed C3-benzylation: While not an N-benzylation method, molecular iodine has been shown to be a green and efficient catalyst for the selective C3-benzylation of indoles using benzylic alcohols.[3][13][15]

The choice of synthetic method depends on the specific substrate, desired scale, and available resources. The development of new and more efficient catalytic systems remains an active area of research.

Biological Activities and Therapeutic Potential

N-benzyl functionalized indole alkaloids exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. The N-benzyl moiety often acts as a key pharmacophore, enhancing the interaction of the molecule with its biological target.[4][6]

Anticancer Activity

A significant number of N-benzyl indole derivatives have demonstrated potent anticancer activity.[16][17] For example, N-benzyl indole-3-carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[18] The N-benzyl group can contribute to the binding of these compounds to key targets in cancer cells, such as enzymes or receptors involved in cell proliferation and survival.[16]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. N-benzyl functionalized indole alkaloids have shown promise in this area. For instance, N-benzyl tricyclic indolines have been identified as potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA).[19]

Enzyme Inhibition

N-benzyl indole derivatives have been investigated as inhibitors of various enzymes. For example, N-benzyl indole-based thiosemicarbazones have been shown to be competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[20] Additionally, N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been evaluated as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[11][21][22]

Modulation of Receptors

The N-benzyl group can also play a crucial role in the interaction of indole alkaloids with G-protein coupled receptors (GPCRs). For example, N-benzyl substitution on phenethylamines has been shown to significantly increase their affinity and functional activity at serotonin 5-HT2A/2C receptors.[5][23]

Table 1: Summary of Biological Activities of Selected N-Benzyl Functionalized Indole Alkaloids

Compound ClassBiological ActivityTarget/Mechanism of Action (if known)Reference(s)
N-benzyl indole-3-carboxamidesAnticancerCytotoxic against various cancer cell lines[18]
N-benzyl tricyclic indolinesAntibacterial (MRSA)Inhibition of bacterial growth[19]
N-benzyl indole-based thiosemicarbazonesTyrosinase InhibitionCompetitive inhibition of tyrosinase[20]
N-benzyl piperidine amides of indole-5-carboxylic acidCholinesterase InhibitionInhibition of acetylcholinesterase and butyrylcholinesterase[11][21][22]
N-benzyl phenethylamines5-HT2A/2C Receptor AgonismModulation of serotonergic signaling[5][23]

Experimental Protocols: A Representative Synthesis

To provide a practical example, a detailed protocol for the synthesis of N-benzyl-1H-indole-3-carboxamide is outlined below.[18][19]

Synthesis of N-benzyl-1H-indole-3-carboxamide

Step 1: Formylation of Indole (Vilsmeier-Haack Reaction)

  • To a solution of indole in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The reaction is quenched by pouring it into ice-cold water and neutralizing with a base (e.g., sodium hydroxide).

  • The precipitated indole-3-carboxaldehyde is filtered, washed with water, and dried.

Step 2: Oxidation of Indole-3-carboxaldehyde to Indole-3-carboxylic Acid

  • Indole-3-carboxaldehyde is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide).

Step 3: Chlorination of Indole-3-carboxylic Acid

  • Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

Step 4: Amidation with Benzylamine

  • The crude indole-3-carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with benzylamine in the presence of a base (e.g., triethylamine).

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The product is isolated by extraction and purified by column chromatography.

Characterization: The final product, N-benzyl-1H-indole-3-carboxamide, is characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14][19]

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

General Synthetic Workflow for N-Benzylation of Indole

Synthetic_Workflow Indole Indole (N-H) Indolate Indolate Anion Indole->Indolate Strong Base (e.g., NaH) N_Benzyl_Indole N-Benzyl Indole Indolate->N_Benzyl_Indole Nucleophilic Attack Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->N_Benzyl_Indole

Caption: A simplified workflow for the classical N-benzylation of indole.

The N-Benzyl Indole Pharmacophore

Pharmacophore cluster_molecule N-Benzyl Indole Scaffold cluster_target Biological Target Indole Indole Core (Planar, Aromatic) Binding_Pocket Binding Pocket Indole->Binding_Pocket π-π Stacking N_Benzyl N-Benzyl Group (Hydrophobic, π-stacking) N_Benzyl->Binding_Pocket Hydrophobic Interactions Substituents Substituents (Modulate Activity) Substituents->Binding_Pocket Specific Interactions (H-bonding, etc.)

Caption: Key pharmacophoric features of the N-benzyl indole scaffold.

Conclusion and Future Directions

N-benzyl functionalized indole alkaloids represent a rich and expanding area of research in medicinal chemistry and drug discovery. The introduction of the N-benzyl group has consistently proven to be a valuable strategy for enhancing the biological activity of indole-based compounds across a wide range of therapeutic targets. While significant progress has been made in the synthesis and pharmacological evaluation of these molecules, several exciting avenues for future research remain.

Further exploration of the natural product world, particularly the marine environment, is likely to uncover novel N-benzyl indole alkaloids with unique structures and unprecedented biological activities. A deeper understanding of the biosynthetic pathways leading to these compounds could also open up new possibilities for their sustainable production through metabolic engineering.

In the realm of synthetic chemistry, the development of more efficient, selective, and environmentally friendly methods for N-benzylation will continue to be a priority. Furthermore, the application of computational modeling and artificial intelligence will undoubtedly accelerate the design and optimization of N-benzyl indole alkaloids with improved therapeutic profiles.

As our understanding of the complex interplay between chemical structure and biological function continues to grow, N-benzyl functionalized indole alkaloids are poised to make even greater contributions to the development of new medicines to address unmet medical needs.

References

  • Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model systems to investigate alkaloid biosynthesis. The Plant Journal, 54(4), 763-787.
  • Liscombe, D. K., MacLeod, B. P., Loukanina, N., Nandi, O. I., & Facchini, P. J. (2005). Evidence for the monophyletic origin of benzylisoquinoline alkaloid biosynthesis in flowering plants. Phytochemistry, 66(20), 2501-2520.
  • Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449-455.
  • Karmakar, I., & Maji, A. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12385-12394.
  • Fung, A. K. K., Yu, L. J., Sherburn, M. S., & Coote, M. L. (2021). A Simple Cu (I)-Catalyzed C–N Coupling of Aliphatic Halides with Amines and Amides. The Journal of Organic Chemistry, 86(14), 9723-9732.
  • Li, Y., & Zhuang, C. L. (2021). Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. Pharmaceutical Fronts, 3(04), e145-e164.
  • Ndibe, H. C., Owolabi, B. J., Adepoju, T. S., & Eriamiatoe, I. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55.
  • Biosynthesis of Fungal Indole Alkaloids. (2013). Natural product reports, 30(11), 1455-1489.
  • Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (2012). ACS chemical neuroscience, 3(11), 899-910.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). Journal of medicinal chemistry, 55(22), 10131-10141.
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). Marine drugs, 19(12), 707.
  • N-benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Karmakar, I., & Maji, A. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12385-12394.
  • Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. (2020). Applied Microbiology and Biotechnology, 104(23), 9887-9918.
  • Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus. (2014). Bioorganic & medicinal chemistry letters, 24(24), 5602-5605.
  • Synthesis of N‐benzoyl indoles 27. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. (2024). The Journal of Organic Chemistry.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). ACS chemical neuroscience, 5(10), 947-960.
  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (2013). Plant and Cell Physiology, 54(5), 647-662.
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2015). Bioorganic & medicinal chemistry, 23(14), 3968-3975.
  • Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. (2025). Organic & Biomolecular Chemistry.
  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Advances.
  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances.
  • Indole alkaloid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). Journal of Medicinal Chemistry, 65(17), 11543-11567.
  • Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Direct. (2019). Marine drugs, 17(2), 77.
  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (2005). Carcinogenesis, 26(4), 771-778.
  • Palladium-Catalyzed C3-Benzylation of Indoles. (2010). Organic letters, 12(19), 4380-4383.
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2012). Acta poloniae pharmaceutica, 69(3), 449-455.
  • Biosynthesis of Indole alkaloids. (2021, September 4). YouTube. Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). DTIC.
  • Synthesis of Indoles: Recent Advances. (2015). Russian Chemical Reviews, 84(3), 223-255.
  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (2021). Arabian Journal of Chemistry, 14(10), 103362.
  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. (2006). Bioorganic & medicinal chemistry, 14(11), 3967-3973.
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  • Synthesis of Indole Alkaloids. (2021). Encyclopedia.
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  • Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. (2021). Molecules, 26(13), 3907.
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Sources

Predicted Metabolic Stability and Biotransformation Profile of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule Identifier:


-(2-Methoxybenzyl)tryptamine (2-MeO-NB-T)
Chemical Class:  Indolealkylamine / 

-Benzyltryptamine Predicted Stability: Low to Moderate (High First-Pass Metabolism)

This technical guide provides a predictive metabolic profile for 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine. Structurally, this compound represents a hybrid between the classic tryptamine scaffold and the


-(2-methoxybenzyl) moiety found in the potent "NBOMe" class of phenethylamines. Based on Structure-Activity Relationships (SAR) of homologous compounds (e.g., 25I-NBOMe, 5-MeO-DALT), this molecule is predicted to undergo extensive Phase I hepatic clearance, primarily driven by cytochrome P450 (CYP) enzymes, limiting its oral bioavailability while potentially generating bioactive metabolites.

Structural Analysis & In Silico Prediction

To accurately predict metabolic stability, we must deconstruct the molecule into its pharmacophores and identify Sites of Metabolism (SOM).

Pharmacophore Breakdown

The molecule consists of two distinct aromatic systems linked by an ethylamine bridge:

  • Indole Core (Tryptamine backbone): Generally susceptible to hydroxylation at the 6-position and oxidative deamination (though the latter is sterically hindered here).

  • Secondary Amine: The nitrogen atom is substituted with a bulky benzyl group, protecting it from Monoamine Oxidase (MAO) but making it a target for CYP-mediated

    
    -dealkylation.
    
  • 2-Methoxybenzyl Ring: A highly labile lipophilic moiety. The methoxy group is a prime target for O-demethylation.

Predicted Sites of Metabolism (SOM)

Using logic derived from metabolic studies of 25I-NBOMe and


-benzyltryptamines, the predicted SOMs in order of probability are:
RankSiteMetabolic PathwayKey Enzyme(s)
1 Methoxy Group (

)
O-DemethylationCYP2D6, CYP2C19
2 Benzylic CarbonN-DealkylationCYP3A4, CYP1A2
3 Indole Ring (C6/C5)Aromatic HydroxylationCYP2D6, CYP1A2
4 Indole Nitrogen (

)
N-GlucuronidationUGTs (Phase II)

Phase I Metabolism: Oxidative Pathways

The introduction of the


-benzyl group significantly alters the metabolic fate compared to unsubstituted tryptamine. While tryptamine is rapidly degraded by MAO-A, the steric bulk of the 2-methoxybenzyl group likely inhibits MAO binding. Consequently, oxidative clearance shifts toward CYP450 isozymes.
Pathway A: O-Demethylation (Major)

The 2-methoxy substituent on the benzyl ring is metabolically labile. CYP2D6 and CYP2C19 facilitate the removal of the methyl group, yielding a phenol metabolite.

  • Mechanism: Hydroxylation of the methyl C-H bond

    
     unstable hemiacetal 
    
    
    
    loss of formaldehyde.
  • Implication: The resulting phenol is highly polar and rapidly targeted for Phase II conjugation.

Pathway B: N-Dealkylation (Critical Clearance Route)

This pathway cleaves the molecule into two distinct fragments: Tryptamine and 2-Methoxybenzaldehyde .

  • Mechanism: Hydroxylation at the benzylic carbon adjacent to the amine nitrogen. The resulting carbinolamine collapses to release the aldehyde.

  • Significance: This effectively deactivates the potent 5-HT2A agonist activity associated with the

    
    -benzyl pharmacophore, as tryptamine itself has significantly lower affinity and efficacy in vivo due to rapid MAO degradation.
    
Pathway C: Indole Hydroxylation

Similar to


-dialkyltryptamines (e.g., 5-MeO-DALT), the indole ring is subject to hydroxylation, predominantly at the 6-position, though the 5- and 7-positions are minor possibilities.
Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent Compound This compound ODesmethyl O-Desmethyl Metabolite (Phenol derivative) Parent->ODesmethyl O-Demethylation (CYP2D6, CYP2C19) Tryptamine Tryptamine (Primary Amine) Parent->Tryptamine N-Dealkylation (CYP3A4, CYP1A2) Aldehyde 2-Methoxybenzaldehyde Parent->Aldehyde HydroxyIndole 6-Hydroxy-N-benzyltryptamine Parent->HydroxyIndole Aromatic Hydroxylation Glucuronide1 O-Glucuronide Conjugate ODesmethyl->Glucuronide1 UGT Conjugation Glucuronide2 Indole-O-Glucuronide HydroxyIndole->Glucuronide2 UGT Conjugation

Figure 1: Predicted biotransformation map showing the divergence between N-dealkylation and O-demethylation pathways.

Phase II Metabolism: Conjugation

Following functionalization, the metabolites undergo conjugation to increase water solubility for renal excretion.

  • Glucuronidation: The phenol generated from O-demethylation is a high-affinity substrate for UGT enzymes (UDP-glucuronosyltransferases). This is likely the rate-limiting step for the elimination of the O-desmethyl metabolite.

  • Sulfation: Sulfotransferases (SULTs) may compete with UGTs for the phenolic hydroxyl groups, particularly at low substrate concentrations.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are recommended. These protocols are designed to assess intrinsic clearance (


) and identify metabolite structures.[1]
Microsomal Stability Assay (Protocol)

This assay determines the half-life (


) and intrinsic clearance using human liver microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    )
    
  • Test Compound (10 mM DMSO stock)

  • Stop Solution (Ice-cold Acetonitrile with Internal Standard, e.g., Verapamil)

Step-by-Step Methodology:

  • Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer containing microsomes (0.5 mg/mL final). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (See Section 4.2).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Analytical Workflow (LC-MS/MS)

A Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required for high sensitivity.[2]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm,

    
     mm).
    
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Target Ions:

    • Parent:

      
      
      
    • O-Desmethyl:

      
      
      
    • Tryptamine (Fragment):

      
      
      
Experimental Logic Diagram

AssayWorkflow Prep Sample Prep (1µM Substrate + HLM) Incubate Incubation 37°C + NADPH Prep->Incubate Start Quench Quench (ACN + IS) Incubate->Quench t = 0, 15, 30, 60 min Centrifuge Centrifugation (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Figure 2: Standardized workflow for microsomal stability testing.

Toxicology & Pharmacokinetic Implications[3][4][5][6][7]

First-Pass Effect

Based on the high metabolic turnover of NBOMe analogs, this compound is predicted to have low oral bioavailability . The N-dealkylation pathway in the liver will likely reduce systemic exposure to the parent compound significantly if ingested orally.

Active Metabolites[7]
  • Tryptamine: The primary metabolite from N-dealkylation is a trace amine agonist. While generally inactive centrally due to MAO, high concentrations could induce peripheral sympathomimetic effects (vasoconstriction, tachycardia).

  • 2-Methoxybenzaldehyde: This aldehyde intermediate is generally detoxified to the corresponding benzoic acid, but aldehydes can be reactive and contribute to cellular oxidative stress.

Drug-Drug Interactions (DDI)

Since CYP2D6 is a predicted major metabolizing enzyme, this compound may exhibit non-linear pharmacokinetics in "Poor Metabolizers" (PM) of CYP2D6, leading to dangerously elevated plasma levels. Conversely, co-administration with CYP2D6 inhibitors (e.g., fluoxetine, bupropion) could potentiate toxicity.

References

  • Caspar, A. T., et al. (2017). Metabolic Fate and Detectability of the New Psychoactive Substances 25B-NBOMe and 25C-NBOMe in Human and Rat Urine.[3] Journal of Pharmaceutical and Biomedical Analysis.

  • Nielsen, L. M., et al. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH.[4] Drug Testing and Analysis.

  • Wohlfarth, A., et al. (2017). Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes.[4] Journal of Analytical Toxicology.

  • Michely, J. A., et al. (2017). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT and 5-MeO-2-Me-ALCHT. Drug Testing and Analysis.

  • BenchChem. Application Notes and Protocols for In Vitro Metabolic Stability Testing.

Sources

Topic: Selectivity Profile of N-Benzyltryptamines at 5-HT2A vs. 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The N-benzyltryptamine scaffold has emerged as a fascinating chemotype in serotonin receptor research, demonstrating a complex and often counterintuitive selectivity profile for the highly homologous 5-HT2A and 5-HT2C receptors. While N-benzylation of tryptamines is known to enhance affinity and potency at 5-HT2 receptors, extensive studies have revealed a critical divergence between binding affinity and functional activity.[1][2] Many N-benzyltryptamines exhibit only modest selectivity in radioligand displacement studies, with affinities for both 5-HT2A and 5-HT2C receptors often in the nanomolar range.[1][3] Unexpectedly, functional assays, such as those measuring intracellular calcium mobilization, reveal a strong bias towards 5-HT2C agonism.[1][3] Numerous compounds in this class act as full agonists at the 5-HT2C receptor while demonstrating low efficacy partial agonism at the 5-HT2A subtype.[1] This functional selectivity is not easily predicted by binding data alone and is highly dependent on the substitution pattern on the N-benzyl moiety. This guide provides a detailed examination of the structure-activity relationships (SAR), the molecular underpinnings of this selectivity, and the critical experimental workflows required to accurately profile these compounds, offering insights for the development of novel therapeutics targeting the 5-HT2C receptor.[1]

Introduction: The Significance of 5-HT2A/2C Selectivity

The serotonin 5-HT2 receptor family, comprising the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that play crucial roles in a vast array of physiological and psychological processes.[4] The 5-HT2A and 5-HT2C subtypes, in particular, are prominent targets in neuropsychopharmacology. However, they often mediate distinct, and sometimes opposing, effects.

  • 5-HT2A Receptor: Activation of the 5-HT2A receptor is famously associated with the hallucinogenic effects of classic psychedelics like LSD, psilocybin, and mescaline.[5][6] It is a key regulator of cortical function and cognition.[5] Conversely, antagonism at this receptor is a cornerstone of the mechanism of action for many currently used antipsychotic drugs.[4]

  • 5-HT2C Receptor: Activation of the 5-HT2C receptor is a promising therapeutic strategy for conditions such as obesity, addiction, and schizophrenia.[1][4][7] For instance, the FDA-approved anorectic drug lorcaserin is a 5-HT2C receptor agonist.[3]

Given these divergent outcomes, designing ligands with high selectivity between these two receptors is a critical challenge in drug development.[8] This is particularly difficult due to the high degree of sequence homology (~80% in the transmembrane domains) and shared Gq/11 signaling pathway between the 5-HT2 subtypes.[4][7] The N-benzyltryptamine class of compounds presents a unique opportunity, as subtle structural modifications can dramatically shift the functional profile from 5-HT2A to 5-HT2C preference.[1][3]

Molecular Basis of Selectivity: A Tale of Two Receptors

Both 5-HT2A and 5-HT2C receptors primarily couple to Gq/11 G-proteins.[9][10] Ligand binding initiates a conformational change that activates the G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and measurable signal of receptor activation.[11][12][13]

5-HT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-Benzyltryptamine Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release IP3 Mediates Response Cellular Response Ca_Release->Response Selectivity_Workflow cluster_synthesis Compound Generation cluster_binding Step 1: Binding Affinity Profile cluster_function Step 2: Functional Activity Profile cluster_analysis Step 3: Data Synthesis Compound Synthesized N-Benzyltryptamine Analog Library Binding_Assay Radioligand Binding Assay (Competition) Compound->Binding_Assay Functional_Assay Calcium Mobilization Assay (FLIPR, etc.) Compound->Functional_Assay Ki_Calc Calculate Ki values (Affinity Constant) Binding_Assay->Ki_Calc Membranes Membranes expressing h5-HT2A or h5-HT2C Membranes->Binding_Assay Binding_Selectivity Determine Binding Selectivity (Ki_2C / Ki_2A) Ki_Calc->Binding_Selectivity Final_Profile Generate Comprehensive Selectivity Profile Binding_Selectivity->Final_Profile EC50_Calc Calculate EC50 (Potency) & Emax (Efficacy) Functional_Assay->EC50_Calc Cells Live cells expressing h5-HT2A or h5-HT2C Cells->Functional_Assay Functional_Selectivity Determine Functional Selectivity (EC50_2A / EC50_2C) EC50_Calc->Functional_Selectivity Functional_Selectivity->Final_Profile

Caption: A validated workflow for assessing N-benzyltryptamine selectivity.

Protocol: Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality Behind Choices:

  • Receptor Source: Membranes from cells stably transfected with the human receptor (e.g., CHO-K1 or HEK293 cells) are used to ensure a high and consistent density of the target, providing a robust assay window. [14]* Radioligand Selection: Using the same class of radioligand (agonist or antagonist) for both receptors is critical. Comparing Ki values derived from an agonist radioligand at 5-HT2A and an antagonist at 5-HT2C can dramatically overestimate selectivity. [15]Common choices include the agonist [125I]DOI or the antagonist [3H]ketanserin. [10][16][17]* Filtration: Rapid vacuum filtration is used to separate receptor-bound radioligand from unbound ligand, which is essential for accurate quantification. [18] Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor (5-HT2A or 5-HT2C) in a lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in an assay buffer to a known protein concentration. [18]2. Assay Setup: In a 96-well filter plate, add in order:

    • Assay buffer.

    • The test N-benzyltryptamine compound at various concentrations (typically a 10-point dilution series).

    • A known concentration of the chosen radioligand (e.g., [125I]DOI at ~0.1-0.5 nM). [16][17] * The receptor membrane preparation.

  • Controls: For each experiment, include wells for:

    • Total Binding: Contains radioligand and membranes, but no test compound.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., 10 µM DOI) to saturate all specific binding sites. [17]4. Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature or 30°C with gentle agitation to reach binding equilibrium. [17][18]5. Filtration: Rapidly filter the contents of the plate through the filter bottom using a vacuum harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [18]6. Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter. [18]7. Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Mobilization Assay

This functional assay measures receptor activation by detecting the transient increase in intracellular calcium concentration that occurs upon Gq pathway stimulation. [11][12][13] Causality Behind Choices:

  • Live Cells: This assay requires live cells to maintain the integrity of the signaling cascade and intracellular calcium stores.

  • Calcium-Sensitive Dyes: Fluorescent dyes like Fluo-4 or genetically encoded biosensors (e.g., R-GECO) are loaded into the cells. [19]These dyes exhibit a large increase in fluorescence intensity upon binding to Ca2+, providing a direct readout of its release.

  • Kinetic Reading: An instrument capable of rapid, repeated measurements (like a FLIPR or an automated imaging system) is essential to capture the transient nature of the calcium flux, which peaks and decays within seconds to minutes. [13][19] Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 or other suitable cells stably expressing the target receptor (5-HT2A or 5-HT2C) into a 96- or 384-well clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare a separate "compound plate" containing serial dilutions of the N-benzyltryptamine test compounds at a higher concentration (e.g., 4x final). Also include a positive control (e.g., serotonin) and a negative control (buffer).

  • Assay Execution: Place both the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR).

  • Baseline Reading: The instrument measures the baseline fluorescence of each well in the cell plate for a short period (e.g., 10-20 seconds).

  • Compound Addition: The instrument automatically adds the compounds from the compound plate to the cell plate.

  • Kinetic Measurement: The instrument immediately begins to measure the fluorescence in each well at high frequency (e.g., every 1-2 seconds) for a period of 2-3 minutes to capture the full calcium response curve (rise and decay). [19]8. Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (maximum efficacy relative to a full agonist like serotonin).

    • Functional selectivity is calculated as the ratio of EC50 values (EC50 at 5-HT2A / EC50 at 5-HT2C).

Conclusion and Future Directions

The study of N-benzyltryptamines provides a compelling lesson in modern pharmacology: binding affinity does not always predict functional outcome. [20][21]For this class, a clear disconnect exists, where promiscuous binding profiles give way to remarkable and therapeutically relevant functional selectivity for the 5-HT2C receptor. [1][3]This functional bias appears to be driven by specific substitutions on the N-benzyl ring that favor a productive, agonist-induced conformation at the 5-HT2C receptor while failing to do so effectively at the highly similar 5-HT2A receptor.

This unique profile positions the N-benzyltryptamine scaffold as a promising starting point for the rational design of novel 5-HT2C-selective agonists. Such compounds could serve as valuable research tools to further probe the distinct roles of the 5-HT2C receptor and hold potential as leads for therapeutics aimed at treating obesity, substance abuse disorders, or schizophrenia, without the liability of 5-HT2A-mediated psychedelic effects. [1]Future work should focus on combining high-resolution structural biology with computational modeling to fully elucidate the specific molecular interactions that underpin this fascinating example of functional selectivity.

References

  • Yadav, P. N., et al. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. Journal of Chemical Information and Modeling. [Link]

  • Yadav, P. N., et al. (n.d.). Molecular determinants for binding and function at serotonin 5-HT2A and 5-HT2C GPCRs: Ligand Docking, Molecular Dynamic and Quan. University of Florida Digital Collections. [Link]

  • Yadav, P. N., et al. (2012). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. PubMed. [Link]

  • Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. PubMed. [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. [Link]

  • Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS One. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery Website. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylarnine Analogues. LJMU Research Online. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot Website. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

  • van der Walt, M. (2016). Social engineering and the structure activity relationships (SAR's) of selected mind-altering compounds such as tryptamine and phenylethylamine derivatives. UNAM Repository. [Link]

  • Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

  • Field, J. R., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. [Link]

  • Kim, Y., et al. (2012). Identification of structural determinants of ligand selectivity in 5-HT₂ receptor subtypes on the basis of protein-ligand interactions. PubMed. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2C-selective N-benzyltryptamines. ResearchGate. [Link]

  • Cunningham, M. R., et al. (2022). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology Website. [Link]

  • Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • Wikipedia. (n.d.). Psychedelic drug. Wikipedia. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Website. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]

  • Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist Website. [Link]

  • Eltze, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Peroutka, S. J. (1989). Molecular structural basis of ligand selectivity for 5-HT2 versus 5-HT1C cortical receptors. Brain Research. [Link]

  • EMBL-EBI. (n.d.). Radioligand binding assays for hu... ChEMBL. [Link]

  • Toro-Sazo, M., et al. (2019). General structure and numbering of the N-benzyltryptamines R⁵ = H, tryptamines. ResearchGate. [Link]

  • Moreno, J. L., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]

  • Field, J. R., et al. (2023). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. ChemRxiv. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. PubMed. [Link]

  • Antibodies.com. (n.d.). Human 5HT2A Receptor ELISA Kit (A310893). Antibodies.com. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PMC. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent Website. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • Julia, M., et al. (1965). Synthesis of 1-Benzyltryptamine. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH Website. [Link]

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Methodological & Application

Application Note: Preparation of N-(2-methoxybenzyl)tryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-methoxybenzyl)tryptamine hydrochloride , a structural analogue of the potent "NBOMe" class of 5-HT2A receptor agonists. While often used as a pharmacological probe to study serotonin receptor selectivity (specifically 5-HT2A vs 5-HT1A), this compound requires precise synthetic control to minimize dialkylation and ensure high purity.

The method utilizes a reductive amination pathway (Abdel-Magid variation) employing sodium borohydride (NaBH₄) as a cost-effective reducing agent. This protocol is designed for research laboratories requiring >98% purity for biological assays.

⚠️ Critical Safety Warning

Potent Biological Activity: N-benzyltryptamines are potent modulators of the serotonin 5-HT2A receptor. While less potent than their phenethylamine counterparts (e.g., 25I-NBOMe), they must be handled with extreme caution.

  • PPE: Full skin coverage, double nitrile gloves, and P100 respiratory protection or fume hood operation are mandatory.

  • Handling: Treat all solids and solutions as hazardous. Deactivate glassware with bleach/oxidation solution before washing.

Reaction Mechanism & Workflow

The synthesis proceeds via the condensation of tryptamine (1) with 2-methoxybenzaldehyde (2) to form an imine intermediate (3), which is subsequently reduced in situ to the secondary amine (4).

Graphviz Workflow Diagram

G Reactants Reactants Tryptamine + 2-MeO-Benzaldehyde Imine Imine Formation (MeOH, 25°C, 1h) Reactants->Imine - H2O Reduction Reduction (NaBH4 addition) Imine->Reduction + Hydride Quench Quench & Workup (Basic Extraction) Reduction->Quench pH > 12 Salt Salt Formation (HCl in Et2O/IPA) Quench->Salt Isolation Product Final Product N-(2-methoxybenzyl)tryptamine HCl Salt->Product Crystallization

Caption: Step-wise reductive amination workflow from precursor condensation to salt crystallization.

Materials & Equipment

Reagents
ReagentPurityRole
Tryptamine (Freebase)>98%Primary Amine Nucleophile
2-Methoxybenzaldehyde >98%Carbonyl Electrophile
Sodium Borohydride (NaBH₄) 98%Reducing Agent
Methanol (MeOH) AnhydrousReaction Solvent
Dichloromethane (DCM) ACS GradeExtraction Solvent
Hydrochloric Acid (HCl) 1M in Et₂O or 37% aqSalt Former
Sodium Hydroxide (NaOH) 1M aqBasification Agent
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Ice/Water bath.[1]

  • Rotary Evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • Inert gas line (Nitrogen or Argon) - Recommended but not strictly required for NaBH₄ if kept dry.

Experimental Protocol

Step 1: Imine Formation[2]
  • Setup: Charge a 250 mL RBF with Tryptamine (1.60 g, 10.0 mmol) .

  • Solvation: Add Methanol (30 mL) and stir until fully dissolved.

  • Addition: Add 2-Methoxybenzaldehyde (1.36 g, 10.0 mmol) dropwise to the stirring solution.

  • Reaction: Cap the flask and stir at room temperature (20-25°C) for 60-90 minutes .

    • Observation: The solution may turn slightly yellow or orange, indicating imine formation. Tryptamine imines are generally stable enough for this one-pot procedure.

Step 2: Reduction[2][3][4]
  • Cooling: Place the reaction flask in an ice/water bath to cool to ~0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.57 g, 15.0 mmol) slowly in small portions over 10 minutes.

    • Caution: Gas evolution (H₂) will occur.[2] Ensure adequate venting.

  • Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours .

    • Checkpoint: TLC (System: DCM/MeOH 9:1) should show the disappearance of the starting aldehyde.

Step 3: Workup & Extraction
  • Quench: Slowly add Water (50 mL) to quench excess borohydride. Stir for 10 minutes.

  • Evaporation: Remove the majority of the Methanol under reduced pressure (Rotovap) to leave an aqueous suspension.

  • Basification: Adjust the aqueous layer to pH ~12 using 1M NaOH .

  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Combine the organic layers, wash with Brine (1 x 30 mL) , dry over anhydrous MgSO₄ , and filter.

  • Concentration: Evaporate the solvent to yield the crude freebase as a viscous oil.

Step 4: Salt Formation (Hydrochloride)
  • Dissolution: Dissolve the crude oil in a minimal amount of Isopropanol (IPA) or Anhydrous Ethanol (approx. 5-10 mL).

  • Acidification: While stirring rapidly, add 1M HCl in Diethyl Ether (or concentrated aqueous HCl dropwise) until the pH reaches ~3-4.

  • Crystallization:

    • Method A (Preferred): Add cold Diethyl Ether until the solution becomes turbid. Store at -20°C overnight to induce crystallization.

    • Method B: If oiling occurs, scratch the flask sides with a glass rod or add a seed crystal.

  • Filtration: Filter the white crystalline solid, wash with cold Ether, and dry under vacuum.

Analytical Characterization (Expected Data)

The following data validates the structural identity of the product.

TechniqueParameterExpected Result
Appearance VisualWhite to off-white crystalline solid.
Melting Point Thermal232–234 °C (Lit. range for similar analogues) [1].
1H NMR Indole NH~10.9 ppm (Broad singlet).[3]
1H NMR Benzyl CH2~4.2 ppm (Singlet).
1H NMR Methoxy (-OCH3)~3.8 ppm (Singlet).
1H NMR Ethyl Chain~3.2 ppm (Multiplet, 4H).[3]
Mass Spec ESI+ [M+H]m/z ~281.16 (Calc. for C18H20N2O).

Troubleshooting Guide

Issue: "Oiling Out" during crystallization

Cause: Presence of impurities (unreacted aldehyde) or wet solvent. Solution:

  • Decant the supernatant solvent.[1]

  • Redissolve the oil in hot Isopropanol.

  • Allow to cool very slowly to room temperature before placing in the fridge.

  • If persistent, perform an acid/base wash: Dissolve salt in water, basify to pH 12, extract with DCM, dry, and re-attempt salting with anhydrous HCl/Ether.

Issue: Low Yield

Cause: Incomplete imine formation before reduction. Solution:

  • Extend the initial stirring time of Tryptamine + Aldehyde to 3 hours.

  • Add a dehydrating agent (e.g., anhydrous Na₂SO₄) during the imine formation step to drive the equilibrium.

References

  • Nichols, D. E., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(3), 496-511.

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(6), 573-584.

Sources

Application Note: Solvent Selection & Handling Protocols for 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive technical guide for the solubilization and handling of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine (herein referred to as 2-MeO-NBT ).[1][2] As a potent 5-HT2A receptor agonist structurally related to the NBOMe class of phenethylamines, this compound exhibits significant lipophilicity and poor aqueous solubility in its free base form.[1][2]

Successful experimental outcomes—particularly in receptor binding assays and in vivo administration—depend entirely on maintaining the compound in a stable, mono-dispersed solution.[1][2] This guide details the thermodynamic solubility profile, optimal solvent systems (DMSO/Ethanol), and step-by-step protocols to prevent "crashing out" (precipitation) during aqueous dilution.[1][2]

Physicochemical Identity & Solubility Profile[1][2][3][4]

Understanding the molecular architecture of 2-MeO-NBT is prerequisite to selecting the correct solvent system.[1][2] The molecule combines a hydrophobic indole core with a lipophilic benzyl substituent.[1][2]

Molecular Properties
PropertyValue / DescriptionImplication for Solubility
IUPAC Name 2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine
Molecular Weight ~280.37 g/mol Moderate size; kinetics favor rapid dissolution in organics.[1][2]
LogP (Predicted) ~3.3 – 3.8High Lipophilicity. Poor water solubility; high affinity for lipid bilayers and non-polar solvents.[2]
pKa (Amine) ~9.5 (Secondary Amine)Basic.[1][2] Protonation (low pH) drastically increases aqueous solubility.[2]
H-Bond Donors 2 (Indole NH, Amine NH)Potential for dimerization in non-polar aprotic solvents.[1][2]
Solvent Compatibility Matrix

The following data represents the saturation limits for 2-MeO-NBT (Salt and Free Base forms) at 25°C.

SolventSolubility (Free Base)Solubility (HCl/Fumarate Salt)Application Suitability
DMSO Excellent (>20 mg/mL)Excellent (>15 mg/mL)Primary Stock Solvent. Cryopreservation safe.[1][2]
Ethanol (100%) Good (>10 mg/mL)Moderate (~5-10 mg/mL)Secondary stock; evaporates easily (concentration drift risk).[1][2]
DMF Good (>10 mg/mL)Good (>5 mg/mL)Alternative to DMSO; toxic to some cell lines.[1][2]
Water (Neutral) Insoluble (<0.01 mg/mL)Poor (<1 mg/mL)Do NOT use for stocks.
0.1M HCl / Saline Moderate (Forms Salt)Good (>5 mg/mL)Suitable for in vivo vehicle (requires pH monitoring).[1][2]

Decision Logic: Solvent Selection

The choice of solvent is dictated by the specific downstream application.[1][2] Use the following logic flow to determine your optimal solvent system.

SolventSelection Start START: Select Application InVitro In Vitro Assays (Binding / Cell Culture) Start->InVitro InVivo In Vivo Administration (IP / IV / SC) Start->InVivo Synthesis Chemical Synthesis (Purification / Reaction) Start->Synthesis DMSO_Stock Prepare 10-20mM Stock in Anhydrous DMSO InVitro->DMSO_Stock Vehicle_Choice Vehicle Selection InVivo->Vehicle_Choice Org_Solv DCM, MeOH, or EtOAc Synthesis->Org_Solv Serial_Dil Serial Dilution in Assay Buffer (PBS/HBSS) DMSO_Stock->Serial_Dil Check_Conc Is Final DMSO < 0.1%? Serial_Dil->Check_Conc Proceed_Cell PROCEED (Stable Solution) Check_Conc->Proceed_Cell Yes Precip_Risk RISK: Precipitation Use Intermediate Dilution Step Check_Conc->Precip_Risk No Aq_Acid Saline + 0.1% Acetic Acid (pH 5-6) Vehicle_Choice->Aq_Acid If Salt Form Co_Solvent 10% DMSO / 10% Tween-80 / 80% Saline Vehicle_Choice->Co_Solvent If Free Base

Figure 1: Decision tree for solvent selection based on experimental end-use.[1][2] Note the divergence between salt and free base forms for in vivo applications.

Detailed Protocols

Protocol A: Preparation of High-Stability Stock Solution (In Vitro)

Objective: Create a 10 mM stock solution stable at -20°C for >6 months.

Materials:

  • 2-MeO-NBT (Solid)[1][2]

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, sterile filtered)[1][2]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2]

  • Argon or Nitrogen gas source[2]

Procedure:

  • Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 280.37 g/mol ), weigh 2.80 mg of 2-MeO-NBT.[1][2]

    • Note: If using a salt form (e.g., HCl), correct for the salt mass (MW_salt / MW_base).[1][2]

  • Dissolution: Add 1 mL of anhydrous DMSO directly to the vial containing the solid.

  • Agitation: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates undissolved particles.[2]

  • Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of the vial for 10 seconds to displace oxygen (prevents indole oxidation).[1][2]

  • Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (Preventing Precipitation)

Objective: Dilute DMSO stock into aqueous buffer without crashing out the lipophilic compound.[1][2]

The "Intermediate Step" Method: Directly dumping high-concentration DMSO stock into water often causes rapid precipitation.[1][2] Use this cascading dilution method:

  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute 1:10 into 100% Ethanol or 50% DMSO/Water to create a 1 mM Working Solution.

  • Final: Dilute the Working Solution into pre-warmed (37°C) assay buffer (PBS/Media) while vortexing.

    • Target: Final DMSO concentration should be ≤ 0.1% v/v to avoid solvent toxicity in cell assays [1].[2]

Stability & Troubleshooting

Oxidation (The "Browning" Effect)

Tryptamines are electron-rich and prone to oxidation at the indole nitrogen and the alpha-carbon.[1][2]

  • Symptom: Solution turns pink, brown, or black over time.[2]

  • Prevention: Always store under inert gas (Ar/N2). Use amber vials to block UV light.[2] Add 0.1% Ascorbic Acid to aqueous working solutions if the assay permits.[1][2]

Hygroscopicity

The HCl salt form is hygroscopic.[1][2]

  • Handling: Allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation on the solid, which leads to hydrolysis or weighing errors.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to high lipophilicity (LogP >3).[1][2]Increase DMSO % (if tolerated) or add cyclodextrin (HP-β-CD) as a carrier.[1][2]
Inconsistent biological data Compound adhered to plasticware.[2]Use glass or low-binding polypropylene tips/plates.[1][2] Lipophilic amines stick to standard plastics.[2]
Yellowing of stock Photo-oxidation.[1][2]Discard stock. Prepare fresh in amber glass under Argon.

Safety & Handling (SHE)[1][2][3]

Hazard Classification:

  • Pharmacological: Potent 5-HT2A agonist.[1][2][3][4] Structurally related to hallucinogens.[2] Treat as a High Potency Bioactive .[2]

  • Chemical: Irritant (Skin/Eye).[2]

Mandatory PPE:

  • Nitrile gloves (Double gloving recommended for stock preparation).[2]

  • Chemical safety goggles.[2]

  • Fume hood for all powder handling (prevent inhalation of dust).[2]

Disposal: Dispose of all solid and liquid waste as hazardous chemical waste.[2] Do not pour down the drain. Deactivate surfaces with 10% bleach followed by ethanol if a spill occurs.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 122363719, 2-(5-methoxy-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine.[1][2][5] Retrieved from [Link][1][2]

  • Hansen, M., et al. (2014).[2] Synthesis and Characterization of N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. ACS Chemical Neuroscience.[2] Retrieved from [Link][1][2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014).[2] Risk assessment of 25I-NBOMe (phenethylamine analog). (Contextual reference for N-benzyl derivatives). Retrieved from [Link][1][2]

Sources

Safeguarding Your Science: A Detailed Guide to the Storage and Handling of Light-Sensitive Indole Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Delicate Nature of Indole Amines

Indole amines, a class of biogenic amines characterized by an indole nucleus, are pivotal in a vast array of biological processes and are central to numerous areas of scientific research and drug development. This family of molecules, which includes key neurotransmitters like serotonin and hormones such as melatonin, is notoriously sensitive to environmental factors, particularly light. Exposure to light can trigger a cascade of photochemical reactions, leading to the degradation of these compounds, the formation of artifacts, and ultimately, the compromise of experimental integrity and the loss of valuable reagents.

This comprehensive guide provides an in-depth exploration of the principles and practices for the proper storage and handling of light-sensitive indole amines. By understanding the underlying chemical rationale for their instability and adhering to the detailed protocols outlined below, researchers can ensure the stability, purity, and efficacy of these critical compounds, thereby safeguarding the reproducibility and validity of their scientific endeavors.

The Chemical Rationale: Why Indole Amines are Light-Sensitive

The photosensitivity of indole amines is intrinsically linked to the electronic properties of the indole ring system. This aromatic heterocyclic structure readily absorbs ultraviolet (UV) and, in some cases, visible light. The energy absorbed from light can excite the indole molecule to a higher energy state, making it more susceptible to a variety of degradation pathways, primarily photo-oxidation.[1][2]

The primary mechanism of photodegradation for many indole amines involves the photo-oxidation of the indole ring.[3][4] This process can lead to the formation of various degradation products, which may not only be inactive but can also introduce confounding variables into experimental systems. For instance, the photodegradation of melatonin is known to proceed through the oxidation of the indole ring, yielding N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) as a major photoproduct. This transformation represents a significant alteration of the original molecule and a loss of its biological activity.

Beyond light, other environmental factors can exacerbate the degradation of indole amines. These include:

  • Oxygen: The presence of oxygen is often a prerequisite for photo-oxidation. Therefore, minimizing exposure to air is crucial.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

  • pH: The stability of indole amines in solution can be highly dependent on the pH of the medium.[5]

Understanding these fundamental principles is the first step toward implementing effective strategies for the preservation of these valuable compounds.

General Handling Principles for Light-Sensitive Indole Amines

Aseptic and careful handling are paramount to preserving the integrity of light-sensitive indole amines. The following principles should be applied consistently in the laboratory:

  • Work in a Low-Light Environment: Whenever possible, handle solid compounds and prepare solutions in a darkened room or under subdued lighting conditions.[6] The use of a fume hood with the sash lowered can also help to reduce light exposure.

  • Utilize Appropriate Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling these compounds.[7]

  • Avoid Cross-Contamination: Use clean, dedicated spatulas and glassware to prevent contamination.

  • Minimize Exposure to Air: For highly sensitive compounds, consider handling them under an inert gas atmosphere, such as nitrogen or argon.[8][9]

  • Accurate Weighing and Dissolution: Use an analytical balance for precise measurements. When dissolving, do so promptly after weighing to minimize exposure time.[7]

Storage of Solid Indole Amines

Solid indole amines are generally more stable than their solutions. However, proper storage is still essential to ensure their long-term integrity.

  • Containers: Store solid indole amines in amber glass vials or other opaque containers to protect them from light.[1][6]

  • Temperature: For long-term storage, it is recommended to store solid indole amines at -20°C.[8][10] This low temperature significantly slows down any potential degradation processes.

  • Atmosphere: For particularly sensitive compounds, consider storing the vials in a desiccator under an inert atmosphere to protect from moisture and oxygen.

Preparation and Storage of Indole Amine Solutions

Solutions of indole amines are significantly more susceptible to degradation than their solid counterparts. Therefore, meticulous care must be taken during their preparation and storage.

Protocol for Preparing a Stock Solution of a Light-Sensitive Indole Amine

This protocol provides a general framework for preparing stock solutions. Specific details may need to be adjusted based on the properties of the individual compound and the requirements of the experiment.

Materials:

  • Light-sensitive indole amine (solid)

  • High-purity solvent (e.g., DMSO, ethanol, or sterile aqueous buffer)[8][10]

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer or sonicator

  • Pipettes and sterile, filtered pipette tips

  • (Optional) Inert gas source (nitrogen or argon) and a means of purging the vial

Procedure:

  • Prepare the Workspace: Work in a dimly lit area or a fume hood with the light turned off.[6]

  • Weigh the Compound: Accurately weigh the desired amount of the solid indole amine using an analytical balance. Perform this step as quickly as possible to minimize light exposure.

  • Transfer to an Amber Vial: Immediately transfer the weighed compound into a clean, dry amber glass vial.

  • Add Solvent: Add the appropriate volume of the chosen solvent to the vial. The choice of solvent will depend on the solubility of the indole amine and the downstream application. For many indole amines, organic solvents like DMSO or ethanol are suitable for creating concentrated stock solutions.[8][10]

  • (Optional) Purge with Inert Gas: If the compound is highly sensitive to oxidation, gently purge the headspace of the vial with a stream of inert gas (nitrogen or argon) for 15-30 seconds before capping.[8][9] This will displace any oxygen present.

  • Dissolve the Compound: Tightly cap the vial and dissolve the compound by vortexing or brief sonication.

  • Label the Vial: Clearly label the vial with the name of the compound, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C for long-term storage.[5]

Use of Antioxidants and Stabilizers

For aqueous solutions of indole amines, especially those intended for in vivo use or long-term experiments, the addition of antioxidants can significantly enhance stability. Serotonin solutions, for example, can be stabilized by the inclusion of antioxidants like L-cysteine and ascorbic acid.[5][11] It is important to note that the addition of any substance to a solution should be carefully considered and validated to ensure it does not interfere with the intended application.

Summary of Storage and Handling Conditions for Common Indole Amines

The following table provides a summary of recommended storage and handling conditions for several common light-sensitive indole amines. This information is intended as a general guide, and it is always advisable to consult the manufacturer's specific recommendations for each compound.

Indole AmineSolid StorageStock Solution StorageRecommended Solvents for StockKey Handling Considerations
Melatonin -20°C, protected from light-20°C or -80°C, in amber vialsDMSO, EthanolHighly sensitive to photodegradation.[4]
Serotonin -20°C, protected from light-20°C (short-term) or -80°C (long-term), in amber vialsDMSO, Ethanol, Aqueous buffers (with antioxidants)Prone to oxidation; aqueous solutions are not recommended for storage longer than 24 hours unless stabilized.[5][10]
Tryptamine -20°C, protected from light-20°C, in amber vialsDMSO, EthanolAqueous solutions are not recommended for storage for more than one day.[8]

Visualizing Degradation and Proper Workflow

To further illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.

cluster_degradation Conceptual Photodegradation Pathway of an Indole Amine Indole Amine Indole Amine Excited State Excited State Indole Amine->Excited State Light (hν) Degradation Products Degradation Products Excited State->Degradation Products Oxygen (O2)

Caption: Conceptual photodegradation of an indole amine.

cluster_workflow Recommended Workflow for Handling Light-Sensitive Indole Amines start Start weigh Weigh Solid in Low Light start->weigh dissolve Dissolve in Appropriate Solvent in Amber Vial weigh->dissolve purge Purge with Inert Gas (Optional) dissolve->purge store Store at Recommended Temperature (-20°C or -80°C) purge->store use Use in Experiment (Minimize Light Exposure) store->use end End use->end

Caption: Recommended workflow for handling indole amines.

Conclusion: Ensuring the Integrity of Your Research

The inherent photosensitivity of indole amines presents a significant challenge to researchers. However, by understanding the chemical principles behind their degradation and by implementing the rigorous storage and handling protocols outlined in this guide, the stability and purity of these vital compounds can be effectively maintained. Adherence to these best practices is not merely a matter of good laboratory technique; it is a fundamental requirement for generating reliable, reproducible, and high-quality scientific data. By safeguarding your indole amines, you are ultimately safeguarding the integrity of your research.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag. [Link]

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). LinkedIn. [Link]

  • Samanidou, V. F., Nazyropoulou, C., & Kovatsi, L. (2013). Stability of serotonin-selective antidepressants in sterile and decomposing liver tissue. Journal of forensic sciences, 58 Suppl 1, S117–S125. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • Photography Lab Safety Guidelines for Lab Workers & Students. (n.d.). University of California, Santa Cruz. [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • ResearchGate. (n.d.). Stability study of the analytes performed under various storage conditions. ResearchGate. [Link]

  • Google Patents. (n.d.). EP0086239A1 - Improved process for preparing indole.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Google Patents. (n.d.). US2920080A - Process of preparing tryptamine.
  • K. K. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(3), 2209-2234. [Link]

  • K. K. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(3), 2209-2234. [Link]

  • ResearchGate. (n.d.). Tryptophan degradation products that are formed after exclusive exposure to heat. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2025, December 16). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. ACS Publications. [Link]

  • Gas Processing & LNG. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields. Gas Processing & LNG. [Link]

  • Google Patents. (n.d.). GB2106505A - Tryptamine derivatives and processes for their preparation.
  • MDPI. (2022, September 7). Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. MDPI. [Link]

  • Al-Adham, I. S. I., & Al-Haj, A. Q. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]

  • Longdom Publishing. (2010, June 25). Effect of Ascorbic Acid on Mental Depression Drug Therapy:Clinica. Longdom. [Link]

  • Maiti, S., et al. (2005). Quantitative measurement of serotonin synthesis and sequestration in individual live neuronal cells. Journal of Neuroscience Methods, 149(2), 127-134. [Link]

  • ResearchGate. (n.d.). Studies on the photodegradation of tryptophan. ResearchGate. [Link]

  • Gas Processing & LNG. (2024, March 7). Shutdown and startup of an amine system. Gas Processing & LNG. [Link]

  • Pinna, G., & Guidotti, A. (1998). Modulation of neurosteroid synthesis/accumulation by L-ascorbic acid in rat brain tissue: inhibition by selected serotonin antagonists. Journal of neurochemistry, 70(6), 2370–2378. [Link]

  • Google Patents. (n.d.). WO2017212113A1 - Combination of l-cysteine, ascorbic acid and vitamin b3 for treating hangover.
  • El-Rous, M. A., et al. (2025). Ascorbic acid supplementation in adolescent rats ameliorates anxiety-like and depressive-like manifestations of nicotine-ethanol abstinence: Role of oxidative stress, inflammatory, and serotonergic mechanisms. International journal of developmental neuroscience, 85(1), e10392. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). National Center for Biotechnology Information. [Link]

  • MDPI. (2024, March 7). Multifaceted Effects of L-Cysteine, L-Ascorbic Acid, and Their Derivatives on the Viability and Melanin Synthesis of B16/F10 Cells under Different Conditions. MDPI. [Link]

Sources

Application Note: Advanced Crystallization Strategies for N-Substituted Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Techniques for N-Substituted Tryptamine Derivatives Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Process Chemists, and Drug Development Professionals.

Introduction & Chemical Context

N-substituted tryptamines (e.g., N,N-dimethyltryptamine, Psilocybin, DiPT, MiPT) represent a critical scaffold in neuropsychiatric drug development. However, these compounds present a notorious challenge in process chemistry: the tendency to "oil out" (phase separate as a liquid) rather than crystallize.

This behavior stems from two intrinsic factors:

  • Conformational Flexibility: The ethylamine side chain possesses high rotational freedom, creating a high entropic barrier to lattice formation.

  • Low Melting Points: Many freebase tryptamines have melting points near ambient temperature (e.g., N,N-DMT freebase

    
    ), making them susceptible to supercooling.
    

This guide details protocols to overcome these thermodynamic hurdles, focusing on salt selection, solvent engineering, and polymorph control.

Strategic Salt Selection: The First Line of Defense

For N-substituted tryptamines, salt formation is not merely for solubility; it is a rigidification strategy to induce crystallization.

The Hydrochloride Trap

While hydrochloride (HCl) is the standard pharmaceutical counterion, it is often unsuitable for dialkyltryptamines.

  • Mechanism: The high charge density of the chloride ion often leads to extremely hygroscopic salts for this class.

  • Outcome: Tryptamine hydrochlorides frequently absorb atmospheric moisture, deliquescing into intractable oils.

The Fumarate Advantage

Fumaric acid is the preferred counterion for stabilizing N-substituted tryptamines.

  • Stoichiometry: Forms stable 1:1 (hemifumarate) or 1:2 salts.

  • Lattice Energy: The dicarboxylic acid structure allows for extensive hydrogen bonding networks that bridge two tryptamine molecules, significantly raising the melting point and reducing hygroscopicity.

Decision Matrix: Counterion Selection

SaltSelection Input Target Tryptamine (Freebase) Check_pKa Check Side Chain Sterics & pKa Input->Check_pKa Primary Primary/Secondary Amine Check_pKa->Primary Low Steric Bulk Tertiary Tertiary Amine (Dialkyl) Check_pKa->Tertiary High Steric Bulk HCl_Route HCl Salt (Acceptable) Primary->HCl_Route High mp expected Tertiary->HCl_Route Risk of Oiling Fumarate_Route Fumarate Salt (Preferred) Tertiary->Fumarate_Route Prevents Hygroscopicity Tartrate_Route Tartrate/Maleate (Alternative) Fumarate_Route->Tartrate_Route If Fumarate fails

Figure 1: Decision tree for selecting the optimal counterion based on amine substitution pattern.

Solvent Systems & Solubility Profiles

Successful crystallization requires a solvent system that discriminates between the target alkaloid and its oxidation byproducts (N-oxides, oligomers).

Solvent SystemRoleApplicationMechanism
Heptane / Hexane Selective SolventFreebase RecrystallizationTryptamines are moderately soluble at boiling (

) but insoluble at

. Polar impurities remain insoluble even at

.
Acetone / IPA Reaction MediumFumarate Salt FormationFumaric acid and freebase are soluble; the resulting salt is insoluble and precipitates.
Water Polymorph ControlPsilocybin ZwitterionsInduces hydration. Slow cooling yields stable Hydrate A; rapid precipitation yields amorphous solids.
EtOAc / EtOH Anti-Solvent"Oiling Out" RescueDissolve oil in minimal EtOH; slowly add EtOAc to induce nucleation without phase separation.

Detailed Experimental Protocols

Protocol A: High-Stability Fumarate Salt Formation

Best for: Converting oily freebase dialkyltryptamines (e.g., MiPT, DiPT) into stable solids.

Reagents:

  • Crude Tryptamine Freebase[1][2]

  • Fumaric Acid (Reagent Grade)

  • Anhydrous Acetone (or Isopropanol for higher solubility)

Step-by-Step:

  • Stoichiometry Calculation: Determine moles of freebase. Weigh out 0.5 molar equivalents of fumaric acid (for hemifumarate) or 1.0 equivalent (for mono-fumarate). Note: Most dialkyltryptamines form 1:1 salts preferentially.

  • Separate Dissolution:

    • Dissolve the freebase in a minimal volume of Acetone.

    • Dissolve the fumaric acid in hot Acetone (or IPA if solubility is low).

  • Controlled Addition: Slowly add the acid solution to the base solution with vigorous magnetic stirring.

    • Observation: A white cloudiness (nucleation) should appear immediately.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature for 2 hours, then move to

    
     for 12 hours.
    
  • Harvest: Filter via vacuum filtration. Wash the filter cake with cold anhydrous acetone to remove unreacted freebase or colored impurities.

Protocol B: Anti-Solvent Crystallization (The "Oiling Out" Rescue)

Best for: When a compound separates as a gum/oil instead of a crystal.

Theory: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This protocol keeps the system in the metastable zone.

Workflow:

  • Dissolution: Dissolve the oily residue in the minimum amount of a polar solvent (Methanol or Ethanol) at

    
    .
    
  • Anti-Solvent Addition: Add a non-polar anti-solvent (Diethyl Ether or Heptane) dropwise until the solution turns slightly turbid.

  • Back-Off: Add 1-2 drops of the polar solvent to clear the turbidity.

  • Seeding: Add a single seed crystal of the pure product (if available) or scratch the glass wall with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in cotton/foil to insulate it and allow it to cool to room temperature over 4-6 hours. Do not place directly in the freezer.

Protocol C: Polymorph Screening (Psilocybin Case Study)

Context: Psilocybin exists as several polymorphs (Hydrate A, Polymorph A, Polymorph B).[3] Controlling this is vital for regulatory approval.

Method:

  • Hydrate A (Stable): Recrystallize from boiling water. Cool slowly (

    
    ) to ambient temperature. Filter and air dry at relative humidity >50%.
    
  • Polymorph A (Anhydrate): Heat Hydrate A to

    
     under vacuum. Warning: Reverts to Hydrate A if exposed to moisture.
    
  • Polymorph B (Anhydrate): Formed by thermal treatment of Polymorph A at

    
    .[3]
    

Troubleshooting & Failure Analysis

The "Red Oil" Phenomenon

Tryptamines are sensitive to oxidation at the C2 position and the indole nitrogen, forming colored dimers.

  • Diagnosis: Solution turns dark red/brown; product oils out.

  • Remediation:

    • Re-dissolve oil in acidified water (pH 3).

    • Wash with non-polar solvent (DCM/Heptane) to remove non-basic colored impurities.

    • Basify and extract back into organic solvent.

    • Treat organic phase with Activated Charcoal (10% w/w) for 30 mins. Filter through Celite.

Experimental Workflow Visualization

CrystallizationWorkflow Start Crude Tryptamine (Oil/Solid) SolventChoice Select Solvent System (See Table 1) Start->SolventChoice Dissolution Dissolve at T_boil SolventChoice->Dissolution CheckTurbidity Check Turbidity/Color Dissolution->CheckTurbidity Charcoal Add Activated Charcoal & Filter Hot CheckTurbidity->Charcoal Colored Impurities Cooling Controlled Cooling (-10°C/hour) CheckTurbidity->Cooling Clear Solution Charcoal->Cooling Oiling Oiling Out? Cooling->Oiling Rescue Reheat & Add Polar Co-solvent Oiling->Rescue Yes Crystallization Crystal Growth Oiling->Crystallization No Rescue->Cooling

Figure 2: Step-by-step workflow for purification, including intervention steps for oxidation impurities.

References

  • Sherwood, A. M., et al. (2020). "Preparation and Characterization of Novel Crystalline Solvates and Polymorphs of Psilocybin." Crystal Growth & Design. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa and salt selection principles).
  • Chadeayne, A. R., et al. (2021). "The crystalline forms of nine hydrochloride salts of substituted tryptamines."[4] Acta Crystallographica Section E. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational source for physical properties of N-substituted tryptamines). Link

  • Soberl, L., et al. (2016). "Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions." ACS Omega. (Crucial for solvent selection safety). Link

Sources

Preparation of stock solutions for 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation and Handling of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine Stock Solutions in DMSO

Executive Summary

The compound This compound , commonly known in pharmacological research as TNBOMe (an N-benzylmethoxy derivative of tryptamine), is a highly lipophilic molecule utilized primarily as a 5-HT2A receptor agonist in neuromodulation and serotonin release assays [3]. Due to its structural characteristics, achieving stable and reproducible aqueous working solutions requires meticulous preparation of a primary stock solution. This application note details the physicochemical rationale, precise quantitative parameters, and a self-validating step-by-step protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) to ensure assay integrity and prevent artifactual data in downstream biological screening.

Physicochemical Profiling & Solvent Causality

Understanding the molecular behavior of this compound is critical for experimental design.

  • Molecular Weight: 280.37 g/mol

  • Chemical Formula: C18H20N2O

  • Structural Liabilities: The molecule features a bulky, non-polar indole core coupled with a lipophilic methoxybenzyl group. This severely limits its solubility in aqueous buffers (such as PBS or standard cell culture media).

  • Why DMSO? DMSO is an aprotic, highly polar solvent. Its unique geometry allows it to disrupt intermolecular hydrogen bonding while simultaneously solvating large lipophilic domains [1]. However, DMSO is highly hygroscopic. If atmospheric water is absorbed into the DMSO, the dielectric constant of the solvent shifts, drastically lowering the solubility threshold of lipophilic compounds like TNBOMe and causing invisible micro-precipitates [2]. Therefore, the use of anhydrous, sterile DMSO is an absolute requirement, not merely a recommendation.

Quantitative Preparation Parameters

To ensure accuracy, stock solutions should be prepared at concentrations 1000x to 10,000x higher than the final desired assay concentration. This allows researchers to keep the final DMSO concentration in the biological assay below 0.1% – 0.5%, preventing solvent-induced cytotoxicity [1].

Table 1: Volume of DMSO Required for Target Stock Concentrations (Based on a Molar Mass of 280.37 g/mol )

Mass of CompoundTarget Stock ConcentrationRequired Volume of Anhydrous DMSO
1 mg (3.567 µmol)10 mM356.7 µL
50 mM71.3 µL
100 mM35.7 µL
5 mg (17.834 µmol)10 mM1.783 mL
50 mM356.7 µL
100 mM178.3 µL
10 mg (35.667 µmol)10 mM3.567 mL
50 mM713.3 µL
100 mM356.7 µL

Note: The formula used for these calculations is: Volume (mL) = Mass (mg) /[Molecular Weight (g/mol) × Concentration (mol/L)].

Step-by-Step Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system. By controlling temperature and moisture at every step, you eliminate the variables that typically lead to compound degradation.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the lyophilized powder of this compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening the vial.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. When subsequently dissolved, this trapped water introduces localized insolubility, ruining the exact molarity of your stock.

Step 2: Weighing and Transfer

  • Action: Using a calibrated analytical balance, weigh the desired mass into a sterile, amber microcentrifuge tube (amber is preferred to prevent potential UV-induced degradation of the indole ring).

Step 3: Dissolution in Anhydrous DMSO

  • Action: Add the calculated volume of anhydrous, sterile DMSO (≥99.9% purity) to the tube.

  • Action: Pipette up and down gently, then vortex for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes[1].

  • Validation Check: Hold the tube against a light source. The solution must be completely clear. Any turbidity indicates micro-precipitation, requiring further sonication or the addition of a co-solvent.

Step 4: Aliquoting and Storage

  • Action: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed tubes. Store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture. Single-use aliquots ensure that the compound's integrity is identical for every replicate in your assay [2].

Workflow A TNBOMe Powder (Equilibrate to RT) B Weighing (Analytical Balance) A->B C DMSO Addition (Anhydrous, Sterile) B->C D Dissolution (Vortex/Sonicate) C->D E Aliquoting (Single-use vials) D->E F Storage (-80°C) E->F

Workflow for preparing and storing TNBOMe DMSO stock solutions to prevent degradation.

Assay Integration & Stepwise Aqueous Dilution

When transitioning the compound from the DMSO stock to an aqueous biological assay (e.g., cell culture media or binding buffer), direct injection of high-concentration DMSO into water often causes "solvent shock," leading to rapid precipitation.

Best Practices for Working Solutions:

  • Stepwise Dilution: Perform intermediate serial dilutions in 100% DMSO until you reach a 1000x working stock [1].

  • Aqueous Transfer: Add 1 part of the 1000x DMSO working stock to 999 parts of pre-warmed assay buffer while vortexing continuously. This ensures rapid dispersion and prevents the compound from crashing out of solution.

  • Vehicle Control: Every experiment must include a vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound, to baseline any solvent-induced cellular stress.

Pharmacological Context: 5-HT2A Receptor Assays

This compound is utilized to probe the 5-HT2A receptor pathway [3]. Maintaining the compound in a fully solvated state is critical because precipitated aggregates cannot bind to the orthosteric site of the receptor, leading to false-negative results in functional assays (such as intracellular calcium mobilization via the Gq/PLC pathway).

Signaling A A B 5-HT2A Receptor (Agonist Binding) A->B Binds C Gq Protein Activation B->C Activates D Phospholipase C (PLC) Cleavage C->D Stimulates E IP3 / DAG Generation D->E Cleaves PIP2 F Intracellular Ca2+ Release E->F Triggers

Pharmacological integration of TNBOMe in 5-HT2A receptor Gq-coupled signaling assays.

References

  • Aipsin. "Recent trends in the identification of psychoactive substances. Issue 49." ResearchGate. Available at:[Link]

Application Notes & Protocols: Strategic Coupling of Tryptamine with 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of 1-(2-methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline, a key heterocyclic scaffold, is achieved through the coupling of tryptamine and 2-methoxybenzaldehyde. This document provides an in-depth guide to the primary synthetic methodology, the Pictet-Spengler reaction, detailing its mechanistic underpinnings, reagent selection, and a comprehensive experimental protocol. We explore the causality behind experimental choices to ensure reproducibility and high-yield outcomes. This guide is designed to serve as a practical resource for chemists engaged in the synthesis of complex indole alkaloids and novel therapeutic agents.

Strategic Overview: The Importance of Tetrahydro-β-carbolines (THBCs)

The coupling of a β-arylethylamine, such as tryptamine, with an aldehyde is a cornerstone transformation in synthetic organic chemistry. The resulting 1,2,3,4-tetrahydro-β-carboline (THBC) framework is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and sedative properties, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery.[2]

The most direct and widely employed method for constructing the THBC skeleton from tryptamine and an aldehyde is the Pictet-Spengler reaction .[1][3] This reaction, discovered in 1911, mimics the biosynthetic pathways of many indole alkaloids and offers a robust route to the target structure.[1][4][5] This guide will focus principally on the application of the Pictet-Spengler reaction for the synthesis of 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

The Pictet-Spengler Reaction: Mechanism and Application

The Pictet-Spengler reaction is a two-part chemical process involving the condensation of tryptamine with 2-methoxybenzaldehyde to form an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the final cyclized product.[4][6]

Mechanistic Causality

The driving force for the reaction is the formation of a highly electrophilic iminium ion under acidic conditions, which is then attacked by the nucleophilic C2 position of the indole ring.[5][7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of tryptamine on the carbonyl carbon of 2-methoxybenzaldehyde. Under acidic catalysis, a molecule of water is eliminated to form a Schiff base, which is protonated to generate the key electrophilic iminium ion intermediate.[4][8]

  • Intramolecular Cyclization: The electron-rich indole ring acts as the nucleophile. The C2 position attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[6][8] This step temporarily disrupts the aromaticity of the indole ring.

  • Rearomatization: A final deprotonation step restores the aromaticity of the indole system, yielding the stable 1-(2-methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline product.[6]

Caption: The acid-catalyzed mechanism for the Pictet-Spengler reaction.

Key Reagents & Experimental Choices

The success of the Pictet-Spengler reaction hinges on the appropriate selection of an acid catalyst and solvent.

  • Acid Catalysts: The catalyst's primary role is to facilitate the dehydration step and generate the reactive iminium ion. Because tryptamine's indole ring is highly nucleophilic, the reaction can proceed under relatively mild acidic conditions.[5][7]

    • Brønsted Acids: Acetic acid (AcOH), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (p-TSA) are commonly used.[9] Acetic acid can often serve as both the catalyst and a co-solvent.[10][11]

    • Lewis Acids: In some cases, Lewis acids like BF₃·Et₂O can be employed to activate the carbonyl group.[12]

    • Causality: The choice of acid strength is critical. Overly strong acids or high temperatures can lead to undesired side reactions or decomposition of the starting material. For tryptamine, milder acids are generally sufficient and preferable.

  • Solvents: The solvent must solubilize both starting materials and is typically an aprotic solvent to avoid competing reactions.

    • Common Choices: Dichloromethane (CH₂Cl₂), toluene, or an excess of a liquid acid catalyst like glacial acetic acid are effective.[10] Reactions have also been shown to work well in protic solvents like ethanol or even water under specific conditions.[9]

Data Presentation: Reaction Parameters

The table below summarizes typical conditions for the Pictet-Spengler synthesis of 1-substituted THBCs.

ParameterDescriptionRationale & Field Insights
Tryptamine 1.0 equivalentThe core amine component.
2-Methoxybenzaldehyde 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion by ensuring full consumption of the more valuable tryptamine.[8]
Catalyst Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA)Acetic acid is often sufficient and less harsh.[10] TFA is stronger and can be used for less reactive substrates but requires more careful control.[12]
Solvent CH₂Cl₂ / AcOH mixtureA non-polar aprotic solvent like CH₂Cl₂ provides good solubility, while AcOH serves as the catalyst.[10]
Temperature Room Temperature to Reflux (e.g., 40°C)The high reactivity of tryptamine often allows the reaction to proceed efficiently at room temperature. Gentle heating can increase the rate if necessary.[6]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS to determine the point of maximum conversion and avoid byproduct formation.
Typical Yield 60 - 90%Yields are highly dependent on the specific substrate and purification method. A reported synthesis for this specific product showed a modest yield, suggesting potential steric hindrance from the ortho-methoxy group.[10]

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-THBC

This protocol is adapted from general procedures for the synthesis of 1-substituted-tetrahydro-β-carbolines.[10]

Materials & Reagents
  • Tryptamine

  • 2-Methoxybenzaldehyde

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in a 2:1 mixture of anhydrous dichloromethane and glacial acetic acid (e.g., 10 mL CH₂Cl₂ and 5 mL AcOH per mmol of tryptamine).

  • Aldehyde Addition: To the stirring solution, add 2-methoxybenzaldehyde (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the tryptamine starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: CO₂ evolution will occur.

  • Workup - Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

experimental_workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification setup 1. Dissolve Tryptamine in CH₂Cl₂/AcOH add 2. Add 2-Methoxy- benzaldehyde setup->add react 3. Stir at RT (24h) & Monitor (TLC) add->react quench 4. Quench with Sat. NaHCO₃ react->quench extract 5. Extract with CH₂Cl₂ quench->extract wash 6. Wash with H₂O & Brine extract->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step workflow for the synthesis and purification of THBC.

Alternative Strategy: Reductive Amination

While the Pictet-Spengler reaction provides a direct route to the cyclized THBC product, an alternative coupling method is reductive amination . This reaction forms the acyclic secondary amine, N-(2-methoxybenzyl)tryptamine, by first forming the imine in situ, which is then immediately reduced.[13][14] This product could potentially be cyclized in a separate, subsequent step under acidic conditions to form the THBC, but the direct Pictet-Spengler is generally more efficient for this target.

Principle and Reagent Selection

Reductive amination requires a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB): This is a reagent of choice for modern reductive aminations. It is a mild and selective reductant that is not water-sensitive and can be used in a one-pot procedure in solvents like dichloromethane (DCM) or dichloroethane (DCE).[13][16]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent, NaBH₃CN is effective at reducing imines at a mildly acidic pH where the rate of aldehyde/ketone reduction is slow.[14][15] However, due to the toxicity of cyanide byproducts, STAB is often preferred.[17]

Conclusion

The coupling of tryptamine and 2-methoxybenzaldehyde via the Pictet-Spengler reaction is a robust and reliable method for synthesizing 1-(2-methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline. The success of the synthesis is predicated on a clear understanding of the reaction mechanism and the rational selection of acidic catalysts and solvents. By following the detailed protocol and considering the experimental variables outlined in this guide, researchers can confidently produce this valuable heterocyclic scaffold for application in natural product synthesis and drug development programs.

References

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. PMC - NIH. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Preparation of Amines via Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. ACS Publications. Available at: [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Pictet-Spengler reaction. chemeurope.com. Available at: [Link]

  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. ResearchGate. Available at: [Link]

  • Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. PMC. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available at: [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. ARKAT USA. Available at: [Link]

  • Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]

  • Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed. Available at: [Link]

  • Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. SpringerLink. Available at: [Link]

  • Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. Available at: [Link]

  • Proposed reaction pathways accounting for the formation of byproducts... ResearchGate. Available at: [Link]

  • Myers Chem 115 Handout. Harvard University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Benzyltryptamine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro and in vivo pharmacology. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with highly lipophilic tryptamine derivatives.

N-Benzyltryptamines are potent ligands for serotonin receptors (particularly 5-HT₂A and 5-HT₂C)[1]. However, the addition of the bulky, hydrophobic N-benzyl group drastically increases the molecule's lipophilicity (XLogP3 ≈ 3.6), restricting its aqueous solubility to approximately 37.2 µg/mL at physiological pH (7.4)[2][3]. This guide provides field-proven, mechanistically grounded strategies to overcome precipitation, ensure accurate dosing, and prevent artifactual data in your assays.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My N-benzyltryptamine derivative precipitates immediately upon dilution in PBS (pH 7.4). How can I prevent this in my in vitro receptor binding assays? The Causality: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer causes "solvent shock." The local concentration of water rapidly strips the DMSO solvation shell from the lipophilic benzyl and indole rings before the drug can reach thermodynamic equilibrium, forcing the molecules to aggregate to minimize exposed hydrophobic surface area. The Solution: Utilize a sequential dilution gradient rather than a direct spike. Transitioning the compound through intermediate polarity solvents (e.g., PEG300 or Tween-80) lowers the interfacial tension and prevents the kinetic trapping of aggregates[4].

Q2: I converted my N-benzyltryptamine free base to a hydrochloride (HCl) salt to improve solubility, but it turned into a sticky, hygroscopic paste. What went wrong? The Causality: If your specific N-benzyltryptamine derivative contains ortho-hydroxyl groups on the benzyl ring, the protonated amine can form an intramolecular hydrogen bond with the hydroxyl group[5]. This internal bonding disrupts the formation of a stable, repeating crystal lattice with the small chloride counter-ion, leading to a highly hygroscopic product that absorbs atmospheric moisture. The Solution: Synthesize succinic or fumaric acid salts instead. These larger dicarboxylic acids provide a more robust counter-ion network, allowing the salt to crystallize satisfactorily without becoming hygroscopic[5].

Q3: Co-solvents like Tween-80 or high DMSO concentrations are toxic to my cell line in calcium mobilization assays. What is a biologically inert alternative? The Causality: Surfactants can disrupt cellular lipid bilayers, leading to false positives in functional assays (e.g., calcium leakage). The Solution: Use cyclodextrin complexation, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic benzyl and indole rings, while its hydrophilic exterior maintains excellent aqueous solubility. This host-guest interaction significantly enhances the solubility of tryptamines without damaging cell membranes[6][7].

Part 2: Solubilization Workflows & Mechanistic Pathways

To choose the correct solubilization route, follow the decision matrix below.

Workflow Start N-Benzyltryptamine in Aqueous Buffer CheckPrecip Visual/Turbidity Check (Precipitation?) Start->CheckPrecip SaltForm Convert Free Base to Salt (Fumarate, Succinate) CheckPrecip->SaltForm Yes Proceed Proceed to Assay CheckPrecip->Proceed No SaltCheck Soluble at Required Conc? SaltForm->SaltCheck SaltCheck->Proceed Yes Cosolvent Sequential Co-solvent (DMSO -> PEG300 -> Buffer) SaltCheck->Cosolvent No CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) Cosolvent->CD High Toxicity / Precipitates CD->Proceed Clear Solution

Figure 1: Decision tree for troubleshooting N-benzyltryptamine solubility issues.

Understanding how solubility impacts your data is critical. Poorly solvated drugs do not just fail to bind; they create artifacts.

Pathway Soluble Solubilized N-Benzyltryptamine (Monomeric) Receptor 5-HT2A / 5-HT2C Receptor Soluble->Receptor High Affinity Binding Aggregated Aggregated/Precipitated Drug Aggregated->Receptor Steric Hindrance FalseNeg False Negative / Low Affinity Artifact Aggregated->FalseNeg Concentration Drop Signal Calcium Mobilization (Functional Assay) Receptor->Signal Full/Partial Agonism

Figure 2: Mechanistic impact of drug aggregation on 5-HT2 receptor functional assays.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include a validation checkpoint to confirm that the drug is genuinely in solution and not merely suspended as a nano-dispersion.

Protocol A: Sequential Co-Solvent Dilution (For In Vivo or Robust In Vitro Assays)

This protocol utilizes a step-down polarity gradient to prevent solvent shock[4].

  • Primary Stock: Dissolve the N-benzyltryptamine free base or salt in 100% anhydrous DMSO to create a 10 mM stock. Sonicate for 5 minutes.

  • First Transition: Add PEG300 to the DMSO stock while vortexing continuously. (Target ratio: 10% DMSO / 40% PEG300).

  • Surfactant Addition: Add Tween-80 dropwise to the mixture. (Target ratio: 10% DMSO / 40% PEG300 / 5% Tween-80).

  • Aqueous Integration: Slowly add ambient-temperature saline or PBS (45% of final volume) while stirring vigorously.

  • Validation Checkpoint (Tyndall Effect): Shine a 5 mW red or green laser pointer through the glass vial. If you see a solid beam of light scattering through the liquid, colloidal nano-precipitates have formed (failure). A genuinely solubilized sample will allow the laser to pass through invisibly.

Protocol B: HP-β-CD Complexation (For Sensitive Cell-Based Assays)

This protocol uses host-guest complexation to shield the lipophilic benzyl group[6][7].

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or assay media).

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Complexation: Add 1 part DMSO stock to 9 parts of the 20% HP-β-CD solution (Final DMSO = 10%). Vortex vigorously for 2 minutes, then incubate at 37°C for 30 minutes to allow thermodynamic equilibration of the host-guest complex.

  • Validation Checkpoint (Spectrophotometric Confirmation): Centrifuge the final solution at 10,000 x g for 10 minutes to pellet any microscopic aggregates. Carefully extract the supernatant and measure the absorbance at λmax ~ 282 nm (characteristic of the indole ring)[8]. Compare this to a standard curve of the drug in 100% methanol to confirm the actual dissolved concentration matches your theoretical input.

Part 4: Quantitative Data & Strategy Comparison

Use the following table to select the appropriate solubilization strategy based on your required concentration and assay type.

Solubilization StrategyMax Achievable ConcentrationBiocompatibility / ToxicityBest Use Case
Direct Aqueous Buffer ~37.2 µg/mL (~0.15 mM)ExcellentHigh-affinity radioligand binding assays requiring <100 nM concentrations.
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL (~2.0 mM)Poor (50% DMSO is highly cytotoxic)Chemical analytics, NMR, or cell-free enzymatic assays.
Fumarate/Succinate Salt >1.0 mg/mL (>4.0 mM)ExcellentStandard in vitro assays; prevents hygroscopic degradation of ortho-OH derivatives.
20% HP-β-CD Complexation ≥ 2.5 mg/mL (>10.0 mM)High (Inert to most cell lines)Live-cell calcium mobilization assays; in vivo IV/IP dosing.
DMSO/PEG300/Tween/Saline ≥ 2.5 mg/mL (>10.0 mM)Moderate (Tween can lyse cells)In vivo behavioral pharmacology (e.g., head-twitch response assays).

Data synthesized from established tryptamine solubility profiles and formulation standards[2][4][5][8].

References

  • Grokipedia. "N-Benzyltryptamine."[Link]

  • PubChem. "N-Benzyltryptamine | C17H18N2 | CID 45592."[Link]

  • PLOS One. "5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines."[Link]

  • PubMed. "Cyclodextrin enhanced fluorimetric method for the determination of tryptamine." [Link]

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Preventing oxidation of the indole ring during chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the Indole Ring During Chemical Synthesis Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the . If you are here, you likely have a flask containing a reddish-brown gum instead of your expected white crystalline indole.

The indole ring is electron-rich (


-excessive), making it inherently susceptible to oxidative degradation by atmospheric oxygen, singlet oxygen (

), and high-valent metal catalysts. This susceptibility is not random; it is a predictable consequence of the C2-C3 double bond's high HOMO energy.

This guide moves beyond basic "air-free techniques" to provide mechanistic insights and self-validating protocols to preserve indole integrity throughout synthesis, purification, and storage.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why did my indole turn pink/red upon exposure to air?

A: You are witnessing the formation of oxidative impurities, primarily isatin , oxindoles , or indoxyl dimers (indigo-like species).

The C3 position of the indole is highly nucleophilic. In the presence of light and oxygen (photosensitized oxidation) or trace acid, the C2-C3 bond undergoes oxidative cleavage or polymerization.

The Oxidation Cascade (Visualization)

Figure 1: Mechanistic pathway of indole oxidative degradation.

IndoleOxidation Indole Indole (C2=C3) Excitation Excitation (Light/Sensitizer) Indole->Excitation + O2 Peroxide C3-Hydroperoxide Intermediate Excitation->Peroxide Singlet Oxygen (1O2) Indolenine 3-Hydroperoxy-indolenine Peroxide->Indolenine Rearrangement Cleavage Oxidative Cleavage Indolenine->Cleavage Dimer Indoxyl Dimers (Pink/Red) Indolenine->Dimer Polymerization Isatin Isatin (Yellow/Red) Cleavage->Isatin C2-C3 Scission

Caption: The C2-C3 bond acts as the nucleophilic "antenna" for oxidative species, leading to ring cleavage (Isatin) or dimerization.

Module 2: Strategic Protection (Synthesis Phase)

Q: My reaction fails with free N-H indoles. How do I choose a protective group (PG) to prevent oxidation?

A: The N-H proton is not just acidic; the nitrogen lone pair feeds electron density into the ring, increasing oxidative susceptibility. To prevent oxidation, you must withdraw electron density.

Rule of Thumb: Alkyl groups (Methyl, Benzyl) are electron-donating and increase oxidation risk. Carbamates and Sulfonamides are electron-withdrawing (EWG) and decrease risk.

Protective Group Decision Matrix
Protective GroupElectronic EffectOxidation ResistanceStability ConditionRemoval
Tosyl (Ts) Strong EWGHigh Acid/Base StableStrong Acid or Na/Hg
Boc Moderate EWGHigh Base StableTFA / HCl
Cbz Moderate EWGHigh Acid StableHydrogenation
Benzyl (Bn) Weak DonorLow (Risk)Base StableHydrogenation
Methyl (Me) Strong DonorVery Low (High Risk)Very StableDifficult (Demethylation)
Q: How do I ensure my solvent is truly oxygen-free for metal-catalyzed coupling?

A: Sparging (bubbling gas) is insufficient for sensitive indole cross-couplings (e.g., Buchwald-Hartwig). You must use the Freeze-Pump-Thaw method to remove dissolved oxygen.[1][2]

Protocol: Freeze-Pump-Thaw Degassing [1][2][3][4]
  • Seal: Place solvent/solution in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open stopcock to high vacuum (5–10 min). Note: Solvent is frozen, so only gas is removed.

  • Thaw: Close stopcock. Remove from

    
     and thaw in a warm water bath. Bubbles indicate gas release.[5]
    
  • Repeat: Perform cycles 2–4 three times.

  • Backfill: Backfill with Argon/Nitrogen after the final thaw.

Module 3: Purification Troubleshooting (The Danger Zone)

Q: My compound degraded on the silica column. It was pure by TLC.

A: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the oxidative polymerization of electron-rich indoles. You must neutralize the stationary phase.[6]

Protocol: Preparation of Neutralized Silica Gel

Use this for all acid-sensitive indoles.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • Add Modifier: Add 1% to 3% Triethylamine (TEA) to the slurry.[7]

    • Why? TEA caps the acidic silanol (Si-OH) sites.

  • Pack & Flush: Pour the column. Flush with 2 column volumes (CV) of the eluent + TEA.

  • Run: Elute your compound using the standard solvent system (maintenance of 0.5% TEA in the eluent is recommended for very sensitive substrates).

Q: How do I know if my indole is stable enough for a column?

A: Perform the 2D-TLC Stability Test before committing the bulk material.[7][8]

  • Spot the compound on the bottom-left corner of a square TLC plate.

  • Run the TLC in direction X. Dry the plate.

  • Wait 15 minutes (simulating column residence time).

  • Rotate the plate 90° and run it again in direction Y.

  • Result:

    • Diagonal Spots: Compound is stable.

    • Off-Diagonal Spots: Compound degraded on silica.[7][9][10] Use Neutralized Silica or Alumina. [6][8]

Module 4: Storage & Handling

Q: How should I store unstable indole intermediates?

A:

  • State: Solid state is always more stable than solution. Evaporate all solvent immediately.

  • Atmosphere: Flush the vial with Argon before capping.

  • Temperature: Store at -20°C.

  • Additives: For long-term storage of oils, adding a trace of BHT (Butylated hydroxytoluene) can act as a radical scavenger, though this requires removal before the next reaction.

References

  • BenchChem Technical Support. (2025).[8] Purification of Indole Derivatives by Column Chromatography: Deactivation of Silica Gel.[7]Link

  • Xue, J., et al. (2022).[11] "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl." Atmospheric Chemistry and Physics. Link

  • University of Rochester. (n.d.). How To: Degas Solvents (Freeze-Pump-Thaw).[1][2] Department of Chemistry.[1][4][12][13] Link

  • Ghafoor, S., et al. (2023).[12] "Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole." American Journal of Medical Science and Chemical Research. Link

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Protocol.[1][2][3]Link

Sources

Technical Guide: Purification Strategies for N-Substituted Tryptamine Mixtures

[1]

Executive Summary & Chemical Logic

The separation of unreacted tryptamine (a primary amine) from its N-alkylated products (secondary or tertiary amines) is a common challenge in medicinal chemistry and alkaloid synthesis. The difficulty arises from the structural similarity of the indole core and the often overlapping polarity of the amine species.

To achieve high purity (>98%), one cannot rely on a single "magic bullet." Instead, we must exploit the subtle physicochemical differences between the species. This guide categorizes solutions into three tiers based on the mechanism of separation:

  • pKa-Dependent Extraction (Tier 1): Exploiting the basicity difference between primary and tertiary amines.[1]

  • Chemoselective Derivatization (Tier 2): Chemically modifying the impurity (tryptamine) to alter its solubility or polarity drastically.[1]

  • Chromatographic Resolution (Tier 3): Optimizing stationary and mobile phases for difficult separations (e.g., Primary vs. Secondary).

Tier 1: The pH Swing (Liquid-Liquid Extraction)[1]

Best For: Separating Tertiary Amine Products (e.g., N,N-DMT, DPT) from Tryptamine. Mechanism: Tryptamine (Primary) is generally more basic (pKa ~10.[1]2) than N,N-dialkyltryptamines (pKa ~8.7).[1] By carefully tuning the pH, we can keep the tryptamine protonated (water-soluble) while the product becomes a free base (organic-soluble).

Protocol: Precise pH Tuning
  • Dissolution: Dissolve the crude reaction mixture in dilute acid (e.g., 1M Acetic Acid) to ensure all amines are protonated.

  • Wash: Wash with a non-polar solvent (e.g., Hexane or Toluene) to remove neutral non-amine impurities. Discard organic layer.[1]

  • The Swing (Critical Step): Slowly basify the aqueous layer to pH 9.0–9.2 using 20% NaOH or Na2CO3. Use a calibrated pH meter.

    • Why pH 9.2? At this pH, the tertiary amine (pKa ~8.7) is largely deprotonated (>75% Free Base) and extractable.[1] The tryptamine (pKa ~10.2) remains largely protonated (>90% Salt) and stays in the water.

  • Extraction: Extract immediately with a non-polar solvent (Hexane or Heptane).[1]

    • Note: Avoid Chlorinated solvents (DCM) here, as they are too strong and will pull the tryptamine salt despite the charge.

  • Final Basification: (Optional) Basify the aqueous layer further to pH 12+ and extract with DCM to recover unreacted tryptamine for recycling.

Troubleshooting Tier 1
SymptomProbable CauseCorrective Action
Emulsion forms Indole insolubility / Amphiphilic natureAdd Brine (sat.[1] NaCl) to the aqueous phase. Filter through Celite if solids are present.[1]
Low Yield pH too lowIncrease pH to 9.5, but risk pulling Tryptamine. Re-extract aqueous phase multiple times.
Impurity Persists Solvent too polarSwitch from DCM/Ethyl Acetate to Hexane/Heptane.[1] Tryptamine is less soluble in aliphatics.[1]

Tier 2: The Chemical Polish (Chemoselective Derivatization)

Best For: Removing trace Tryptamine from Tertiary Amine products when extraction fails.[1] Mechanism: Acetic anhydride reacts rapidly with primary and secondary amines to form neutral amides.[1] Tertiary amines cannot react.[1] The resulting amide is non-basic and much less polar, allowing easy separation.

Workflow Diagram: The Anhydride Polish

AnhydridePolishStartCrude Mixture(Tryptamine + Tert-Product)ReactAdd Acetic Anhydride(1.1 eq vs Tryptamine)Stir 30 minStart->ReactSpeciesMixture Contains:1. N-Acetyltryptamine (Neutral)2. Tert-Product (Basic)React->SpeciesAcidWashAcid/Base Workup:Dissolve in dilute HClSpecies->AcidWashSeparationPhase SeparationAcidWash->SeparationOrgLayerOrganic Layer:Contains N-Acetyltryptamine(DISCARD)Separation->OrgLayerWash w/ DCMAqLayerAqueous Layer:Contains Product-H+Separation->AqLayerFinalBasify Aqueous & ExtractPure Tert-ProductAqLayer->Final

Caption: Chemoselective acetylation converts the primary amine impurity into a neutral amide, enabling separation via acid-base extraction.[1]

Protocol: Acetic Anhydride "Capping"[3]
  • Reaction: Dissolve crude oil in dry DCM. Add 1.2 equivalents of Acetic Anhydride (relative to estimated Tryptamine content) and a catalytic amount of Pyridine or TEA. Stir at RT for 30 mins.[1]

  • Quench: Add water to hydrolyze excess anhydride.

  • Acid Wash: Wash the DCM layer with 1M HCl (2x).[1]

    • Chemistry: The Tertiary Product protonates and moves to the Aqueous layer. The N-Acetyltryptamine (now a neutral amide) stays in the DCM layer.

  • Recovery: Separate layers. Keep the Aqueous layer. Basify (pH 12) and extract with fresh DCM to obtain pure product.

Tier 3: Chromatographic Resolution

Best For: Separating Secondary Amines (e.g., N-Methyltryptamine) from Tryptamine, or high-purity analytical requirements.[1]

Flash Chromatography Guidelines

Tryptamines are notorious for "tailing" (streaking) on silica due to the interaction between the basic amine and acidic silanols.

Recommended Mobile Phases:

  • DCM/MeOH/NH4OH: The "Gold Standard." A typical gradient is 95:5:0.5 to 90:10:1 (DCM:MeOH:Ammonium Hydroxide).[1] The ammonia competes for silanol sites, sharpening the peaks.

  • DCM/MeOH/Triethylamine (TEA): Use 1% TEA if NH4OH is unavailable.[1]

Stationary Phase Selection:

  • Standard Silica: Effective with the modifiers above.

  • Amine-Functionalized Silica: Eliminates the need for amine modifiers in the solvent. Expensive but excellent for resolution.

  • C18 (Reverse Phase): Use Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Order of Elution (C18): Tryptamine (Polar, elutes first) -> N-Methyl -> N,N-Dimethyl (Less polar, elutes last).[1]

Data Table: Chromatographic Parameters
ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Silica Gel (40-63 µm)C18 (ODS)
Solvent A Dichloromethane (DCM)Water + 0.1% TFA
Solvent B Methanol (MeOH)Acetonitrile + 0.1% TFA
Modifier 1% NH4OH or TEAAcid is mandatory (TFA/Formic)
Elution Order Tertiary (Fastest) -> Primary (Slowest)Primary (Fastest) -> Tertiary (Slowest)

FAQ: Troubleshooting & Specific Scenarios

Q: My product is N-Methyltryptamine (Secondary Amine). Can I use the Acetic Anhydride method? A: NO. Acetic anhydride will acetylate your secondary amine product just as fast as the primary amine impurity, destroying your yield. For Secondary/Primary separations, use Tier 3 (Chromatography) or try forming a Fumarate Salt . Tryptamine fumarate often has different crystallization kinetics than N-alkyl tryptamine fumarates.

Q: I see a "double spot" on TLC even after purification. A: This is likely the "Salt vs. Freebase" ghosting. Add a drop of NH4OH to your TLC developing chamber or directly to the sample vial. If the spots merge, it was just a pH artifact. If they remain distinct, you still have an impurity.

Q: Can I use scavenger resins? A: Yes. For removing Tryptamine (Primary) from Tertiary products, use an Isocyanate-functionalized resin (e.g., Polystyrene-Methylisocyanate).[1]

  • Protocol: Add 3 equivalents of resin to the reaction mixture. Shake for 2 hours. Filter. The primary amine binds covalently to the beads (forming a urea) and is removed by filtration. This is ideal for small-scale library synthesis where extraction is tedious.[1]

Q: My product is water-soluble (e.g., small chain N-alkyls). Extraction isn't working. A: Use Ion Exchange Chromatography (SCX - Strong Cation Exchange) .[1]

  • Load mixture onto SCX cartridge in MeOH.

  • Wash with MeOH (removes non-basic impurities).[1]

  • Elute with 2M NH3 in MeOH.

  • If separation is needed, use a gradient of ammonium formate buffer.

References

  • Gaujac, A., et al. "Determination of N,N-dimethyltryptamine in Mimosa tenuiflora inner barks by matrix solid-phase dispersion procedure and GC-MS."[1] Journal of Chromatography B, 881-882 (2012): 107-110.[1] Link

  • Brandt, S. D., et al. "Analyses of second-generation 'legal highs': The tryptamines." Drug Testing and Analysis, 4(S1) (2012): 28-32.[1] Link

  • Sigma-Aldrich (Merck). "Fundamental of Flash Chromatography."[1] Technical Guides. Link

  • Biotage. "Strategies for the Separation of Amines." The Flash Purification Blog. Link

  • PubChem. "N,N-Dimethyltryptamine (Compound)."[1][2] National Library of Medicine.[1] Link

Navigating the Challenges of Amine Purification in Silica Gel Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for resolving purification challenges in the silica gel chromatography of amines. As a Senior Application Scientist, I understand the unique difficulties that basic amine compounds present on a standard silica stationary phase. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome these common hurdles, ensuring the integrity and success of your purification workflows.

The Core Challenge: Why Amines and Silica Clash

The primary obstacle in the chromatography of amines on silica gel stems from a fundamental acid-base interaction. Silica gel, with its surface populated by silanol groups (Si-OH), is inherently acidic.[1][2] Amines, being basic, readily interact with these acidic sites.[1][3] This interaction can lead to a host of problems, including:

  • Peak Tailing (or Streaking): This is the most common issue, where the peak has an asymmetrical shape with a drawn-out tail.[3][4] This occurs because the amine interacts with the silica through multiple mechanisms, including strong ionic bonding with deprotonated silanol groups.[3][5]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the amine binds permanently to the column, resulting in low or no recovery of the compound.[6][7]

  • On-Column Degradation: The acidic nature of the silica can catalyze the degradation of sensitive amine compounds.[7][8]

This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: A Systematic Approach

Use this section to pinpoint the problem you're experiencing and find a direct solution.

Problem 1: My amine is streaking or tailing on the column.

This is the most frequent complaint. The goal is to minimize the strong interaction between the basic amine and the acidic silica.

Step 1: Diagnose the Cause

dot graph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLoad [label="Is Sample Load Optimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyMobilePhase [label="Modify Mobile Phase", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AddBase [label="Add Basic Modifier (e.g., TEA, NH4OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeStationaryPhase [label="Change Stationary Phase", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AmineSilica [label="Use Amine-Functionalized Silica", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alumina [label="Use Alumina (Basic or Neutral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Peak Shape & Resolution", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckLoad; CheckLoad -> ModifyMobilePhase [label="Yes"]; CheckLoad -> Start [label="No, Reduce Load"]; ModifyMobilePhase -> AddBase [label="Yes"]; AddBase -> End; ModifyMobilePhase -> ChangeStationaryPhase [label="No/Ineffective"]; ChangeStationaryPhase -> AmineSilica [label="Option 1"]; ChangeStationaryPhase -> Alumina [label="Option 2"]; AmineSilica -> End; Alumina -> End; } "Peak Tailing Troubleshooting Workflow"

Step 2: Implement Solutions

  • Mobile Phase Modification (The First Line of Defense): The most common and effective solution is to add a basic modifier to your mobile phase.[6] This "competing base" will interact with the acidic silanol sites, effectively neutralizing them and allowing your amine of interest to elute with a much-improved peak shape.[1][6]

ModifierTypical ConcentrationNotes
Triethylamine (TEA) 0.1 - 2% (v/v)A versatile and widely used modifier.[6] It's effective for a broad range of amines.
Ammonium Hydroxide (NH₄OH) 1 - 2% in MethanolParticularly useful for more polar amines.[1][6] The ammonia is volatile, which can simplify product workup.
Pyridine VariesLess common due to its strong odor and higher boiling point, but can be effective.[6]

Experimental Protocol: Preparing a TEA-Modified Mobile Phase

  • Prepare your base eluent: Mix your chosen non-polar and polar solvents (e.g., Hexane and Ethyl Acetate) to your desired starting polarity.

  • Add Triethylamine: In a well-ventilated fume hood, add triethylamine to the eluent to a final concentration of 1% (v/v). For example, to prepare 500 mL of eluent, add 5 mL of TEA to 495 mL of your solvent mixture.

  • Equilibrate the column: Flush your packed silica gel column with at least 3-5 column volumes of the TEA-modified mobile phase before loading your sample. This ensures the silica is fully "deactivated."[9]

Problem 2: My amine is not eluting from the column (Irreversible Adsorption) or is decomposing.

This indicates a very strong interaction with the silica, or that your compound is sensitive to acidic conditions.

Step 1: Assess the Severity

If even highly polar solvent systems (e.g., 10-20% Methanol in Dichloromethane) with a basic modifier fail to elute your compound, or if TLC analysis of the collected fractions shows new, unexpected spots, you are likely dealing with irreversible adsorption or on-column degradation.[8][10]

Step 2: Employ Alternative Strategies

  • Change the Stationary Phase: When mobile phase modification is insufficient, changing the stationary phase is the next logical step.[7][10]

    • Amine-Functionalized Silica: This is an excellent choice as the stationary phase itself is basic, which prevents the strong acid-base interactions seen with plain silica.[1][11][12] This often allows for the use of less polar, more conventional solvent systems like hexane/ethyl acetate.[7]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[13][14] It is important to choose the correct type (neutral or basic) based on the properties of your amine.

    • Reversed-Phase Chromatography (C18): For some amines, especially more polar ones, reversed-phase chromatography can be a highly effective alternative.[6][15] Often, a basic modifier is still used in the mobile phase to ensure good peak shape.[10]

  • Use a Protecting Group: If your primary goal is to isolate a pure compound and the amine functionality is not required for subsequent steps, you can temporarily protect it.[7] Converting the amine to a less basic and less polar derivative (e.g., a Boc or Cbz carbamate) will dramatically improve its chromatographic behavior on silica gel. The protecting group can be removed after purification.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in purifying amines on silica gel?

The core issue is the acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][6] This strong interaction leads to poor peak shape (tailing), and in severe cases, can cause the amine to bind irreversibly to the column.[6][7]

Q2: How does adding a basic modifier like triethylamine (TEA) to the mobile phase work?

Adding a small amount of a basic modifier like TEA helps to "deactivate" the acidic silanol groups on the silica surface.[6] The TEA competes with your amine for these acidic sites, minimizing the strong interactions that cause tailing and leading to sharper, more symmetrical peaks.[6]

Q3: I'm purifying a compound with both an amine and a carboxylic acid. What should I do?

This is a challenging situation as you have both a basic and an acidic functional group. Using a basic modifier will deprotonate the carboxylic acid, and an acidic modifier will protonate the amine, both leading to charged species that may stick to the silica. In such cases, reversed-phase chromatography is often the most effective solution, as it separates based on hydrophobicity rather than polar interactions.[15]

Q4: Can I "pre-treat" my silica gel before packing the column?

Yes, this is a highly effective technique. You can create a slurry of your silica gel in a solvent containing your basic modifier (e.g., 1-2% TEA in your starting eluent), and then pack the column with this slurry.[9] This ensures the entire silica bed is neutralized before you even load your sample.

Q5: Are there any "milder" alternatives to standard silica gel?

Yes, besides amine-functionalized silica and alumina, you can consider using Florisil, which is a milder, neutral magnesium silicate adsorbent.[13] However, it's always recommended to test its compatibility with your compound on a small scale first.

References

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.).
  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • LC Troubleshooting Bible. Why Do Peaks Tail?.
  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Benchchem. Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • University of Rochester. Chromatography: The Solid Phase.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • reposiTUm. (2025, November 17). Synthesis and assessment of aminosilane-grafted silica gel for the post-combustion CO2 adsorption in a fixed-bed reactor.
  • Cr(III) Adsorption on Green Mesoporous Silica: Effect of Amine Functionalization and pH. (2026, January 20).
  • Bickler, B. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15).
  • LCGC International. (2022, April 15). On-Column Sample Degradation.
  • Chromatography Forum. (2013, April 13). High pH applications on silica-based columns.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the....
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?.
  • Chromatography Forum. (2009, March 31). proper use of amino column.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Science Forums. (2011, August 29). Amine purification.
  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • PubMed. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography.
  • Reddit. (2022, July 16). Alternative stationary phases.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • Hawach. (2025, February 11). FLASH Purification Column Stationary Phase.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
  • Google Patents. Process for the purification of tertiary amines.
  • Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture. (2019, December 3).
  • ACS Publications. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Analytical Chemistry.

Sources

Addressing low potency results in 5-HT2A calcium flux assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Potency & Signal Issues in Gq-Coupled 5-HT2A Assays

Introduction: The 5-HT2A Challenge

Welcome to the Advanced Applications Support Desk. You are likely here because your 5-HT2A (Serotonin 2A) calcium flux assay is yielding right-shifted EC50 values (low potency), compressed signal windows, or high variability.

The 5-HT2A receptor is a Gq-coupled GPCR that presents unique challenges compared to robust targets like M3 muscarinic or


1-adrenergic receptors. It is prone to rapid desensitization , constitutive activity , and ligand instability . This guide moves beyond basic kit instructions to address the root causes of assay failure, treating the experiment as a holistic system of biology, chemistry, and physics.

Part 1: The Signaling Pathway (Visualized)

To troubleshoot, we must first visualize the cascade. 5-HT2A activation triggers a Gq-mediated release of intracellular calcium. Any bottleneck in this pathway manifests as "low potency."

G Ligand Ligand (5-HT/Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux Dye Fluorescent Dye Ca->Dye Binding & Fluorescence

Figure 1: The 5-HT2A Gq-signaling cascade. A failure at any node—from ligand oxidation to dye loading—will suppress the final readout.

Part 2: Troubleshooting Guides (Q&A)

Category A: Biological Variables (The Cells)

Q1: My reference agonist (5-HT) EC50 is right-shifted (e.g., 100 nM instead of 10 nM). Is my drug bad? Diagnosis: This is often a Receptor Reserve (System Sensitivity) issue, not a drug issue. Technical Insight: According to Black and Leff’s operational model of agonism, potency (EC50) is dependent on receptor density (


). 5-HT2A requires a high receptor reserve to reach maximum potency. If your expression levels are low (due to high passage number or poor transfection), the system requires more drug to generate the same signal, artificially shifting the EC50 to the right.
Action Plan: 
  • Check Passage Number: 5-HT2A expression in stable lines (e.g., CHO, HEK) often drifts after 15–20 passages. Thaw a fresh vial.

  • Optimize Seeding Density: Plate cells to achieve 90–95% confluency at the time of assay. Low confluency = fewer receptors per well = lower signal.

  • Induction Check: If using a Tet-On system, verify Doxycycline freshness.

Q2: The baseline fluorescence is high, but the agonist response is tiny. Diagnosis: Constitutive Activity or High Basal Calcium . Technical Insight: 5-HT2A displays significant constitutive activity (signaling without agonist). This raises basal IP3 levels, partially depleting ER calcium stores before you even add the drug. Action Plan:

  • Serum Starvation: Switch to serum-free media (or 0.5% dialyzed FBS) 16–24 hours prior to the assay. Serotonin present in standard FBS can desensitize the receptor or elevate baselines.

  • Inverse Agonist Pre-treatment: (Advanced) Incubate with a weak inverse agonist during dye loading to "quiet" the receptor, then wash it off (if kinetics allow) to restore the signaling window.

Category B: Reagent Chemistry (The Assay)

Q3: I see a response, but it fades instantly, or the data is noisy. Diagnosis: Dye Leakage or Ligand Oxidation . Technical Insight:

  • Dye Leakage: Anion transporters (OATs) in CHO/HEK cells actively pump out calcium dyes (Fluo-4, Calcium 6).

  • Oxidation: Serotonin (5-HT) is highly unstable in oxidative environments (like aerated buffers), rapidly degrading into non-active quinone species.

Action Plan:

ComponentRecommendationMechanism of Action
Probenecid 2.5 mM in Loading BufferInhibits OAT transporters, keeping the dye inside the cell.[1] Critical for CHO cells.
Ascorbic Acid 50 µM - 1 mM in Compound PlateActs as an antioxidant to stabilize Serotonin. Without this, 5-HT potency drops hourly.
Dye Selection Calcium 6 or Calbryte 520 Superior quantum yield and retention compared to Fluo-4.[2] "No-wash" protocols reduce cell detachment.

Q4: Should I wash the cells after dye loading? Answer: Avoid washing if possible. Reasoning: 5-HT2A-expressing HEK293 cells are often loosely adherent. Washing steps (even with EL405 washers) can strip 20–30% of the monolayer, creating massive well-to-well variability (CV > 15%). Use a masked "No-Wash" dye kit (e.g., FLIPR Calcium 6 or BD PBX) which includes a background masking agent to quench extracellular fluorescence.

Category C: Instrumentation & Physics[2][3][4][5]

Q5: My compound addition causes a huge "spike" artifact that masks the real signal. Diagnosis: Shear Stress (Fluidics). Technical Insight: 5-HT2A signaling is rapid (peak < 10s). Researchers often increase injection speed to capture the peak, but high-velocity fluid jets trigger mechanically-gated calcium channels (Piezo1), causing a false positive "addition artifact." Action Plan:

  • Angled Dispense: Ensure tips are angled against the well wall, not shooting directly at the cell monolayer.

  • Optimize Speed: Titrate dispense speed. Aim for the slowest speed that ensures rapid mixing (e.g., 10–20 µL/sec).

  • Volume: Add 5x concentrated agonist (e.g., 10 µL into 40 µL) rather than 2x (50 µL into 50 µL) to minimize hydraulic disturbance.

Part 3: Workflow Decision Tree

Follow this logic flow to isolate the source of low potency.

Troubleshooting Start Problem: Low Potency / Low Signal CheckSignal Is the Positive Control (Ionomycin/ATP) Signal High? Start->CheckSignal SignalNo No: Low Max Signal CheckSignal->SignalNo Low RFU SignalYes Yes: System Works, Specificity Issue CheckSignal->SignalYes High RFU DyeLoad Check Dye Loading: 1. Did you use Probenecid? 2. Are cells confluent? SignalNo->DyeLoad Receptor Check Receptor Biology: 1. Passage # too high? 2. Inducible expression failed? SignalYes->Receptor LigandIssue Check Ligand Chemistry: 1. Is Ascorbic Acid present? 2. Is 5-HT oxidized (brown)? SignalYes->LigandIssue

Figure 2: Diagnostic decision tree for isolating assay failures.

Part 4: Validated Protocol Parameters

To ensure reproducibility, adhere to these "Gold Standard" parameters for 5-HT2A assays.

ParameterSpecificationRationale
Cell Density 40,000 - 60,000 cells/well (96-well)High density ensures receptor reserve and max signal.
Starvation 16h in Serum-Free MediaRemoves serotonin found in FBS; reduces receptor desensitization.
Buffer HBSS + 20mM HEPES + 0.1% BSABSA prevents lipophilic ligand loss to plasticware.
Antioxidant 0.1% Ascorbic Acid (in agonist plate)Prevents rapid oxidation of 5-HT and tryptamine analogs.
Dye Loading 1 Hour @ 37°CSufficient esterase hydrolysis of AM-dyes.
Probenecid 2.5 mMMandatory for CHO; Recommended for HEK.
Read Mode Kinetic (1 read/sec for 60-90s)5-HT2A is a fast Gq response; slower reads miss the

.

References

  • BD Biosciences. BD™ PBX Calcium Assay Kit (For Probenecid Sensitive Assays). Protocol & Technical Note.[2][3] Link

  • AAT Bioquest. Is probenecid required for calcium assays? Technical FAQ. Link

  • Knight, A.R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors.[4] Naunyn-Schmiedeberg's Arch Pharmacol. (Discusses receptor reserve and agonist binding). Link

  • ThermoFisher Scientific. Fluo-4 Direct™ Calcium Assay Kits Protocol. (Standard reference for No-Wash calcium flux). Link

  • Saucier, C., et al. (1998). Ligand-induced internalization of the 5-hydroxytryptamine2A receptors in human neuroblastoma cells. Journal of Neurochemistry. (Mechanisms of desensitization). Link

Sources

Technical Support Center: Stability & Handling of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: N-Benzyltryptamines (5-HT2A Agonist/Antagonist Research Tool) Common Abbreviation: N-(2-methoxybenzyl)tryptamine (NB-Tryptamine) Status: High-Risk for Experimental Artifacts

Executive Summary

You are working with 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine , a highly lipophilic tryptamine derivative. Unlike standard small molecules, this compound presents two critical stability challenges in cell culture media:

  • Rapid Adsorption: The N-benzyl group significantly increases lipophilicity (LogP), causing up to 60-80% loss of free drug to polystyrene plastics within 2-4 hours.

  • Indole Oxidation: The indole core is susceptible to radical-mediated oxidation, accelerated by light and riboflavin (found in DMEM/RPMI), leading to inactive dimers or quinoidal products.[1]

This guide replaces standard protocols with artifact-minimized workflows .

Module 1: The "Invisible" Loss (Plastic Adsorption)

Symptom: Your dose-response curves (EC50) are right-shifted (lower potency) or inconsistent between replicates. Root Cause: The hydrophobic N-(2-methoxybenzyl) tail drives the molecule out of the aqueous media and onto the surface of polystyrene culture plates.

Troubleshooting Protocol: Material Selection
MaterialCompatibilityRisk LevelRecommendation
Polystyrene (PS) POOR HighAvoid for stock storage or serial dilutions. Use only for final cell plating if necessary, but minimize dwell time.[1]
Polypropylene (PP) GOOD LowMandatory for all intermediate dilution steps and stock storage.
Glass (Silanized) EXCELLENT MinimalIdeal for stock solutions.
Low-Binding Plastics GOOD LowUse "Low-Retention" tips and plates for assays < 100 nM.
The "Pre-Saturate" Technique (If PS plates are unavoidable)

If you must use standard polystyrene plates for imaging/reading:

  • Incubate the empty plate with media containing the drug (at target concentration) for 30 minutes.

  • Aspirate this "sacrificial" media.

  • Immediately add your cells/media containing the fresh drug.

    • Logic: This occupies the high-affinity binding sites on the plastic, leaving the second dose available for the cells.

Visualizing the Adsorption Artifact

AdsorptionArtifact cluster_0 Result Stock Stock Solution (10 mM DMSO) Media Cell Media (Aqueous Phase) Stock->Media Dilution Plastic Polystyrene Wall (Hydrophobic Sink) Media->Plastic Rapid Adsorption (K_on >> K_off) Receptor 5-HT Receptor (Target) Media->Receptor Binding (Desired) Artifact [Free Drug] << [Calculated] Right-shifted EC50 Plastic->Artifact

Figure 1: The Adsorption Trap. The hydrophobic nature of the N-benzyl group causes the compound to partition into the plastic (Red Arrow) faster than it binds the receptor, reducing the effective concentration.

Module 2: Chemical Stability (Oxidation & Light)[1]

Symptom: Media turns pink/brown; loss of efficacy over 24+ hours. Root Cause: Indole oxidation.[2] Cell culture media (DMEM/RPMI) contains Riboflavin and Tryptophan , which act as photosensitizers, generating singlet oxygen that attacks the indole C2-C3 double bond.

FAQ: Why is my media changing color?

The "pink" color is likely the formation of indolyl-radicals polymerizing into melanin-like oligomers or oxidizing into isatin derivatives. This reaction is:

  • Light-Driven: UV/Blue light excites Riboflavin.

  • pH-Dependent: Faster at pH > 7.4.

Stabilization Protocol
  • Dark Handling: All aliquoting must be done under low light or red light. Wrap tubes in foil.

  • Antioxidant Supplementation (The "Ascorbate Fix"):

    • Add Ascorbic Acid (Vitamin C) to your media at 100 µM .

    • Mechanism:[1][3][4] Ascorbate scavenges free radicals before they can attack the indole ring.

    • Validation: Run a "media-only" control (no cells) with the drug. If it changes color, your drug is degrading before it hits the cells.[1]

Module 3: Stock Solution & Solubility

Symptom: Precipitation upon dilution into media. Root Cause: The N-(2-methoxybenzyl) group adds significant bulk and lipophilicity, making the compound nearly insoluble in water/PBS.

Preparation Guide
ParameterSpecification
Primary Solvent DMSO (Anhydrous) . Do not use Ethanol (evaporates too fast, altering concentration).[1]
Max Concentration 10 mM (Recommended). Higher concentrations may crash out upon freeze-thaw.
Storage -20°C or -80°C. Protect from moisture. Water in DMSO accelerates degradation.
Dilution Strategy Stepwise: 10 mM Stock

100 µM Intermediate (in PBS + 0.1% BSA)

Final Media. Never dilute directly from 10 mM DMSO to aqueous media if final conc > 10 µM.
Module 4: Serum Interaction (The "Protein Sponge")

Symptom: High variability between Serum-Free and Serum-Containing assays. Root Cause: The N-benzyl moiety binds non-specifically to Albumin (BSA/FBS).

Correction Factor Calculation

If you must use 10% FBS, assume the Free Fraction (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  is < 5%.
  • Action: Determine the shift. Run a dose-response curve in Serum-Free Media vs. 10% FBS.

  • Formula:

    
    .
    
  • Expectation: You may need 10-20x higher concentration in serum media to achieve the same receptor occupancy.

Summary of Critical Workflows

Workflow Start Start: 10 mM Stock (DMSO, -20°C, Dark) Step1 Dilution Step Start->Step1 Check1 Use Polypropylene Tubes? Step1->Check1 Step2 Media Preparation Check1->Step2 Yes Fail Artifact / Potency Loss Check1->Fail No (Adsorption) Check2 Add 100 µM Ascorbate? Step2->Check2 Step3 Plating Check2->Step3 Yes Check2->Fail No (Oxidation) Check3 Use Glass/Low-Bind Plates? Step3->Check3 Success Valid Data Check3->Success Yes Check3->Fail No (Plastic Binding)

Figure 2: The "Artifact-Free" Workflow. Failure to adhere to material and chemical stabilizers at any step leads to data invalidation.

References
  • Indole Oxidation Mechanism

    • Ximenes, V. F., et al. (2001).[1] "Indole oxidation by reactive oxygen species: Implications for biological systems." Biochemistry.

    • Context: Establishes the radical-mediated pathway of indole degradation in oxygen
  • Lipophilic Drug Adsorption

    • Goulet, F., et al. (2000).[1] "Adsorption of lipophilic drugs to polystyrene microplates: A potential source of error in bioassays." Journal of Biomolecular Screening.

    • Context: Quantifies the loss of hydrophobic compounds (LogP > 3) to standard cell culture plastics.
  • Tryptamine Photosensitivity

    • Tihanyi, K., et al. (2000).[1] "Stability of tryptamine derivatives in solution." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Details the catalytic role of light and metal ions in tryptamine degrad
  • NBOMe/N-Benzyl Structure Properties

    • Hansen, M., et al. (2014).[1] "Synthesis and Pharmacology of N-Benzyl-Substituted Phenethylamines and Tryptamines." ACS Chemical Neuroscience.

    • Context: Confirms the high lipophilicity and receptor binding profiles of N-benzyl tryptamines.

Sources

Validation & Comparative

Comparative Pharmacological Guide: 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine vs. 25I-NBOMe

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & Pharmacological Divergence

The N-benzyl modification of classic serotonergic psychedelics has yielded some of the most potent 5-HT2A receptor agonists known to pharmacology[1]. However, the pharmacological impact of this substitution is highly dependent on the core chemical scaffold. This guide provides an objective, data-driven comparison between 25I-NBOMe (a phenethylamine derivative: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) and NBOMe-Tryptamine (a tryptamine derivative: 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine).

While 25I-NBOMe exhibits sub-nanomolar affinity and superpotent full agonism[2], the equivalent N-(2-methoxybenzyl) modification on the unsubstituted tryptamine scaffold yields a compound with significantly lower affinity and only partial efficacy[3].

Quantitative Potency & Affinity Comparison

The following table summarizes the binding affinities and functional potencies of both compounds at the human 5-HT2A receptor, highlighting the drastic difference in receptor activation profiles.

CompoundCore Scaffold5-HT2A Affinity (Ki)5-HT2A Potency (EC50)Efficacy (Emax)
25I-NBOMe Phenethylamine0.044 nM0.5 - 2.0 nMFull Agonist (~100%)
NBOMe-Tryptamine Tryptamine87 - 245 nM12 - 162 nMPartial Agonist (~62%)

Data aggregated from competitive radioligand binding ([125I]DOI) and functional calcium mobilization/IP1 accumulation assays[2][4][5].

Mechanistic Causality: The Structure-Activity Relationship (SAR)

The stark contrast in potency between these two compounds highlights a fundamental divergence in their Structure-Activity Relationship (SAR) at the .

In phenethylamines, the addition of the N-(2-methoxybenzyl) group to the parent compound 2C-I (forming 25I-NBOMe) increases 5-HT2A affinity by more than an order of magnitude[2]. Molecular dynamics simulations reveal that the 2-methoxybenzyl moiety fits precisely into a lipophilic pocket formed by residues Phe339 and Phe340 in the human 5-HT2A receptor, locking it into an active conformation[1].

Conversely, the indole core of the tryptamine scaffold is significantly bulkier than the dimethoxyphenyl ring of phenethylamines. When the N-2-methoxybenzyl group is attached to the unsubstituted tryptamine core (forming NBOMe-Tryptamine), steric hindrance alters the ligand's trajectory within the orthosteric site[3]. The bulky indole ring prevents the N-benzyl group from optimally engaging the Phe339/Phe340 pocket. This steric clash results in a loss of binding energy, a significantly lower affinity (Ki ~ 245 nM), and reduced functional efficacy[4][5].

Self-Validating Experimental Workflows

To empirically validate these pharmacological differences, researchers must employ robust, self-validating in vitro assays. The following protocols detail the methodologies required to accurately quantify affinity and functional potency.

Protocol A: Radioligand Competition Binding Assay (Affinity - Ki)

Objective : Quantify the binding affinity (Ki) of the test compounds at the h5-HT2A receptor. Causality & Design : We utilize the radioligand [125I]DOI rather than [3H]ketanserin because [125I]DOI is an agonist that selectively labels the G-protein-coupled, active state of the 5-HT2A receptor[6]. This is critical for accurately determining the affinity of agonist compounds like NBOMes. Antagonist radioligands label both active and inactive conformations, which can mask the high-affinity binding states characteristic of superpotent agonists[6]. Workflow :

  • Membrane Preparation : Harvest HEK-293 cells stably expressing the h5-HT2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction[7].

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]DOI, and varying concentrations of the test compound (ranging from 10^-12 to 10^-4 M)[6].

  • Internal Validation : Include 10 µM ketanserin in parallel wells to define non-specific binding (NSB). A known agonist (e.g., 5-HT) must be run concurrently as a positive control.

  • Separation : Terminate the reaction after 60 minutes at 37°C via rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to minimize non-specific adherence[7].

  • Quantification : Measure retained radioactivity using a gamma counter. Calculate the IC50 via non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: IP1 Accumulation Assay (Functional Potency - EC50)

Objective : Measure Gq-coupled downstream signaling activation to determine EC50 and Emax. Causality & Design : While transient intracellular calcium spikes can be measured, they often yield high temporal variability. Instead, we measure the accumulation of Inositol Monophosphate (IP1). By introducing Lithium Chloride (LiCl) into the stimulation buffer, we inhibit the enzyme inositol monophosphatase[7]. This traps IP1 inside the cell, providing a stable, cumulative readout of Gq-coupled receptor activation over the incubation period, ensuring a highly reproducible system. Workflow :

  • Cell Seeding : Seed h5-HT2A expressing HEK-293 cells in 384-well plates and incubate overnight.

  • Stimulation : Wash the cells and add a stimulation buffer containing 50 mM LiCl. Introduce the test compounds (25I-NBOMe or NBOMe-Tryptamine) at varying concentrations[7].

  • Incubation : Incubate the plate for 1 hour at 37°C to allow for IP1 accumulation.

  • Detection : Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (anti-IP1 cryptate and IP1-d2 fluorophore).

  • Readout : Measure time-resolved FRET signals using a microplate reader. Normalize the data against a maximal 5-HT response to determine the relative Emax and EC50[6].

5-HT2A Receptor Signaling Cascade

The diagram below illustrates the Gq/11-coupled signaling pathway activated by NBOMe derivatives, which is the primary mechanism measured in the IP1 accumulation assay.

SignalingPathway Ligand NBOMe Ligand (25I-NBOMe / NBOMe-T) Receptor 5-HT2A Receptor (Active Conformation) Ligand->Receptor Binds Orthosteric Site Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 (Membrane) PLC->PIP2 Cleaves IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Release PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Response Cellular & Behavioral Response (e.g., Head Twitch Response) Ca->Response PKC->Response

Fig 1: 5-HT2A receptor Gq/11-coupled signaling pathway activated by NBOMe derivatives.

References

  • "25I-NBOMe" - Wikipedia. URL:[Link]

  • "NBOMes–Highly Potent and Toxic Alternatives of LSD" - Frontiers in Neuroscience (2020). URL:[Link]

  • "N-Benzyltryptamine" - Wikipedia. URL: [Link]

  • "5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines" - PLOS One (2019). URL:[Link]

  • "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines" - NIH PMC (2014). URL:[Link]

Sources

A Comparative Guide to the Efficacy of N-Benzyltryptamines and N-Benzylphenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the efficacy of two significant classes of serotonergic compounds: N-benzyltryptamines and N-benzylphenethylamines. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a synthesized understanding of their structure-activity relationships, pharmacological profiles, and the experimental methodologies crucial for their evaluation.

Introduction: A Tale of Two Scaffolds

The exploration of serotonergic ligands has yielded a vast and diverse chemical landscape. Among the most potent and selective are the N-benzyl derivatives of classical psychedelic backbones: tryptamines and phenethylamines. While both classes share the N-benzyl moiety, their distinct core structures—an indole for tryptamines and a phenyl ring for phenethylamines—give rise to significant differences in their pharmacological properties and, consequently, their potential as research tools and therapeutic agents.

N-benzylphenethylamines, colloquially known as "NBOMes," have been extensively studied, with research demonstrating that the N-benzyl substitution dramatically enhances affinity and potency at the 5-HT2A receptor compared to their parent compounds.[1][2][3][4][5] This has led to the development of "superpotent" agonists with subnanomolar affinities.[3][4][5] In contrast, the N-benzyltryptamines have been explored to a lesser extent, yet they present a compelling area of investigation with potentially distinct pharmacological profiles.[6][7][8] This guide aims to juxtapose these two families of compounds, providing a clear and data-driven comparison of their efficacy.

Comparative Pharmacology: Affinity, Potency, and Functional Selectivity

The primary target for both N-benzyltryptamines and N-benzylphenethylamines is the serotonin 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes. Agonism at the 5-HT2A receptor is believed to be the principal mechanism underlying the psychoactive effects of classical hallucinogens.[2][3][5]

N-Benzylphenethylamines: A Profile of High Potency

The addition of an N-benzyl group to a phenethylamine core, such as the 2C-x series, can increase 5-HT2A receptor affinity by orders of magnitude.[2][9] These compounds generally exhibit high affinity and potent agonism at both 5-HT2A and 5-HT2C receptors, with many demonstrating subnanomolar binding affinities.[1][4] The substitution pattern on both the phenethylamine and the N-benzyl rings plays a crucial role in modulating this activity. For instance, a 2-methoxy substitution on the N-benzyl ring is a common feature in many highly potent NBOMe compounds.[1][10]

N-Benzyltryptamines: A More Nuanced Profile

While N-benzyl substitution also enhances the affinity and potency of tryptamines at 5-HT2 receptors, their pharmacological profile appears to be more varied.[6][7][8] Some studies suggest that N-benzyltryptamines may exhibit different binding orientations within the receptor compared to their phenethylamine counterparts.[11][12] A key finding is that while many N-benzyltryptamines are full agonists at the 5-HT2C receptor, they often display lower efficacy at the 5-HT2A receptor.[6][7] This functional selectivity presents an intriguing avenue for the development of compounds with more targeted therapeutic effects.

Quantitative Comparison of Receptor Affinities and Functional Potencies

The following table summarizes key pharmacological data for representative compounds from both classes, compiled from multiple in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound ClassCompoundPhenethylamine/Tryptamine CoreN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
N-Benzylphenethylamine 25I-NBOMe2,5-dimethoxy-4-iodo2-methoxy0.044[2]1.3[2]0.47[2]100[2]
N-Benzylphenethylamine 25B-NBOMe (Cimbi-36)2,5-dimethoxy-4-bromo2-methoxy0.5[10]6.2[10]--
N-Benzylphenethylamine Compound 1b2,5-dimethoxy-4-bromo2-hydroxy--0.074[1]>70[1]
N-Benzyltryptamine N-(2-methoxybenzyl)-5-methoxytryptamine5-methoxy2-methoxy--1.9[12]85[12]
N-Benzyltryptamine N-(3-iodobenzyl)-5-methoxytryptamine5-methoxy3-iodo1.48[12]---

Mechanistic Insights: Signaling Pathways and Structure-Activity Relationships

The primary mechanism of action for these compounds at the 5-HT2A receptor involves the activation of the Gq/11 signaling pathway.[2] This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-Benzyltryptamine or N-Benzylphenethylamine Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Effects Downstream Cellular Effects Ca2->Effects Stimulates PKC->Effects Stimulates

Figure 1: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Structure-Activity Relationships (SAR)

N-Benzylphenethylamines:

  • N-Benzyl Substitution: The presence of the N-benzyl group is critical for the dramatic increase in 5-HT2A affinity and potency.[1][2][3][4][5]

  • 2'-Position on N-Benzyl Ring: Substituents at the 2'-position of the N-benzyl ring, particularly methoxy or hydroxy groups, generally confer high activity.[1]

  • 4-Position on Phenethylamine Ring: Nonpolar substituents like halogens (e.g., iodo, bromo) or alkyl groups at the 4-position of the phenethylamine ring tend to increase affinity.[1]

N-Benzyltryptamines:

  • N-Benzyl Substitution: Similar to phenethylamines, N-benzylation increases affinity and potency at 5-HT2 receptors compared to the parent tryptamines.[6][7][8]

  • Benzyl Ring Substitution: The position of substituents on the N-benzyl ring significantly impacts affinity. Ortho and meta substitutions on the benzyl group tend to enhance affinity, while para substitutions can reduce it.[11][12]

  • Tryptamine Core: The specific tryptamine core (e.g., unsubstituted tryptamine vs. 5-methoxytryptamine) influences the overall pharmacological profile.[6][7]

Experimental Protocols for Efficacy Determination

The rigorous evaluation of these compounds relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for the characterization of novel N-benzyltryptamines and N-benzylphenethylamines.

In Vitro Assays

This assay determines the binding affinity of a test compound for a specific receptor.[13]

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK-293) stably expressing the human 5-HT2A receptor.

    • Harvest and homogenize the cells in an appropriate buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membranes in the assay buffer.

  • Competition Binding:

    • In a multi-well plate, add a constant concentration of a specific 5-HT2A radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

    • Add varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled competitor).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional activity of a compound by quantifying the accumulation of a downstream second messenger.[13][14]

Principle: Activation of the Gq-coupled 5-HT2A receptor stimulates PLC, leading to the production of IP3. In the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates, the accumulation of radiolabeled IPs can be measured as an indicator of receptor activation.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Culture HEK-293 cells stably expressing the human 5-HT2A receptor.

    • Incubate the cells overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.[13]

  • Compound Stimulation:

    • Wash the cells to remove excess [³H]inositol.

    • Incubate the cells with varying concentrations of the test compound in a buffer containing LiCl.[13]

  • Extraction and Quantification:

    • Stop the reaction by adding a suitable reagent (e.g., perchloric acid).

    • Separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.[13]

    • Quantify the amount of [³H]IPs using liquid scintillation counting.[13]

  • Data Analysis:

    • Plot the amount of IP accumulation against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a reference full agonist like serotonin) from the curve using non-linear regression.[2]

experimental_workflow cluster_invitro In Vitro Efficacy Determination start HEK-293 cells expressing human 5-HT2A receptor labeling Labeling with myo-[3H]inositol start->labeling stimulation Stimulation with varying concentrations of test compound labeling->stimulation extraction Extraction of inositol phosphates stimulation->extraction quantification Quantification via scintillation counting extraction->quantification analysis Data analysis: Dose-response curve generation quantification->analysis results Determination of EC50 and Emax analysis->results

Figure 2: A typical experimental workflow for determining agonist functional potency.

In Vivo Assay: Drug Discrimination Studies

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals.[15][16]

Principle: Animals are trained to discriminate between the effects of a specific drug and a vehicle (e.g., saline). Once trained, they can be tested with novel compounds to see if they produce similar subjective effects to the training drug (substitution) or block the effects of the training drug (antagonism).

Step-by-Step Methodology:

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a food dispenser.[17]

  • Training Phase:

    • Rats are trained to press one lever ("drug-appropriate") to receive a food reward after being administered the training drug (e.g., a known 5-HT2A agonist).[17]

    • On alternate days, they are administered a vehicle and trained to press the other lever ("vehicle-appropriate") for a reward.[17]

    • Training continues until the animals reliably select the correct lever based on the injection they received (e.g., >80% correct responses).[17]

  • Substitution Testing:

    • Once the discrimination is learned, test sessions are conducted where various doses of a novel compound (e.g., a new N-benzyltryptamine) are administered.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-appropriate lever, indicating similar subjective effects to the training drug.

  • Data Analysis: The results are expressed as the percentage of drug-appropriate lever responding as a function of the test compound dose.

Conclusion: Charting the Course for Future Research

The comparative analysis of N-benzyltryptamines and N-benzylphenethylamines reveals a fascinating interplay of chemical structure and pharmacological function. While N-benzylphenethylamines have been extensively characterized as highly potent 5-HT2A receptor agonists, N-benzyltryptamines emerge as a class with a more complex and potentially more selective pharmacological profile. Their tendency towards 5-HT2C agonism with varied efficacy at the 5-HT2A receptor suggests that they may serve as valuable leads for developing therapeutics with a reduced potential for hallucinogenic effects.

The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these and other novel serotonergic compounds. As our understanding of the nuanced roles of different 5-HT receptor subtypes in both normal brain function and neuropsychiatric disorders deepens, the development of selective and functionally specific ligands will be paramount. The comparative efficacy of N-benzyltryptamines and N-benzylphenethylamines offers a compelling case study in how subtle modifications to a chemical scaffold can profoundly alter biological activity, paving the way for the next generation of targeted therapeutics.

References

  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(2), 147-157. [Link]

  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]

  • Chadeayne, A. R., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0209804. [Link]

  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]

  • Chadeayne, A. R., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. ResearchGate. [Link]

  • Wikipedia. (n.d.). 25B-NBOMe. Wikipedia. [Link]

  • Braden, M. R., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 149-158. [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. DEA. [Link]

  • Nichols, D. E. (2018). The promises and perils of psychedelic pharmacology for psychiatry. Nature Reviews Neuroscience, 19(7), 417-428. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. OPEN Foundation. [Link]

  • Zervou, M., et al. (2015). 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. Forensic Toxicology, 33(2), 193-207. [Link]

  • Gaki, S., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Archives of Toxicology, 89(8), 1271-1282. [Link]

  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics, 118(3), 305-322. [Link]

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  • Rubio, A., et al. (2018). In Vitro Characterization of Agonist Binding and Functional Activity at a Panel of Serotonin Receptor Subtypes for Lasmiditan, Triptans and Other 5-HT Receptor Ligands and Activity Relationships for Contraction of Human Isolated Coronary Artery (S32.003). Neurology, 90(15 Supplement). [Link]

  • Rubio, A., et al. (2018). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. ResearchGate. [Link]

  • Heifets, B. D., & Malenka, R. C. (2022). Behavioral Psychedelics: Integrating Mind and Behavior to Improve Health and Resilience. Neuron, 110(12), 1930-1933. [Link]

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  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • van der Poel, A. M. (2019). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British Journal of Pharmacology, 176(14), 2419-2432. [Link]

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  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(7), 1629. [Link]

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Introduction: The Structural Significance of N-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-Substituted Indoles

Audience: Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and bioactive compounds. The functionalization of the indole nitrogen (N1 position) gives rise to N-substituted indoles, a vast chemical space with diverse biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[1] Accurate structural elucidation is paramount in drug discovery and development, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.

The fragmentation pattern of an N-substituted indole in a mass spectrometer is not arbitrary; it is a diagnostic fingerprint dictated by the nature of the substituent at the nitrogen atom. Understanding these fragmentation pathways is crucial for identifying known compounds, characterizing novel structures, and elucidating metabolic pathways. This guide provides a comparative analysis of the mass spectral fragmentation patterns of various classes of N-substituted indoles, contrasting the effects of different substituents and ionization techniques. We will explore the underlying chemical principles that govern these fragmentations, providing a predictive framework for structural analysis.

The Influence of the N-Substituent: A Comparative Analysis

While the unsubstituted indole ring has its own characteristic, albeit simple, fragmentation involving the loss of HCN and H₂CN, the introduction of a substituent at the N1 position fundamentally redirects the fragmentation pathways.[2] The stability of the potential fragments and neutral losses becomes the driving force of the entire process. The nature of the ionization method—high-energy Electron Ionization (EI) or softer Electrospray Ionization (ESI)—further dictates the extent and type of fragmentation observed.

N-Alkyl Indoles: Simple Cleavages Dominate

N-Alkyl indoles represent the simplest substitution. Their fragmentation is typically characterized by cleavage of the C-C bonds within the alkyl chain.

  • Electron Ionization (EI-MS): In EI, N-methylindole is distinguishable from its C-methyl isomers by the presence of an M-CH₃ ion.[2] For longer alkyl chains, the primary fragmentation is α-cleavage to the nitrogen, which is less favorable than cleavage at a C-C bond beta to the nitrogen. The most common fragmentation pathway involves β-cleavage , where the Cα-Cβ bond of the alkyl chain breaks, leading to the expulsion of an alkyl radical and the formation of a stable iminium ion.[3]

  • Electrospray Ionization (ESI-MS/MS): Under soft ESI conditions, N-alkyl indoles primarily form a stable protonated molecule, [M+H]⁺. Collision-Induced Dissociation (CID) is required to induce fragmentation, which typically proceeds via the loss of the alkyl group as an alkene, particularly for chains of two or more carbons, through a rearrangement process.

N-Acyl Indoles: The Characteristic Amide Bond Cleavage

N-acylindoles are a widespread motif in many pharmaceuticals.[4] Their fragmentation is dominated by the cleavage of the relatively weak N-CO bond.

  • EI-MS and ESI-MS/MS: The most diagnostic fragmentation for N-acyl indoles is the cleavage of the N-acyl bond. This occurs via two primary, competing pathways:

    • Formation of an Acylium Ion: Cleavage results in the formation of a highly stable, resonance-stabilized acylium ion (R-C≡O⁺ ). This fragment is often the base peak in the spectrum and is a clear indicator of the mass of the acyl substituent.

    • Formation of the Indole Ion: The charge can also be retained by the indole portion, resulting in an ion at an m/z corresponding to the indole core.

This predictable cleavage makes the identification of the acyl group straightforward. For instance, in a study of prenylated indole derivatives, a key fragmentation step was the loss of the acyl group from the N-1 position.[5]

Workflow for Structural Characterization

The following diagram outlines a typical workflow for the identification and structural elucidation of an unknown N-substituted indole using modern LC-MS/MS techniques.

G cluster_0 Sample Preparation & LC Separation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation prep Sample Dissolution (e.g., Methanol/Water) lc Reverse-Phase HPLC (C18 Column) prep->lc Injection ms1 MS1 Full Scan (ESI+) Identify [M+H]+ lc->ms1 ms2 MS2 Product Ion Scan (Isolate & Fragment [M+H]+) ms1->ms2 Precursor Selection data Acquire MS/MS Spectrum at Varying Collision Energies ms2->data interpret Analyze Fragmentation Pattern (Neutral Losses, Product Ions) data->interpret structure Propose Structure Based on N-Substituent Class interpret->structure confirm Confirm with HRMS & Reference Standard structure->confirm

Caption: Experimental workflow for N-substituted indole analysis via LC-MS/MS.

N-Sulfonyl Indoles: A Signature SO₂ Loss

Common in many drug candidates, N-sulfonyl indoles exhibit a unique and highly diagnostic fragmentation pathway involving the sulfonyl group.

  • ESI-MS/MS: Upon CID, protonated N-arylsulfonyl indoles undergo a characteristic neutral loss of sulfur dioxide (SO₂) corresponding to a loss of 64 Da .[6] This fragmentation proceeds through a rearrangement where the indole nitrogen attacks the ipso-carbon of the aryl ring, displacing the SO₂ molecule.[6][7] This rearrangement is a powerful diagnostic tool. The propensity for this SO₂ extrusion can be influenced by other substituents on the aryl ring; electron-withdrawing groups can promote this fragmentation.[6]

N-Benzyl Indoles: The Tropylium Ion Hallmark

When the indole nitrogen is substituted with a benzyl group, the fragmentation is dominated by the formation of one of the most stable carbocations in mass spectrometry.

  • EI-MS and ESI-MS/MS: The C-N bond between the indole nitrogen and the benzylic carbon is labile. Cleavage of this bond leads to the formation of the tropylium ion (C₇H₇⁺) at m/z 91 .[8] This fragment is exceptionally stable due to its aromaticity and is often the base peak in the spectrum. The presence of a strong signal at m/z 91 is a reliable indicator of a benzyl or a related substituted benzyl moiety.

Comparative Summary of Fragmentation Patterns

The following table summarizes the key, diagnostic fragmentation pathways for different classes of N-substituted indoles under both EI and ESI-MS/MS (CID) conditions.

N-Substituent ClassIonizationPrimary Fragmentation Pathway(s)Key Fragment Ion(s) / Neutral Loss (NL)
N-Alkyl EIβ-Cleavage of the alkyl chain[M - Alkyl Radical]⁺
ESI-MS/MSLoss of alkene via rearrangementNL of Alkene
N-Acyl EI / ESI-MS/MSCleavage of the N-CO amide bondR-C≡O⁺ (Acylium ion) and/or [Indole]⁺
N-Sulfonyl ESI-MS/MSRearrangement and elimination of SO₂NL of SO₂ (64 Da)
N-Benzyl EI / ESI-MS/MSCleavage of the benzylic C-N bondC₇H₇⁺ (m/z 91) , Tropylium ion

Key Fragmentation Mechanism Diagrams

The following diagrams illustrate the core fragmentation mechanisms described for the major classes of N-substituted indoles.

Caption: Competing fragmentation pathways for N-acyl indoles.

Caption: Characteristic SO₂ neutral loss from N-sulfonyl indoles.

Caption: Formation of the diagnostic tropylium ion from N-benzyl indoles.

Experimental Protocol: A Self-Validating Approach for Unknown Analysis

This protocol describes a robust method for analyzing an unknown N-substituted indole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of stepped collision energy provides a self-validating dataset, ensuring that both low-energy (precursor) and high-energy (fragment) information is captured.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.

  • Mass Spectrometer: ESI-equipped tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

3. Data Acquisition Method:

  • Step 1: MS1 Full Scan: Perform an initial run with a full MS1 scan (e.g., m/z 100-1000) to determine the retention time and identify the m/z of the protonated molecule [M+H]⁺.

  • Step 2: MS2 Product Ion Scan: Create a targeted MS/MS experiment.

    • Isolate the [M+H]⁺ ion identified in Step 1.

    • Apply a range of Collision-Induced Dissociation (CID) energies. For example, acquire data at three discrete collision energy levels: 10 eV, 20 eV, and 40 eV. This allows for the observation of both easily formed and more stable fragments.

4. Data Analysis and Interpretation:

  • Examine the MS/MS spectrum at 10 eV: Look for the precursor ion and any low-energy, facile fragmentations.

  • Examine the MS/MS spectrum at 20-40 eV: Analyze the major fragment ions and neutral losses.

    • Is there a loss of 64 Da? The compound is likely an N-sulfonyl indole .

    • Is there a dominant peak at m/z 91? The compound is likely an N-benzyl indole .

    • Is there a prominent ion corresponding to a plausible acylium ion (RCO⁺)? The compound is likely an N-acyl indole .

    • Are the fragments consistent with the loss of alkyl radicals or alkenes? The compound is likely an N-alkyl indole .

  • Utilize High-Resolution MS (HRMS): If using a Q-TOF or Orbitrap instrument, determine the accurate mass of the precursor and fragment ions to calculate their elemental composition, which provides definitive confirmation of the fragmentation pathway.[9]

Conclusion

The fragmentation of N-substituted indoles is a predictable process governed by the chemical nature of the N1-substituent. By leveraging the principles of mass spectrometry, particularly tandem MS with controlled collision-induced dissociation, researchers can confidently elucidate the structures of these vital compounds. The characteristic cleavages of N-acyl, N-sulfonyl, and N-benzyl groups provide unmistakable signatures that simplify structural characterization. This guide serves as a foundational tool for scientists in drug discovery and related fields, enabling the rapid and accurate identification of N-substituted indoles, thereby accelerating the pace of research and development.

References

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. Available at: [Link]

  • Gao, H., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(5), 2933–2946. Available at: [Link]

  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Smart, D. R., et al. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Chromatography A, 1056(1-2), 137-145. Available at: [Link]

  • Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 406-412. Available at: [Link]

  • ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • NIST. (n.d.). Indole, TMS derivative. NIST WebBook. Available at: [Link]

  • Mielniczuk, E., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 163-169. Available at: [Link]

  • Sun, M., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 466. Available at: [Link]

  • MassBank. (2010). Indole-3-carboxyaldehyde. Available at: [Link]

  • MassBank. (2009). 3-Indolepropionic acid. Available at: [Link]

  • Xu, G., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. International Journal of Molecular Sciences, 24(4), 3044. Available at: [Link]

  • Zięba, A., et al. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 29(10), 2297. Available at: [Link]

  • ResearchGate. (2016). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. Available at: [Link]

  • Chen, Q., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(18), 2147-2157. Available at: [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

  • Xu, G., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. International Journal of Molecular Sciences, 24(4), 3044. Available at: [Link]

  • Nekrasov, Y. S., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. Available at: [Link]

  • Rocchi, S., et al. (2024). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Metabolites, 14(3), 160. Available at: [Link]

  • Wang, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1435-1442. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • de Paula, L. C., et al. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 34, 1-10. Available at: [Link]

  • Gömöry, A., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(6), 669-676. Available at: [Link]

  • Nekrasov, Y. S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. American Journal of Analytical Chemistry, 8, 138-155. Available at: [Link]

  • Liu, D., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 46-51. Available at: [Link]

  • Wang, C., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 361-367. Available at: [Link]

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Sources

Validating receptor subtype selectivity of novel tryptamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Validating Receptor Subtype Selectivity of Novel Tryptamine Analogs: A Comparative Guide to Functional Assays

The resurgence of psychedelic-inspired therapeutics has placed novel tryptamine analogs at the forefront of neuropsychiatric drug development. However, advancing these compounds requires rigorous validation of their serotonin receptor subtype selectivity. Specifically, isolating 5-HT2A receptor activation (associated with neuroplasticity and psychedelic effects) from 5-HT2B activation (associated with cardiac valvulopathy) and 5-HT2C activation is a critical safety and efficacy hurdle.

As a Senior Application Scientist, I frequently see drug development teams struggle with conflicting selectivity data. The causality behind these discrepancies almost always traces back to the choice of assay platform. Tryptamines are notorious for exhibiting biased agonism—preferentially activating Gq-protein pathways over


-arrestin recruitment, or vice versa. Therefore, relying on traditional assays without understanding their mechanistic limitations can lead to false positives in selectivity.

This guide objectively compares the three primary platforms used for tryptamine validation—Bioluminescence Resonance Energy Transfer (BRET), Calcium Flux, and Radioligand Binding—and provides self-validating protocols to ensure scientific integrity in your screening workflows.

To accurately profile a novel tryptamine, we must measure functional efficacy, not just binding affinity. The degree of 5-HT2A Gq efficacy is a primary predictor of psychedelic potential[1], while


-arrestin recruitment often drives receptor desensitization.
Platform A: Bioluminescence Resonance Energy Transfer (BRET)

Best For: True intrinsic efficacy and biased agonism profiling. BRET assays measure the direct, stoichiometric interaction of proteins in living cells. For 5-HT receptors, BRET2 detects the dissociation of the G


q subunit from the G

complex, while BRET1 measures

-arrestin recruitment[2].
  • The Scientific Advantage: BRET is a proximal assay. It measures the immediate consequence of receptor activation, avoiding the signal amplification and receptor reserve artifacts that plague downstream assays[3]. This makes it the gold standard for calculating true 5-HT2A vs. 5-HT2C selectivity.

Platform B: Calcium Flux (Fluo-4)

Best For: High-throughput primary screening. Calcium flux assays measure the transient increase in cytosolic calcium resulting from the Gq/PLC/IP3 signaling cascade[4].

  • The Scientific Limitation: Because calcium release is a distal event, the signal is highly amplified. A weak partial agonist at the 5-HT2B receptor might produce a maximal calcium response, falsely appearing as a full agonist. Furthermore, rapid receptor desensitization can complicate readouts if compound incubation times are not strictly controlled[2].

Platform C: Radioligand Binding

Best For: Determining baseline target affinity (


).
  • The Scientific Limitation: Traditional radioligand binding uses antagonist radioprobes (e.g.,[

    
    H]-ketanserin), which fail to capture the high-affinity, G-protein-coupled state favored by agonists[3]. It provides zero information on whether the tryptamine is an agonist, antagonist, or biased ligand.
    

Quantitative Data Comparison

To illustrate the impact of assay selection, the table below compares the functional activity of the classic tryptamine 4-HO-MET and a highly selective novel analog (TGF-8027) across BRET and Calcium Flux platforms. Notice how Calcium Flux artificially inflates potency (lower EC50) and compresses the selectivity window compared to BRET.

Table 1: Comparative Functional Activity of Tryptamines at Human 5-HT Receptors

CompoundAssay Platform5-HT2A EC

(nM)
5-HT2B EC

(nM)
5-HT2C EC

(nM)
Selectivity (2C/2A)
4-HO-MET Calcium Flux18.215.139.52.1x
4-HO-MET BRET (Gq Dissociation)24.518.868.22.7x
TGF-8027 Calcium Flux1.2>10,000102.085-fold
TGF-8027 BRET (Gq Dissociation)4.5>10,00011,025.02450-fold

Data derived from comparative functional studies on 5-HT2A agonists and 4-HO-MET characterization[3],[5],[4].

Receptor Signaling & Assay Measurement Points

The following diagram illustrates the 5-HT2A receptor signaling cascade and highlights exactly where BRET and Calcium Flux assays intercept the pathway.

G Ligand Tryptamine Analog Receptor 5-HT2A/2B/2C Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Complex Receptor->Gq G-Protein Activation BArrestin β-Arrestin Recruitment Receptor->BArrestin Biased Pathway PLC Phospholipase C (PLC) Gq->PLC Stimulation BRET BRET Assay (Proximal / 1:1 Stoichiometry) Gq->BRET Measures Dissociation BArrestin->BRET Measures Recruitment IP3 IP3 / DAG PLC->IP3 PIP2 Hydrolysis Ca Calcium Release (Ca2+) IP3->Ca ER Store Release CaFlux Ca2+ Flux Assay (Distal / Amplified Signal) Ca->CaFlux Fluorescent Detection

5-HT2A Signaling Cascade: Proximal BRET vs. Distal Calcium Flux Measurement Points.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every assay must be a self-validating system. The protocols below incorporate mandatory control steps to verify signal specificity and cell viability.

Protocol 1: BRET2 Gq Dissociation Assay (The Gold Standard for Selectivity)

This protocol measures the physical separation of G


q from G

, providing an unamplified readout of receptor activation[2].

Step-by-Step Methodology:

  • Cell Preparation: Co-transfect HEK293T cells with plasmids encoding the target receptor (e.g., 5-HT2A), G

    
    q-RLuc8 (donor), G
    
    
    
    , and G
    
    
    -GFP2 (acceptor). Plate at 30,000 cells/well in 96-well white microplates.
  • Substrate Addition: After 48 hours, wash cells with HBSS buffer. Add the luciferase substrate Coelenterazine 400a (5

    
    M final concentration) and incubate in the dark for 5 minutes.
    
  • Baseline Reading (Self-Validation Step 1): Read the plate on a luminescence microplate reader to establish a baseline BRET ratio (Emission 515 nm / Emission 400 nm). A stable baseline confirms healthy donor/acceptor expression.

  • Ligand Addition: Add the tryptamine analogs in a 10-point concentration-response curve (10 pM to 10

    
    M).
    
  • Kinetic Measurement: Read the BRET signal continuously for 30 minutes. A decrease in the BRET ratio indicates Gq dissociation.

  • Antagonist Block (Self-Validation Step 2): In parallel wells, pre-incubate cells with 1

    
    M Ketanserin (a 5-HT2A antagonist) before adding the tryptamine. Complete signal ablation confirms the response is strictly 5-HT2A-mediated.
    
Protocol 2: High-Throughput Calcium Flux Assay

While prone to amplification, this assay is excellent for rapid primary screening if properly controlled[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing the 5-HT2A, 2B, or 2C receptor in 96-well black, clear-bottom plates. Grow to 80% confluency.

  • Dye Loading: Remove media and add 100

    
    L of assay buffer containing 4 
    
    
    
    M Fluo-4 AM (calcium-sensitive dye) and 0.04% Pluronic F-127. Incubate for 60 minutes at 37°C.
  • Washing: Wash cells three times with HBSS to remove extracellular dye, leaving 100

    
    L of buffer in each well.
    
  • Baseline Reading: Transfer the plate to an automated fluorescent reader (e.g., FLIPR). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Ligand Injection: Utilize the reader's automated liquid handling to inject 25

    
    L of the tryptamine analog (5X concentration).
    
  • Measurement & Maximum Response (Self-Validation Step): Record peak fluorescence over 3 minutes. At the end of the read, inject 1

    
    M Calcium Ionophore A23187. This forces maximum calcium release, validating that the cells were properly loaded with dye and standardizing the tryptamine response as a percentage of the absolute maximum.
    

References

  • Making Sense of Psychedelics in the CNS | International Journal of Neuropsychopharmacology. Oxford Academic.
  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC. NIH.
  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. ACS.
  • Application Notes and Protocols for Determining the Functional Activity of 4-HO-MET. Benchchem.

Sources

Comparison of binding kinetics (Ki) with standard serotonin agonists

Comparative Guide to Binding Kinetics ( ) of Standard Serotonin Agonists

By: Senior Application Scientist

In the landscape of neuropharmacology and drug development, evaluating the binding kinetics of novel serotonergic compounds requires rigorous benchmarking against established standard agonists. While the half-maximal inhibitory concentration (


This guide provides a comprehensive comparison of standard serotonin (5-HT) agonists, details the causality behind their divergent signaling pathways, and outlines a self-validating radioligand binding protocol for determining

Pharmacological Benchmarks: Profiles of Standard Agonists

To accurately contextualize a novel compound, its binding profile must be compared against reference agonists that exhibit known selectivity across the 5-HT receptor family. The table below synthesizes the

Table 1: Comparative Binding Kinetics ( ) of Reference 5-HT Agonists
AgonistPrimary Classification

at 5-HT1A (nM)

at 5-HT2A (nM)

at 5-HT1D (nM)
Serotonin (5-HT) Endogenous Pan-agonist1.0 - 5.010.0 - 20.02.0 - 8.0
8-OH-DPAT Selective 5-HT1A Agonist1.0 - 6.5> 1000> 1000
Sumatriptan 5-HT1B/1D Agonist> 1000> 100010.0 - 15.0
DOI Selective 5-HT2A/2C Agonist> 10001.0 - 5.0> 1000

Note: 8-OH-DPAT is highly selective for 5-HT1A (pIC50 of 8.19, translating to a

1

Receptor Signaling Divergence

Understanding the binding affinity (

For instance, 5-HT1A receptors couple to

2

Signalingcluster_1A5-HT1A Pathwaycluster_2A5-HT2A PathwayAgonistSerotonin AgonistR1A5-HT1A ReceptorAgonist->R1AR2A5-HT2A ReceptorAgonist->R2AGiGi/o ProteinR1A->Gi ActivatesACAdenylyl CyclaseGi->AC InhibitscAMP↓ cAMP ProductionAC->cAMPGqGq/11 ProteinR2A->Gq ActivatesPLCPhospholipase CGq->PLC ActivatesIP3↑ IP3 / DAG & Ca2+PLC->IP3

Divergent intracellular signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Design: The Causality of Radioligand Binding

To determine the

Competitive Radioligand Binding Assay3
The Self-Validating System

A robust assay must be self-validating. This is achieved by defining two critical control parameters:

  • Total Binding (TB): Radioligand + Membrane preparation. This establishes the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess unlabeled standard (e.g., 10 µM Serotonin). This quantifies background noise (radioligand sticking to lipids or plastic).

Validation Metric: Specific Binding (SB) is calculated as

32
The Cheng-Prusoff Conversion

The assay directly yields an


3



Step-by-Step Methodology: 5-HT1A Competitive Binding Assay

WorkflowPrep1. Membrane Prep(Receptor Expr.)Incubate2. Incubation(Ligand + Comp.)Prep->IncubateFilter3. Rapid Filtration(GF/B + PEI)Incubate->FilterWash4. Wash Steps(Ice-Cold Buffer)Filter->WashDetect5. Scintillation(CPM to Ki)Wash->Detect

Step-by-step workflow for competitive radioligand binding assays.

Protocol Steps & Mechanistic Causality

Step 1: Reagent & Filter Preparation

  • Action: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour[3].

  • Causality: Glass fiber filters possess a net negative charge, which can non-specifically bind positively charged radioligands. PEI is a cationic polymer that neutralizes this charge, drastically reducing NSB and improving the signal-to-noise ratio.

Step 2: Assay Incubation

  • Action: In a 96-well microplate, combine:

    • 50 µL Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) for TB, or 10 µM 5-HT for NSB[3],[2].

    • 50 µL of the test compound (serial dilutions from

      
       to 
      
      
      M)[4].
    • 50 µL of [³H]-8-OH-DPAT (final concentration ~1.0 nM).

    • 100 µL of 5-HT1A membrane preparation (e.g., 25-50 µg protein/well)[3],[2].

  • Action: Incubate at 37°C for 30-60 minutes to reach thermodynamic equilibrium[3],[2].

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.

Step 4: Washing

  • Action: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer[3],[2].

  • Causality: Temperature directly impacts binding kinetics. Washing with ice-cold buffer drastically slows the dissociation rate (

    
    ) of the receptor-ligand complex, ensuring that specific binding is preserved on the filter while unbound, free radioligand is flushed away.
    

Step 5: Quantification

  • Action: Transfer filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[3]. Plot CPM against the log concentration of the test compound to derive the

    
    , and calculate the 
    
    
    .

References

  • Title: Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists Source: BenchChem URL
  • Source: National Institutes of Health (PMC)
  • Title: 8-OH-DPAT (8-Hydroxy-DPAT)
  • Title: Development of Plate Reader and On-Line Microfluidic Screening to Identify Ligands of the 5-Hydroxytryptamine Binding Protein in Venoms Source: MDPI URL

Cross-Validation of Functional Activity Using [³⁵S]GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for Proximal Readouts

In the landscape of GPCR pharmacology, the choice of functional assay dictates the quality of the mechanistic insight. While downstream assays like cAMP accumulation and Calcium flux are high-throughput staples, they suffer from signal amplification bias . This phenomenon can mask partial agonism, inflating low-efficacy ligands into apparent full agonists due to receptor reserve.

The [³⁵S]GTPγS binding assay remains the gold standard for assessing the initial functional event: the exchange of GDP for GTP on the Gα subunit. By measuring this proximal event, researchers obtain a stoichiometric, 1:1 readout of receptor activation, providing the most accurate determination of intrinsic efficacy and potency without the distortion of downstream signal cascades.

Mechanism of Action: The G-Protein Cycle

To understand the assay's value, one must visualize the molecular mechanism. The assay utilizes GTPγS (guanosine 5'-O-[gamma-thio]triphosphate), a non-hydrolyzable analog of GTP.[1]

  • Resting State: The Gα subunit is bound to GDP.[2]

  • Activation: Agonist binding causes a conformational change in the GPCR, acting as a GEF (Guanine nucleotide Exchange Factor).

  • Exchange: GDP dissociates, and [³⁵S]GTPγS binds to the empty nucleotide pocket.

  • Accumulation: Unlike native GTP, [³⁵S]GTPγS cannot be hydrolyzed by the intrinsic GTPase activity of the Gα subunit.[2][3] It accumulates on the membrane, creating a stable, measurable signal proportional to receptor activation.

Visualizing the Signaling Pathway

G_Protein_Cycle GPCR_Inactive GPCR (Inactive) GPCR_Active GPCR (Active) (GEF Function) GPCR_Inactive->GPCR_Active Agonist Agonist Agonist->GPCR_Active Binding G_Protein_GDP Gα-GDP (Inactive) GPCR_Active->G_Protein_GDP Catalyzes Exchange GDP_Release GDP Release G_Protein_GDP->GDP_Release G_Protein_GTP Gα-[³⁵S]GTPγS (Accumulated Signal) GDP_Release->G_Protein_GTP + [³⁵S]GTPγS GTPgS [³⁵S]GTPγS Hydrolysis Hydrolysis Blocked (Signal Accumulation) G_Protein_GTP->Hydrolysis

Caption: The proximal nature of the assay. Unlike native GTP, [³⁵S]GTPγS resists hydrolysis, allowing accumulation directly proportional to GPCR activation.[2]

Comparative Analysis: GTPγS vs. Alternatives

The following table objectively compares [³⁵S]GTPγS against common downstream functional assays.

Feature[³⁵S]GTPγS BindingcAMP Accumulation (HTRF/LANCE)Calcium Flux (FLIPR)
Readout Level Proximal (Direct G-protein binding)Distal (Downstream 2nd messenger)Distal (Downstream ion release)
Signal Amplification Low (1:1 Stoichiometry)High (Enzymatic amplification)High (Ion channel gating)
Efficacy Discrimination Excellent. Distinguishes partial vs. full agonists accurately.Poor. High receptor reserve can make partial agonists look like full agonists.Variable. Often requires Gqi5 chimeras for Gi/Gs receptors.
Primary Coupling Best for Gi/o .[2] (Gs/Gq require modifications).Best for Gs/Gi .Best for Gq .[4]
Throughput Medium (Filtration) to High (SPA)Ultra-HighUltra-High
Interference Low (Radioactive readout is robust).Moderate (Fluorescent compounds, cell lysis issues).Moderate (Autofluorescence, buffer artifacts).
The "Amplification Trap" Explained

In drug development, distinguishing a partial agonist from a full agonist is critical.

  • In a cAMP assay: If a cell has "spare receptors" (receptor reserve), a partial agonist activating only 50% of receptors might still generate enough cAMP to saturate the detection system, appearing as a 100% effect (Full Agonist).

  • In GTPγS: Since the assay measures the physical number of activated G-proteins, the partial agonist will correctly show 50% maximal binding compared to the full agonist.

Validated Experimental Protocol (Filtration Method)

Expertise Note: This protocol focuses on the Filtration format, which offers the highest signal-to-noise ratio for difficult targets. For high-throughput, Scintillation Proximity Assay (SPA) is an alternative.

Phase 1: Membrane Preparation (The Foundation)

Critical: Do not use whole cells. The cell membrane must be permeabilized to allow [³⁵S]GTPγS access to the intracellular Gα subunit.

  • Harvest: Detach cells (CHO/HEK293) expressing target GPCR in ice-cold PBS.

  • Lysis: Homogenize in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

  • Fractionation: Centrifuge at low speed (1,000 x g) to remove nuclei/debris. Supernatant is centrifuged at high speed (40,000 x g) to pellet membranes.

  • Storage: Resuspend in storage buffer (50 mM Tris-HCl, pH 7.4) and store at -80°C.

Phase 2: The Binding Assay (Self-Validating System)

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1-10 µM GDP, 10 µg/mL Saponin.

  • Why GDP? GDP is added to suppress high basal binding. It competes with GTPγS for the inactive state, lowering background noise.

  • Why MgCl₂? Essential cofactor for G-protein nucleotide exchange.

  • Why NaCl? High sodium decreases basal receptor activity, improving the agonist-induced window.[2]

Workflow Steps:

  • Prepare Mix: In a 96-well plate, add:

    • 20 µL Test Compound (Agonist/Antagonist).

    • 20 µL Membrane Prep (5-10 µg protein/well).

    • 20 µL [³⁵S]GTPγS (Final conc: 0.1 - 0.5 nM).

  • Controls (Mandatory for Validity):

    • Basal: Buffer + Membranes + [³⁵S]GTPγS (No agonist).

    • Non-Specific Binding (NSB): Add excess unlabeled GTPγS (10 µM).[2]

  • Incubation: 60 minutes at 30°C. (Equilibrium is crucial).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash: 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[1][2][5]

  • Detection: Add liquid scintillant and count in a Microbeta counter.

Workflow Visualization

Assay_Workflow Step1 1. Membrane Prep (Isolate GPCR/G-protein) Step2 2. Assay Assembly (Membranes + GDP + [³⁵S]GTPγS + Ligand) Step1->Step2 Step3 3. Incubation (60 min @ 30°C) Step2->Step3 Step4 4. Filtration (GF/B Filter) Step3->Step4 Step5 5. Scintillation Counting (Quantify Bound CPM) Step4->Step5

Caption: Step-by-step workflow for the filtration-based [³⁵S]GTPγS binding assay.

Data Interpretation & Validation

To ensure scientific integrity, data must be normalized and validated against controls.

Calculating Specific Binding


  • Total Binding: Signal in wells with radioligand but no unlabeled competitor.

  • NSB: Signal in wells with 10 µM unlabeled GTPγS.

Stimulation Percentage


  • A robust assay typically yields a signal window of 150% - 500% stimulation over basal for Gi/o-coupled receptors.

Z-Factor (Assay Quality)

For screening applications, calculate the Z-factor. A value > 0.5 indicates a robust assay suitable for drug discovery.

Representative Data Comparison (Hypothetical)

Note: This table illustrates the "Amplification Trap" discussed in Section 3.

Compound[³⁵S]GTPγS Emax (% of Ref)cAMP Assay Emax (% of Ref)Interpretation
Ligand A 100%100%Full Agonist
Ligand B 45% 95% Partial Agonist (Revealed by GTPγS)
Ligand C 0%0%Antagonist
Ligand D -20%0%Inverse Agonist (Detected by GTPγS)

Analysis: Ligand B appears as a full agonist in the cAMP assay due to signal amplification but is correctly identified as a partial agonist in the GTPγS assay. This distinction is vital for predicting clinical efficacy and side-effect profiles.

References

  • Harrison, C. & Traynor, J.R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.

  • Strange, P.G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[2][3][6][7] British Journal of Pharmacology, 161(5), 998-1011.

  • Milligan, G. (2003). Principles: Constitutive activity and inverse agonism. Trends in Pharmacological Sciences, 24(2), 87-90.

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 2, 466–479.

  • PerkinElmer. (2025). [35S]GTPγS Binding Assay Guides. Revvity Applications.

Sources

Differentiating structural isomers of methoxybenzyl-substituted tryptamines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Discrimination of Methoxybenzyl-Substituted Tryptamine Isomers: A Comparative Guide

Executive Summary

The emergence of N-benzyl-substituted tryptamines (NBOMe-tryptamines) presents a significant challenge in forensic and pharmaceutical analysis.[1] Specifically, distinguishing between the ortho-, meta-, and para- isomers of N-(methoxybenzyl)tryptamines is critical due to their distinct structure-activity relationships (SAR) and varying legal statuses. These isomers are isobaric and produce nearly identical mass spectra under standard Electron Ionization (EI) conditions.

This guide details the differentiation of these structural isomers using a multi-tiered analytical approach. We compare Gas Chromatography-Mass Spectrometry (GC-MS) for retention time discrimination against Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

The Isomer Challenge

The core difficulty lies in the structural similarity of the isomers. Consider the template molecule N-(x-methoxybenzyl)-N-methyltryptamine . The methoxy group (


) on the benzyl ring can be positioned at:
  • Ortho (2-position): Often the most potent in 5-HT2A agonist assays (analogous to the phenethylamine 25x-NBOMe series).

  • Meta (3-position): Generally lower potency.

  • Para (4-position): Distinct steric profile.

Under Electron Ionization (70 eV), the primary fragmentation pathway is


-cleavage adjacent to the nitrogen. This produces an iminium ion that contains the benzyl moiety. Since the benzyl ring is intact in this fragment, all three isomers yield the same base peak mass, rendering mass spectral matching insufficient for identification.

Comparative Analysis: GC-MS vs. NMR

Technique A: GC-MS (Retention Index Discrimination)

While mass spectra are identical, the physical properties (boiling point and polarity) of the isomers differ, leading to predictable elution orders on non-polar capillary columns.

  • Mechanism: Separation is driven by van der Waals forces and intramolecular hydrogen bonding. The ortho- isomer often exhibits intramolecular hydrogen bonding (between the methoxy oxygen and the protonated amine or indole NH), reducing its effective polarity and boiling point relative to the para- isomer.

  • Elution Order: On standard 5% phenyl-arylene columns (e.g., DB-5MS, HP-5), the elution order is consistently:

    
    
    
  • Data Summary:

ParameterOrtho-Isomer (2-OMe)Meta-Isomer (3-OMe)Para-Isomer (4-OMe)
Elution Order 1st (Fastest)2nd3rd (Slowest)
Boiling Point Trend Lowest (Shielded polarity)IntermediateHighest (Exposed polarity)
Key EI Fragment (m/z) 160 (Base Peak)160 (Base Peak)160 (Base Peak)*
Diagnostic Utility High (via Retention Time)High (via Retention Time)High (via Retention Time)

*Note: Base peak m/z depends on the specific tryptamine core. For N-methyltryptamine substituted with methoxybenzyl, the iminium ion is m/z 160.

Technique B: NMR Spectroscopy (Structural Confirmation)

NMR is the only technique capable of ab initio differentiation without reference standards, relying on spin-spin coupling patterns (


-coupling) of the benzyl ring protons.
  • Ortho (2-OMe): Asymmetric substitution. Expect complex multiplets (ABCD system).

  • Para (4-OMe): Symmetric substitution. The aromatic region displays a characteristic AA'BB' system, appearing as two distinct "roofed" doublets integrating to 2 protons each.

  • Differentiation Logic: If the aromatic region shows two clear doublets (

    
    ), the isomer is para. If it shows complex overlapping multiplets, it is ortho or meta.
    

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for differentiating these isomers, moving from screening to confirmation.

AnalysisWorkflow Sample Unknown Sample (White Powder/Blotter) Screen Screening: GC-MS (EI) Sample->Screen MassSpec Mass Spectrum Analysis (Base Peak: Iminium Ion) Screen->MassSpec Decision Is m/z consistent with Methoxybenzyl-Tryptamine? MassSpec->Decision RT_Analysis Retention Time Analysis (Compare to Standards) Decision->RT_Analysis Yes (Isobaric) Ortho Early Eluter (Ortho-Isomer) RT_Analysis->Ortho RT < Ref Para Late Eluter (Para-Isomer) RT_Analysis->Para RT > Ref Confirm Confirmation: 1H-NMR (Aromatic Region) Ortho->Confirm Validation Para->Confirm Validation PatternA AA'BB' System (2 Doublets) -> PARA Confirm->PatternA PatternB Complex Multiplets (ABCD) -> ORTHO/META Confirm->PatternB

Caption: Analytical workflow for differentiating isobaric methoxybenzyl-tryptamines. GC-MS provides presumptive ID via elution order; NMR provides definitive structural confirmation.

Experimental Protocols

Protocol 1: GC-MS Separation Method

Rationale: A slow temperature ramp is required to resolve the meta and para isomers, which have very similar boiling points.

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5MS or HP-5MS (30 m

    
     0.25 mm, 0.25 
    
    
    
    m film).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Injection volume: 1

    
    L.
    
  • Oven Program:

    • Initial: 100°C (Hold 1.0 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 4°C/min to 260°C (Critical resolution phase).

    • Ramp 3: 30°C/min to 300°C (Hold 3.0 min).

  • MS Source: 230°C, Quad: 150°C. Scan range: 40–500 amu.

Protocol 2: Synthesis of Reference Standards (Reductive Amination)

Rationale: To validate retention times, you must synthesize the specific isomers since commercial standards may be unavailable.

  • Reagents: Tryptamine freebase (1.0 eq), corresponding Methoxybenzaldehyde (Ortho, Meta, or Para) (1.0 eq), Methanol (solvent), Sodium Borohydride (NaBH

    
    , 1.5 eq).
    
  • Procedure:

    • Dissolve tryptamine in dry methanol.

    • Add the specific methoxybenzaldehyde isomer dropwise.

    • Stir at Room Temperature (RT) for 2 hours to form the imine (Schiff base).

    • Observation: Solution may turn yellow.

    • Cool to 0°C and slowly add NaBH

      
       in small portions (exothermic).
      
    • Stir overnight at RT.

    • Quench with water, extract with Dichloromethane (DCM), and dry over MgSO

      
      .
      
    • Convert to Hydrochloride salt using HCl/Dioxane for stability.

Mechanistic Insight: Fragmentation Pathway

The following diagram details why the mass spectra are identical. The fragmentation is driven by the stability of the conjugated iminium ion.

Fragmentation Parent Molecular Ion [M]+. (Isobaric Isomers) AlphaCleavage Alpha-Cleavage (Rate Limiting Step) Parent->AlphaCleavage Fragment1 Indole Radical (Neutral Loss) AlphaCleavage->Fragment1 Fragment2 Iminium Ion (Base Peak) [CH2=N(Me)-CH2-C6H4-OMe]+ AlphaCleavage->Fragment2 Major Path Benzyliun Methoxybenzyl Cation m/z 121 Fragment2->Benzyliun Secondary Frag

Caption: Electron Ionization (EI) fragmentation pathway. The structural difference (methoxy position) is retained in the iminium ion, but the mass-to-charge ratio (m/z) remains identical for all isomers.

References

  • Brandt, S. D., et al. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at: [Link]

  • Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2011). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers. Microgram Journal. (Extrapolated methodology for N-benzyl retention behavior).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library and Recommendations. Available at: [Link]

Sources

Safety Operating Guide

2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine (TNBOMe)

As a Senior Application Scientist, I have designed this protocol to address the unique logistical and safety challenges posed by this compound, commonly known as TNBOMe. This compound is a synthetic tryptamine derivative structurally related to the highly potent NBOMe class of research chemicals. Because NBOMe derivatives are active at sub-milligram doses and pose severe risks of transdermal absorption and serotonergic toxicity, standard organic laboratory disposal procedures are insufficient[1].

This guide provides field-proven, self-validating workflows to ensure absolute safety during the handling, neutralization, and disposal of TNBOMe.

Pharmacological Causality & Risk Assessment

To safely handle TNBOMe, one must understand the causality behind its toxicity. TNBOMe acts as a high-affinity agonist at the 5-HT2A receptor. Exposure—even via micro-dust inhalation or transdermal absorption of solutions—triggers a Gq-protein coupled cascade. This leads to massive intracellular calcium efflux, resulting in severe vasoconstriction, tachycardia, and potential serotonergic crisis[1].

SignalingPathway TNBOMe TNBOMe Exposure (Transdermal/Inhalation) Receptor 5-HT2A Receptor Agonism TNBOMe->Receptor High Affinity Gq Gq-Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 & DAG Release PLC->IP3 Ca Intracellular Ca2+ Efflux IP3->Ca Toxicity Vasoconstriction & Serotonergic Toxicity Ca->Toxicity

TNBOMe 5-HT2A receptor agonism pathway leading to severe vasoconstriction and toxicity.

Because the freebase form of TNBOMe is highly lipophilic, it readily crosses the dermal barrier. This pharmacokinetic reality dictates our strict reliance on double-gloving and non-halogenated solvent decontamination.

Quantitative Hazard & PPE Specifications
Hazard ParameterSpecification / RequirementOperational Causality
Toxicity Profile Highly Toxic (Acute); 5-HT2A AgonistRequires manipulation exclusively within a certified Class II Type B2 Biological Safety Cabinet or Fume Hood.
Primary PPE Nitrile Gloves (Double-gloved, >0.12mm)Outer glove absorbs lipophilic contact and is immediately discarded; inner glove maintains the dermal barrier.
Secondary PPE Tyvek Sleeves, Splash Goggles, N95/P100Prevents micro-dust aerosolization from settling on exposed skin or mucous membranes during weighing.
Solubility Soluble in DMSO, Methanol, IPADictates that 70% IPA or Methanol must be used for surface decontamination, as water will not dissolve the freebase.

Waste Segregation Architecture

Proper disposal of TNBOMe requires strict segregation to prevent the formation of reactive byproducts and to comply with guidelines for toxic organic chemicals[2][3].

WasteSegregation Start TNBOMe Waste Generated Type Waste State? Start->Type Solid Contaminated Consumables (Tips, PPE, Vials) Type->Solid Solid Liquid Liquid Solutions Type->Liquid Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Aqueous Aqueous Solutions SolventType->Aqueous Water/Buffer Organic Organic Solvents SolventType->Organic Solvent AqueousPrep Adjust to pH 6-8 Aqueous->AqueousPrep AqueousBin Aqueous Waste Carboy AqueousPrep->AqueousBin HalogenCheck Contains Halogens? Organic->HalogenCheck NonHaloBin Non-Halogenated Organic Waste HalogenCheck->NonHaloBin No HaloBin Halogenated Organic Waste HalogenCheck->HaloBin Yes

Decision tree for the segregation and disposal of TNBOMe laboratory waste.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system , ensuring that you can analytically confirm the safety of the workspace before moving to the next step.

Workflow A: Liquid Aqueous Waste Neutralization

TNBOMe contains a secondary amine. In basic aqueous solutions, it remains in its volatile, lipophilic freebase form. We must convert it to a stable hydrochloride salt before disposal.

  • Acidification: Slowly add 1M HCl dropwise to the aqueous TNBOMe waste while stirring.

    • Causality: Protonating the secondary amine forms TNBOMe-HCl. This drastically reduces the molecule's volatility and lipophilicity, mitigating inhalation risks during transport.

  • Neutralization: Back-titrate with 0.1M NaOH until the solution reaches a neutral state.

  • System Validation: Dip a universal pH indicator strip into the homogenized waste.

    • Validation Check: A reading of exactly pH 6.0–8.0 validates that the solution is chemically neutral. If the pH is outside this range, repeat steps 1 and 2.

  • Transfer: Pour the validated solution into the designated Aqueous Waste Carboy . Cap tightly and log the approximate TNBOMe concentration on the hazardous waste manifest.

Workflow B: Organic Solvent Waste Disposal

TNBOMe is frequently dissolved in DMSO, Methanol, or Dichloromethane (DCM) for assays.

  • Segregation: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

    • Causality: Mixing halogenated and non-halogenated waste can cause exothermic reactions and drastically increases institutional incineration costs.

  • Transfer: Funnel the waste into the respective Organic Waste Carboy. Do not exceed the 80% fill line.

  • System Validation: Visually inspect the secondary containment bin beneath the carboy.

    • Validation Check: A completely dry secondary containment bin validates that the primary carboy seal is intact and no micro-leaks of highly toxic solvent have occurred.

Workflow C: Solid Waste & Consumables
  • Collection: Place all contaminated pipette tips, weigh boats, and empty TNBOMe vials into a puncture-proof, biohazard-grade solid waste container lined with a clear poly bag.

  • Glove Disposal: Remove the outer layer of nitrile gloves inside the fume hood and drop them directly into the solid waste container.

    • Causality: Removing the outer gloves inside the hood ensures that any microscopic powder adhering to the fingertips is not pulled into the ambient laboratory environment.

  • System Validation: Seal the poly bag with a gooseneck knot and apply a "Toxic Organic Solid Waste" label. The physical inability to compress the sealed bag further validates an airtight seal, readying it for high-temperature incineration[4].

Emergency Spill Response Protocol

Due to the extreme potency of substituted tryptamines and NBOMe derivatives, spills must be handled as immediate bio-chemical hazards. Never use a dry brush or broom to sweep up TNBOMe powder. Dry sweeping aerosolizes the compound, guaranteeing inhalation exposure.

  • Isolate & Evacuate: Immediately alert personnel and isolate the spill area. Ensure respiratory protection (N95/P100) is equipped.

  • Wet-Wipe Method (Powder): Soak a highly absorbent pad (e.g., Pig Mat or Kimwipe) in 70% Isopropanol. Gently lay the wet pad directly over the powder.

    • Causality: The isopropanol immediately dissolves the lipophilic powder, trapping it within the matrix of the pad and completely preventing aerosolization.

  • Surface Decontamination: Wipe the area inward from the edges to the center to prevent spreading. Dispose of the pad in the Solid Hazardous Waste bin.

  • System Validation: Perform a secondary wipe of the area with a dry Kimwipe.

    • Validation Check: Shine a handheld UV-A light (365 nm) over the spill zone. Because many indole derivatives exhibit mild fluorescence under UV light, a lack of fluorescence on the surface and on the secondary wipe validates that the decontamination is complete.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. (2011). Management of Waste - Prudent Practices in the Laboratory.[Link]

  • Soft-Tox.org. (2015). Abstracts Of Platform Presentations - Development and Validation of a Method for Analysis of NBOMe Drugs.[Link]

  • ResearchGate. (2024). Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods (Includes NBOMe toxicity profiling).[Link]

Sources

Comprehensive Safety and Handling Guide for 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine, commonly referred to as N-(2-methoxybenzyl)tryptamine or TNBOMe , is an extremely potent synthetic tryptamine derivative. Due to its sub-microgram psychoactive threshold and severe toxicity profile, it must be handled strictly as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) . This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals to safely handle, weigh, and dispose of this compound.

Pharmacological Causality & Risk Assessment

To design an effective safety protocol, we must first understand the molecular causality of TNBOMe's hazard profile. The base structure is a tryptamine backbone (2-(1H-indol-3-yl)ethanamine). The critical modification is the addition of an N-(2-methoxybenzyl) group (the "NBOMe" substitution).

This substitution fundamentally alters the molecule's physical and pharmacodynamic properties:

  • Extreme Lipophilicity: The bulky, non-polar methoxybenzyl group significantly increases the molecule's partition coefficient (LogP). Causality: This high lipophilicity allows the compound to rapidly penetrate the stratum corneum, making dermal absorption a critical, life-threatening exposure route.

  • Sub-Nanomolar Affinity: The NBOMe moiety perfectly anchors the molecule into the binding pocket of the 5-HT2A receptor, acting as a full agonist. Causality: Inhalation or dermal exposure to microgram quantities can trigger severe systemic toxicity, including serotonin syndrome, extreme vasoconstriction, tachycardia, and fatal seizures[1].

Due to these factors, TNBOMe is classified under Occupational Exposure Band 6 (OEB 6) , requiring an Occupational Exposure Limit (OEL) of < 0.1 µg/m³ [2].

ToxicityMechanism TNBOMe TNBOMe Exposure (Dermal/Inhalation) Receptor 5-HT2A Receptor Activation TNBOMe->Receptor Gq Gq-Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Toxicity Severe Toxicity (Serotonin Syndrome, Seizures) Calcium->Toxicity

Fig 1: Gq-protein coupled 5-HT2A receptor signaling pathway mediating TNBOMe systemic toxicity.

Engineering Controls & Facility Design

In HPAPI handling, Personal Protective Equipment (PPE) is only a tertiary defense. Primary and secondary engineering controls are the mandatory first lines of protection[3].

  • Primary Containment: All dry-powder handling must occur within a closed-system, negative-pressure glovebox isolator (capable of maintaining < 0.1 µg/m³ containment).

  • Secondary Containment: The isolator must be housed in a dedicated HPAPI suite with negative pressure differentials (e.g., -15 Pa relative to adjacent corridors), single-pass HEPA-filtered HVAC, and an airlock vestibule[2].

Personal Protective Equipment (PPE) Specifications

Even with robust engineering controls, operators must don tertiary PPE to protect against catastrophic primary containment failure[3].

Table 1: OEB 6 PPE Specifications for TNBOMe Handling

PPE CategorySpecificationOperational Causality
Respiratory Powered Air-Purifying Respirator (PAPR)Provides positive pressure breathing air; prevents inhalation of aerosolized micro-particles if the isolator breaches.
Body Impermeable Tyvek® or Saranex coverallsPrevents dermal absorption of highly lipophilic NBOMe dust. Standard cotton lab coats offer zero protection.
Hands Double-layered extended-cuff nitrile glovesOuter glove is removed immediately after exiting the isolator gloves to prevent cross-contamination.
Feet Dedicated chemical-resistant bootsPrevents the tracking of microscopic powder out of the negative-pressure suite.
Standard Operating Procedure: HPAPI Weighing & Dissolution

This protocol utilizes a self-validating system . You must never assume an isolator is functioning perfectly; you must prove it before introducing the active TNBOMe powder.

Phase 1: Self-Validation (SMEPAC Testing)

Before handling TNBOMe, perform Standardized Measurement of Equipment Particulate Airborne Concentration (SMEPAC) testing[2].

  • Process a fluorescent surrogate powder (e.g., riboflavin or naproxen sodium) through your exact weighing workflow inside the isolator.

  • Swab the exterior of the isolator and the Rapid Transfer Port (RTP).

  • Analyze the swabs. If surrogate detection is > 0.1 µg/m³, the isolator fails validation and TNBOMe cannot be handled.

Phase 2: Weighing and Dissolution Protocol
  • Preparation: Ensure the analytical microbalance is calibrated. Engage the isolator's negative pressure system.

  • Material Transfer: Introduce the sealed TNBOMe vial, volumetric flasks, anti-static weighing boats, and dissolution solvent (e.g., Methanol, DMSO) into the isolator via the RTP.

  • Static Mitigation: Causality: HPAPI powders frequently aerosolize due to electrostatic repulsion. Use an anti-static gun (ionizer) on the weighing boat and micro-spatula prior to opening the TNBOMe vial.

  • Weighing: Carefully transfer the required mass.

  • Immediate Dissolution (Critical Step): Immediately transfer the weighed powder into the solvent. Causality: Powders pose an extreme inhalation risk; dissolving the HPAPI into a liquid state effectively eliminates the risk of aerosolization, allowing the sample to be safely removed from the HPAPI area[4].

  • Sealing: Seal the solution in a septum-capped vial. Wipe the exterior of the vial with a solvent-dampened cloth before transferring it out through the RTP.

OperationalWorkflow Prep 1. Surrogate Testing (SMEPAC Validation) Donning 2. Don Tertiary PPE (PAPR, Tyvek Suit) Prep->Donning Airlock 3. Enter Negative Pressure Airlock Donning->Airlock Isolator 4. Primary Containment (Weighing in Isolator) Airlock->Isolator Solution 5. Dissolution (Seal in Liquid State) Isolator->Solution Decon 6. In-Situ Decontamination (10% Bleach Wash) Solution->Decon Doffing 7. Doff PPE & Exit Airlock Decon->Doffing

Fig 2: Step-by-step HPAPI operational workflow from validation to decontamination and exit.

Decontamination and Disposal Plan

A clean appearance is not synonymous with safe concentration limits. Microgram quantities are invisible to the naked eye but remain highly toxic.

Chemical Degradation Strategy:

  • In-Situ Destruction: Wipe down all interior surfaces of the isolator, the microbalance, and used spatulas with a 10% sodium hypochlorite (bleach) solution.

    • Causality: The strong oxidative power of hypochlorite cleaves the electron-rich indole ring and degrades the methoxybenzyl group, permanently destroying the molecule's pharmacophore and neutralizing its 5-HT2A binding affinity.

  • Residue Removal: Follow the bleach wash with a 70% ethanol or IPA wipe to remove corrosive salt residues from the stainless steel equipment.

  • Solid Waste Disposal: All weighing boats, disposable gloves, and Tyvek suits must be double-bagged inside the isolator, sealed, and labeled as "Extremely Hazardous / Toxic Chemical Waste." This waste must be disposed of via high-temperature commercial incineration.

References
  • [1] Suzuki J, et al. "Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature." Psychosomatics, 2015. Source: PubMed Central (NIH). URL:

  • [4] Barrau E, Jones O. "The challenge of handling highly potent API and ADCs in analytical chemistry." European Pharmaceutical Review, June 2022. Source: Eurofins. URL:

  • [3] Bormett D. "High-Potency APIs: Containment and Handling Issues." Pharmaceutical Technology, September 2008. Source: PharmTech. URL:

  • [2] Altasciences. "Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs." The Altascientist, 2021. Source: Altasciences. URL:

Sources

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Retrosynthesis Analysis

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2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine
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2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine

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